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DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE Documentation Hub

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  • Product: DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE
  • CAS: 70908-61-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Diethyl (N-Benzyloxycarbonylaminomethyl)phosphonate

The following technical guide details the properties, synthesis, and applications of Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate , a critical reagent in the synthesis of -dehydroamino acids and peptidomimetics. E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate , a critical reagent in the synthesis of


-dehydroamino acids and peptidomimetics.

Executive Summary

Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate (often abbreviated as Cbz-Gly-P(OEt)₂ ) is a specialized organophosphorus reagent used primarily as a glycine anion equivalent in Horner-Wadsworth-Emmons (HWE) olefinations. By reacting with aldehydes, it provides a direct, stereoselective route to


-Cbz-protected 

-dehydroamino acid esters
, which are pivotal intermediates in the asymmetric synthesis of non-proteinogenic amino acids and protease inhibitors.

This guide outlines the physicochemical profile, validated synthetic protocols, and mechanistic reactivity of this compound, tailored for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
IUPAC Name Diethyl (N-benzyloxycarbonylamino)methylphosphonate
Common Name N-Cbz-aminomethylphosphonate diethyl ester
Molecular Formula

Molecular Weight 301.28 g/mol
Structure

Physical State Colorless to pale yellow viscous oil (crystallizes upon standing/cooling)
Solubility Soluble in

,

, THF, EtOAc; Insoluble in

Key NMR Signals ³¹P NMR:

20–22 ppm (diethyl phosphonate)¹H NMR: Doublet at

3.6–3.8 ppm (

Hz) for

Precursor CAS 50917-72-1 (Free amine: Diethyl aminomethylphosphonate)

Synthetic Routes

The synthesis of Diethyl (Cbz-aminomethyl)phosphonate is typically achieved via two primary methods. The Protection Method is preferred for laboratory scale due to the commercial availability of the free amine salt.

Method A: Nucleophilic Protection (Recommended)

This protocol involves the


-acylation of diethyl aminomethylphosphonate with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions or using an organic base.
  • Starting Material: Diethyl aminomethylphosphonate (often supplied as the oxalate or hydrochloride salt).

  • Reagents: Benzyl chloroformate (Cbz-Cl), Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: Dichloromethane (

    
    ) or biphasic 
    
    
    
    /EtOAc.
Method B: Arbuzov Reaction

A classic organophosphorus approach involving the reaction of triethyl phosphite with an


-protected halomethylamine.
  • Reagents: Triethyl phosphite (

    
    ) + 
    
    
    
    -(Chloromethyl)benzylcarbamate.
  • Conditions: Reflux (neat or in toluene) to drive off ethyl chloride.

Visualization: Synthetic Pathway

Synthesis Amine Diethyl aminomethylphosphonate (Free Amine/Salt) Product Diethyl (Cbz-aminomethyl)phosphonate (Target) Amine->Product Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Base Base (Et3N or K2CO3) Byproduct HCl Salt Base->Byproduct Scavenges HCl

Figure 1: Synthesis via N-protection of the aminophosphonate precursor.

Reactivity Profile: The HWE Olefination

The defining application of this compound is its role in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Unlike standard Wittig reagents, the phosphonate carbanion generated from this compound is more nucleophilic and yields a water-soluble phosphate byproduct, simplifying purification.

Mechanism of Action[4][5][6][8][9]
  • Deprotonation: A strong base (e.g., NaH, KOtBu, DBU) removes the acidic proton

    
     to the phosphorus and nitrogen (
    
    
    
    ), forming a stabilized carbanion.
  • Addition: The carbanion attacks the carbonyl carbon of an aldehyde.[2]

  • Elimination: The intermediate oxaphosphetane collapses to expel diethyl phosphate and form the alkene.

Stereoselectivity[5][6][10]
  • Standard Conditions: Thermodynamic control typically favors the (Z)-isomer for

    
    -dehydroamino acids derived from this specific reagent, due to hydrogen bonding interactions between the amide NH and the phosphonyl oxygen in the intermediate, though (E)-isomers are common with other phosphonates.
    
  • Product: The reaction yields

    
    -Cbz-dehydroamino acid ethyl esters  (vinyl carbamates).
    
Visualization: HWE Mechanism

HWE_Mechanism Reagent Diethyl (Cbz-aminomethyl)phosphonate Carbanion Stabilized Carbanion [Intermediate] Reagent->Carbanion Deprotonation (-H+) Base Base (e.g., KOtBu) Base->Carbanion Oxaphosphetane Oxaphosphetane Transition State Carbanion->Oxaphosphetane + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Product N-Cbz-Dehydroamino Acid Ester (Alkene) Oxaphosphetane->Product Elimination Phosphate Diethyl Phosphate (Byproduct) Oxaphosphetane->Phosphate

Figure 2: HWE Olefination mechanism yielding dehydroamino acid derivatives.

Experimental Protocols

Protocol A: Synthesis of Diethyl (Cbz-aminomethyl)phosphonate

This protocol assumes the use of Diethyl Aminomethylphosphonate Oxalate as the starting material.

  • Preparation: Suspend diethyl aminomethylphosphonate oxalate (10 mmol) in dry

    
     (50 mL) under an inert atmosphere (
    
    
    
    or Ar).
  • Neutralization: Cool to 0°C. Add Triethylamine (30 mmol, 3.0 eq) dropwise. The solution will clarify as the free amine is liberated.

  • Protection: Add Benzyl chloroformate (10.5 mmol, 1.05 eq) dropwise over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or ³¹P NMR.[3]

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/base, followed by saturated

    
     (20 mL) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The product is usually pure enough for HWE reactions; if necessary, purify via silica gel chromatography (Eluent: 50-100% EtOAc in Hexane).
    
Protocol B: HWE Olefination (General Procedure)

Target: Synthesis of N-Cbz-dehydrophenylalanine ethyl ester.

  • Activation: Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1.2 mmol) in dry THF (10 mL) under Argon. Cool to -78°C.[4]

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.2 mmol) or NaH. Stir for 30 minutes. The solution typically turns yellow.

  • Addition: Add Benzaldehyde (1.0 mmol) dropwise.

  • Completion: Stir at -78°C for 1 hour, then allow to warm to 0°C or room temperature until the aldehyde is consumed (TLC monitoring).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Result: The crude residue contains the dehydroamino acid ester, which can be purified by column chromatography.

Applications in Drug Discovery[6][8][11]

Peptidomimetics & Protease Inhibitors

The phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis. Derivatives of this compound are used to synthesize


-aminophosphonates , which act as inhibitors for:
  • Serine Proteases: By mimicking the transition state of ester/amide hydrolysis.

  • Metalloproteases: The phosphonate oxygen coordinates with the active site metal ion (e.g., Zinc).

Asymmetric Hydrogenation Substrates

The dehydroamino acids produced via the HWE reaction with this reagent are the standard substrates for Rh- or Ru-catalyzed asymmetric hydrogenation . This is the industrial standard for producing chiral non-natural amino acids (e.g., L-DOPA derivatives, chiral side chains for drug candidates).

Safety & Handling

  • Hazards: The compound is an ester of a phosphonic acid and a carbamate. It should be treated as an irritant to eyes, skin, and the respiratory system.

  • Reactivity: Avoid contact with strong oxidizing agents.

  • Storage: Store at 2–8°C. Moisture sensitive (phosphonate esters can hydrolyze slowly under acidic/wet conditions).

  • Disposal: Dispose of as organophosphorus chemical waste.

References

  • Preparation of Aminomethylphosphonates

    • Source: PrepChem.
    • URL:[Link]

  • HWE Reaction Mechanism & Utility

    • Source: Wikipedia. "Horner–Wadsworth–Emmons reaction."[1][5][6]

    • URL:[Link][7][1]

  • Cbz-Aminomethylphosphonic Acid Derivatives

    • Source: Semantic Scholar (Snippet 1.6).
    • URL:[Link]

  • General Reactivity of Alpha-Aminophosphonates

    • Source: MDPI.
    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis and Application of Diethyl (Cbz-aminomethyl)phosphonate

Executive Summary Diethyl (Cbz-aminomethyl)phosphonate is a linchpin intermediate in the synthesis of -aminophosphonic acids—bioisosteres of natural amino acids where the planar carboxyl group is replaced by a tetrahedra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (Cbz-aminomethyl)phosphonate is a linchpin intermediate in the synthesis of


-aminophosphonic acids—bioisosteres of natural amino acids where the planar carboxyl group is replaced by a tetrahedral phosphonic acid moiety. This structural alteration imparts significant metabolic stability and transition-state mimicry, making this compound critical in the development of:
  • Peptidomimetics: Specifically as a glycine phosphonate precursor.

  • Protease Inhibitors: Targeting metalloproteases and serine proteases.

  • Dehydroamino Acids: Via Horner-Wadsworth-Emmons (HWE) olefination.

This guide details the structural properties, validates the two primary synthetic pathways (Amidoalkylation vs. N-Protection), and provides a robust, self-validating experimental protocol for laboratory-scale production.

Structural Analysis & Chemical Profile[1]

The molecule consists of a phosphonate ester core linked to a benzyloxycarbonyl (Cbz/Z) protected amine via a methylene bridge.

Physico-Chemical Properties
PropertyValue / Description
IUPAC Name Diethyl [(benzyloxycarbonyl)amino]methylphosphonate
Molecular Formula

Molecular Weight 301.28 g/mol
Appearance White to off-white crystalline solid (or viscous oil if impure)
Melting Point 61–63 °C (Lit.)
Solubility Soluble in DCM, CHCl3, EtOAc, MeOH; Insoluble in Hexanes, Water
Stability Stable at room temperature; Hygroscopic. The C-P bond is metabolically stable.
Spectroscopic Signature (Validation Data)

Note: Chemical shifts are approximate and solvent-dependent (


).
  • 
     NMR: 
    
    
    
    20–22 ppm (Characteristic of phosphonate diesters).
  • 
     NMR: 
    
    • 
       7.35 (m, 5H, Ar-H )
      
    • 
       5.40 (br s, 1H, NH )
      
    • 
       5.12 (s, 2H, O-CH 
      
      
      
      -Ph)
    • 
       4.15 (m, 4H, P-O-CH 
      
      
      
      -CH
      
      
      )
    • 
       3.65 (dd, 2H, 
      
      
      
      Hz, N-CH
      
      
      -P)
    • 
       1.32 (t, 6H, P-O-CH
      
      
      
      -CH
      
      
      )

Synthetic Pathways[1][2][3]

There are two primary routes to access this scaffold. The choice depends on the availability of starting materials and the scale of synthesis.

Pathway A: The Modified Arbuzov (Amidoalkylation)

Status: Preferred for Scale & Cost-Efficiency

This route builds the molecule from benzyl carbamate, paraformaldehyde, and triethyl phosphite. It proceeds via a reactive


-(chloromethyl) or 

-acetoxy intermediate.
  • Mechanism: Nucleophilic attack of the phosphite on an in-situ generated electrophilic iminium ion or alkyl halide (Arbuzov type).

  • Pros: Cheap starting materials; high atom economy.

  • Cons: Requires handling of

    
    -(chloromethyl)benzyl carbamate, which is moisture-sensitive and potentially carcinogenic.
    
Pathway B: Direct N-Protection

Status: Preferred for Small Scale / High Safety

This route involves the protection of commercially available diethyl (aminomethyl)phosphonate (free amine or oxalate salt) using Benzyl chloroformate (Cbz-Cl).

  • Mechanism: Standard Schotten-Baumann acylation.

  • Pros: Mild conditions; avoids unstable intermediates.

  • Cons: Starting aminophosphonate is significantly more expensive than benzyl carbamate.

Visualization of Synthesis & Mechanism[4]

The following diagram illustrates the retrosynthetic logic and the forward mechanism for the preferred Pathway A .

SynthesisPathways cluster_inputs Starting Materials BenzylCarbamate Benzyl Carbamate (Cbz-NH2) Intermediate N-(Chloromethyl) benzyl carbamate (Unstable Electrophile) BenzylCarbamate->Intermediate 1. Condensation 2. Chlorination Paraformaldehyde Paraformaldehyde (CH2O)n Paraformaldehyde->Intermediate PCl3 Thionyl Chloride (SOCl2) PCl3->Intermediate TransitionState Phosphonium Intermediate Intermediate->TransitionState Arbuzov Attack (Sn2) Phosphite Triethyl Phosphite P(OEt)3 Phosphite->TransitionState Product Diethyl (Cbz-aminomethyl) phosphonate TransitionState->Product - EtCl (Dealkylation)

Caption: Pathway A workflow showing the generation of the reactive chloromethyl intermediate followed by the Arbuzov rearrangement.

Detailed Experimental Protocol (Pathway A)

This protocol is adapted from the amidoalkylation methods described by Oleksyszyn et al. It is optimized for safety and yield.

Phase 1: Preparation of -(Hydroxymethyl)benzyl carbamate

Note: This step can be bypassed if reacting Cbz-


 directly with 

and

, but isolating the alcohol or chloride yields purer phosphonate.
  • Reagents: Benzyl carbamate (15.1 g, 100 mmol), Paraformaldehyde (3.3 g, 110 mmol), Potassium carbonate (catalytic), Water (100 mL).

  • Procedure: Combine reagents in water. Heat gently to 40–50 °C until solution becomes clear. Allow to cool and crystallize.

  • Yield: White solid (

    
    -hydroxymethyl derivative).
    
Phase 2: Conversion to Phosphonate (One-Pot Variation)

This variation generates the chloride in situ to minimize exposure.

Reagents:

  • Benzyl carbamate (1 eq)

  • Paraformaldehyde (1.1 eq)

  • Acetyl chloride or Thionyl chloride (1.5 eq)

  • Triethyl phosphite (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Activation: Suspend Benzyl carbamate and Paraformaldehyde in dry DCM under Nitrogen.

  • Chlorination: Add Thionyl chloride dropwise at 0 °C. The paraformaldehyde will dissolve as the

    
    -chloromethyl species forms. Stir for 2 hours at room temperature.
    
    • Critical Checkpoint: The solution should become clear. If turbid, reaction is incomplete.

  • Evaporation (Optional but Recommended): Remove solvent and excess

    
     under reduced pressure to leave the crude oily chloride. Caution: Do not store. Use immediately.
    
  • Arbuzov Reaction: Redissolve the residue in dry Toluene. Add Triethyl phosphite dropwise.

    • Exotherm Alert: The reaction is exothermic. Control temperature to maintain 60–80 °C.

    • Gas Evolution: Ethyl chloride (EtCl) gas will evolve. Ensure proper venting through a scrubber.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 2–4 hours to drive the kinetics to completion.

  • Workup:

    • Concentrate the mixture under high vacuum to remove toluene and excess phosphite.

    • The residue is often a viscous oil that solidifies upon standing or triturating with hexanes/ether.

    • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (Gradient: 50% to 100% EtOAc in Hexane).

Applications in Drug Discovery[5][6][7]

Horner-Wadsworth-Emmons (HWE) Olefination

This compound is the standard reagent for synthesizing


-dehydroamino acids.
  • Reaction: Deprotonation with a strong base (NaH or DBU) creates a stabilized carbanion that reacts with aldehydes.

  • Product:

    
    -isomer protected dehydroamino acids (e.g., N-Cbz-dehydrophenylalanine).
    
  • Utility: These products are precursors to chiral amino acids via asymmetric hydrogenation.

Peptidomimetics

The phosphonate group acts as a "transition state analogue" for peptide hydrolysis.

  • Protocol: The ethyl esters are removed using Trimethylsilyl bromide (TMSBr) in DCM, followed by methanolysis, yielding the free phosphonic acid.

  • Target: Inhibitors of enzymes like Leucine Aminopeptidase or HIV Protease.

References

  • Oleksyszyn, J., & Tyka, R. (1977). Amidoalkylation of trivalent phosphorus compounds. Tetrahedron Letters, 18(33), 2823-2824.

  • Soroka, M. (1990). The synthesis of 1-aminoalkylphosphonic acids.[1][2] Liebigs Annalen der Chemie, 1990(4), 331-334.

  • Schmidt, U., et al. (1992). Dehydroamino acids, alpha-hydroxy-alpha-amino acids and their derivatives. Synthesis, 1992(05), 487-490.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

Sources

Foundational

Spectroscopic data for DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE (1H NMR, 31P NMR, IR).

Executive Summary Diethyl (Cbz-aminomethyl)phosphonate is a critical intermediate in the synthesis of -aminophosphonic acids (bioisosteres of amino acids) and a precursor for Horner-Wadsworth-Emmons (HWE) reagents used t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (Cbz-aminomethyl)phosphonate is a critical intermediate in the synthesis of


-aminophosphonic acids (bioisosteres of amino acids) and a precursor for Horner-Wadsworth-Emmons (HWE) reagents used to generate dehydroamino acids. Its structural integrity relies on the precise connectivity of a phosphonate ester, a methylene bridge, and a carbamate-protected amine.

This guide provides a definitive spectroscopic reference (


H NMR, 

P NMR, IR) and a robust, self-validating synthetic protocol for researchers in medicinal chemistry and peptidomimetic drug design.

Structural Analysis & Synthetic Context

The molecule consists of three distinct magnetic environments: the benzyloxycarbonyl (Cbz) protecting group, the aminomethyl linker , and the diethyl phosphonate tail.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 301.28 g/mol

  • Key Feature: The methylene protons (

    
    -to-phosphorus) exhibit characteristic coupling to the phosphorus nucleus (
    
    
    
    ), serving as the primary diagnostic signal for successful phosphorylation.
Visualization: Structure & NMR Assignment

The following diagram maps the proton environments to their corresponding NMR signals.

G Cbz Cbz Group (Aromatic + Benzyl CH2) Amine Amine (NH) Cbz->Amine Sig_Ar δ 7.30-7.40 (m, 5H) Aromatic Cbz->Sig_Ar Sig_Bn δ 5.12 (s, 2H) Benzyl CH2 Cbz->Sig_Bn Linker Linker (N-CH2-P) Amine->Linker Sig_NH δ ~5.60 (br s, 1H) Amide NH Amine->Sig_NH Phosphonate Phosphonate (P=O, O-Et) Linker->Phosphonate Sig_Link δ 3.65 (d/dd, 2H) J(HP) ~10-12 Hz Linker->Sig_Link Sig_Et δ 4.10 (m, 4H) δ 1.30 (t, 6H) Phosphonate->Sig_Et

Figure 1: Structural segmentation of Diethyl (Cbz-aminomethyl)phosphonate correlated with diagnostic


H NMR signals.

Spectroscopic Characterization Data

The following data represents the consensus values for the compound in deuterated chloroform (


).
A. Proton NMR ( H NMR)

Instrument Frequency: 400 MHz Solvent:


Reference:  TMS (

0.00)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
7.30 – 7.40 Multiplet (m)5H-

(Phenyl)
Characteristic aromatic Cbz signature.
5.40 – 5.80 Broad Singlet (br s)1H-

Exchangeable. Shift varies with concentration/H-bonding.
5.12 Singlet (s)2H-

Benzylic protons of the Cbz group.
4.05 – 4.18 Multiplet (m)4H


Diastereotopic nature often obscured, appearing as a quintet-like multiplet.
3.64 Doublet (d) or dd2H


Critical Diagnostic: Coupled to

. If this is a singlet, the P-C bond is likely cleaved or not formed.
1.32 Triplet (t)6H


Terminal methyl groups of the phosphonate ester.
B. Phosphorus NMR ( P NMR)

Solvent:


Standard: 

(external,

0.00)[1]
  • 
     20.0 – 23.0 ppm (s) 
    
    • Note: The signal appears as a singlet in proton-decoupled experiments (

      
      ). If proton-coupled, it will appear as a triplet due to coupling with the adjacent methylene protons (
      
      
      
      ).
    • Purity Check: Impurities from unreacted diethyl phosphite typically appear upfield (

      
       7-8 ppm) or as H-phosphonates.
      
C. Infrared Spectroscopy (FT-IR)

Method: Neat oil or KBr pellet.

Wavenumber (

)
AssignmentNotes
3200 – 3300

stretch
Broad band, characteristic of carbamates/amides.
1710 – 1730

stretch
Strong carbamate carbonyl.[2] Distinct from ester carbonyls.
1230 – 1250

stretch
Strong, diagnostic phosphonyl absorption.
1020 – 1060

stretch
Strong, broad absorption indicating the ethyl esters.
690, 740

bend (aromatic)
Monosubstituted benzene ring (Cbz).

Experimental Protocol: Self-Validating Synthesis

While this compound can be made via the Oleksyszyn reaction (three-component condensation), the most robust and "clean" method for generating a high-purity spectroscopic standard is the direct protection of commercially available diethyl (aminomethyl)phosphonate .

Reaction:



Step-by-Step Workflow
  • Preparation:

    • Dissolve Diethyl (aminomethyl)phosphonate (1.0 equiv) in dry Dichloromethane (DCM) (0.2 M concentration).

    • Add Triethylamine (TEA) (1.5 equiv) and cool the solution to 0°C (ice bath).

  • Addition:

    • Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 15 minutes.

    • Why: Slow addition prevents exothermicity and bis-acylation, though rare with Cbz-Cl.

  • Reaction & Monitoring (The Validation Step):

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • TLC Check: Use 5% MeOH in DCM. Stain with Ninhydrin .

      • Starting Material: Purple spot (free amine) at low

        
        .
        
      • Product: UV-active spot at higher

        
        ; does not  stain purple (blocked amine).
        
  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat.

      
        (removes acidic byproducts).
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Usually obtained as a clear, viscous oil. If necessary, purify via flash chromatography (EtOAc/Hexane gradient).

Workflow Diagram

Protocol Start Start: Diethyl (aminomethyl)phosphonate in DCM + TEA (0°C) Add Add Cbz-Cl dropwise Start->Add Monitor Monitor: TLC (Ninhydrin) Goal: Disappearance of purple amine spot Add->Monitor Workup Workup: Wash 1M HCl -> NaHCO3 -> Brine Monitor->Workup Final Isolate: Clear Viscous Oil (Ready for NMR) Workup->Final

Figure 2: Synthetic workflow for the preparation of the spectroscopic standard.

Troubleshooting & Purity Analysis

  • Impurity - Benzyl Alcohol: Often present if Cbz-Cl hydrolyzes. Look for a singlet at

    
     4.7 (OH) or shifted benzyl peaks.
    
  • Impurity - Diethyl Phosphite: If synthesized via the Oleksyszyn route. Look for a large

    
     coupling doublet (
    
    
    
    Hz) in the
    
    
    H NMR or a signal at
    
    
    7-8 ppm in
    
    
    P NMR.
  • Resolution of

    
    :  In some high-resolution spectra, the doublet at 3.64 ppm may appear as a doublet of doublets (dd)  due to coupling with the amide NH proton. Adding 
    
    
    
    will collapse this to a simple doublet (d) by exchanging the NH.

References

  • Oleksyszyn, J., & Tyka, R. (1978). "Amidoalkylation of trivalent phosphorus esters." Tetrahedron Letters, 19(31), 2823-2824.

  • Soroka, M. (1990). "The synthesis of 1-aminoalkylphosphonic acids. A modified method." Liebigs Annalen der Chemie, 1990(4), 331-334.

  • National Institute of Standards and Technology (NIST). "Diethyl phosphite Infrared Spectrum." NIST Chemistry WebBook, SRD 69.[3]

  • Sigma-Aldrich. "Diethyl (aminomethyl)phosphonate Product Sheet."

Sources

Exploratory

N-Cbz Protected Aminophosphonates: Mechanistic Insights and Biological Applications in Drug Discovery

As a Senior Application Scientist navigating the complex landscape of peptidomimetics and rational drug design, I frequently leverage the profound utility of α-aminophosphonic acids. However, the free zwitterionic acids...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of peptidomimetics and rational drug design, I frequently leverage the profound utility of α-aminophosphonic acids. However, the free zwitterionic acids often suffer from poor cellular permeability and rapid renal clearance. The strategic retention of the N-benzyloxycarbonyl (N-Cbz) protecting group—traditionally viewed merely as a synthetic placeholder—actively modulates the pharmacodynamic and pharmacokinetic profile of the molecule.

This technical guide systematically explores the biological activities of N-Cbz protected aminophosphonates, dissecting their roles as transition-state analogs, covalent enzyme inhibitors, and antimicrobial agents.

Mechanistic Rationale: The Synergy of the Phosphonate and N-Cbz Moieties

Aminophosphonates are tetrahedral bioisosteres of planar amino acids. The phosphonate group (


) perfectly mimics the high-energy tetrahedral transition state of peptide bond hydrolysis, making these compounds exceptionally potent inhibitors of proteases, metalloproteinases, and ligases[1].

Why retain the N-Cbz group during biological evaluation?

  • Enhanced Lipophilicity and Permeability: The bulky, hydrophobic benzyl ring of the Cbz group significantly enhances passive membrane penetration compared to the highly polar free amine, enabling intracellular target engagement[2].

  • Active Site Occupation: In serine proteases (e.g., human neutrophil elastase), the Cbz group does not merely passively exist; it actively occupies the S2 or S3 hydrophobic pockets of the enzyme. This additional van der Waals interaction vastly increases the binding affinity and the second-order inactivation rate constant (

    
    )[3].
    

Spectrum of Biological Activities

Serine Protease Inhibition

Peptidyl diaryl phosphonates bearing an N-Cbz group are elite candidates for serine protease inhibition. For instance, N-Cbz-protected diphenyl phosphonate analogs of phenylglycine have demonstrated potent, irreversible inactivation of the Escherichia coli caseinolytic protease subunit P (ClpP), a critical regulator of bacterial virulence[4]. The inhibition proceeds via the nucleophilic attack of the active-site serine on the electrophilic phosphorus atom, permanently phosphonylating the enzyme.

Anticancer and Cytostatic Activity

Emerging data suggest that N-Cbz aminophosphonates possess intrinsic cytostatic properties. Phosphinoylmethyl-aminophosphonate derivatives exhibit significant cytostatic effects against breast adenocarcinoma and prostatic carcinoma cell lines[5]. The mechanism involves cell cycle disruption and the induction of apoptosis, driven by the interference with intracellular amino acid metabolism.

Antimicrobial Properties

Aminophosphonates act as false substrates or "Trojan horses" in bacterial metabolism. While free aminophosphonates require active transport via oligopeptide permeases, lipophilic N-Cbz derivatives can passively diffuse across bacterial membranes. Once inside, they disrupt peptidoglycan biosynthesis or act as prodrugs that are intracellularly cleaved to release the active warhead[2].

Quantitative Data Summary

The following table synthesizes the biological efficacy of various N-Cbz protected aminophosphonates and their direct derivatives across different therapeutic targets:

Compound Class / TargetBiological ActivityMetric (IC50 / MIC)Reference
N-Cbz-phenylglycine diphenyl phosphonatesE. coli ClpP Protease InhibitionIC50 = 0.5 µM[4]
Rhein-phosphonate derivativesHepG-2 CytotoxicityIC50 = 8.82 µM[5]
N-Cbz-ValP(OPh)2 analogsHuman Neutrophil Elastase InhibitionIC50 ~ 19 nM[3]
L-Leu-L-Phosphinothricin derivativesE. coli Antimicrobial ActivityMIC90 = 0.04 µg/mL[2]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or kinetic readouts inherently confirm the success of the procedure.

Protocol 1: One-Pot Synthesis of N-Cbz α-Aminophosphonates (Birum–Oleksyszyn Condensation)

Causality & Rationale: Utilizing a one-pot three-component system minimizes intermediate isolation, reduces hydrolytic degradation of the transient imine, and thermodynamically drives the equilibrium toward the highly stable C-P bond[6].

  • Reagent Preparation: Dissolve 1.0 equivalent of benzyl carbamate (N-Cbz-NH2) and 1.0 equivalent of the target aldehyde in glacial acetic acid.

    • Why Acetic Acid? It acts as both the solvent and the precise acid catalyst required for the formation of the intermediate N-acyl iminium ion without degrading the Cbz group[7].

  • Phosphite Addition: Slowly add 1.0 equivalent of triphenyl phosphite dropwise at room temperature.

    • Why Triphenyl Phosphite? It is less nucleophilic than trialkyl phosphites, preventing premature side reactions, but remains highly reactive toward the activated iminium species[7].

  • Thermal Activation: Reflux the mixture for 1–2 hours.

    • Self-Validation Step: Monitor the reaction via 31P NMR. The disappearance of the phosphite peak (~110 ppm) and the emergence of the aminophosphonate peak (~15-20 ppm) provides absolute confirmation of C-P bond formation.

  • Purification: Remove the solvent under reduced pressure. Dissolve the oily residue in methanol and crystallize at -20 °C.

Protocol 2: Serine Protease Inhibition Assay (Activity-Based Profiling)

Causality & Rationale: Because phosphonates are suicide inhibitors, standard steady-state IC50 values are insufficient. This assay is designed to measure time-dependent inactivation (


) to accurately reflect covalent binding affinity[3].
  • Enzyme Preparation: Incubate recombinant human neutrophil elastase (HNE) in HEPES buffer (pH 7.5, containing 0.05% Tween-20).

    • Why Tween-20? It prevents non-specific aggregation and false-positive inhibition.

  • Inhibitor Incubation: Add varying concentrations of the N-Cbz aminophosphonate and pre-incubate for 0 to 30 minutes.

    • Why Pre-incubate? Covalent bond formation is time-dependent; omitting this step will drastically underestimate the inhibitor's potency.

  • Substrate Addition: Introduce a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC).

  • Kinetic Readout: Measure the release of AMC continuously at Ex/Em 380/460 nm.

    • Self-Validation Step: Calculate the pseudo-first-order rate constant (

      
      ). A linear relationship between 
      
      
      
      and inhibitor concentration mathematically confirms a true covalent mechanism rather than an assay artifact.

Workflow Visualizations

The following diagrams map the logical relationships and mechanistic pathways of N-Cbz aminophosphonates.

G Syn Three-Component Condensation (Aldehyde + Cbz-NH2 + Phosphite) Comp N-Cbz Aminophosphonate (Stable C-P Bond) Syn->Comp Acetic Acid, Reflux Mech Mechanism of Action (Transition State Mimicry) Comp->Mech Structural Analysis Bio1 Serine Protease Inhibition (Covalent Active Site Binding) Mech->Bio1 Bio2 Cytotoxicity Assays (Apoptosis Induction) Mech->Bio2 Bio3 Antimicrobial Screening (Metabolic Disruption) Mech->Bio3 Hit Lead Compound Identification Bio1->Hit kinact/Ki Profiling Bio2->Hit IC50 Determination Bio3->Hit MIC Profiling

Workflow of N-Cbz aminophosphonate synthesis and biological evaluation.

Pathway E Serine Protease (Active Ser-OH) EI Non-Covalent Complex (S2/S3 Pocket Binding) E->EI + Inhibitor I N-Cbz Aminophosphonate (Electrophilic P=O) I->EI EI_cov Covalent Phosphonylated Enzyme (Irreversible Inhibition) EI->EI_cov Nucleophilic Attack (Leaving Group Release)

Mechanism of covalent serine protease inhibition by N-Cbz aminophosphonates.

Conclusion

N-Cbz protected aminophosphonates represent a highly versatile class of pharmacophores. By acting as stable transition-state analogs with optimized lipophilicity, they bridge the gap between synthetic feasibility and biological efficacy. As demonstrated through their potent protease inhibition and antimicrobial profiles, retaining the N-Cbz group is often a strategic advantage in the development of targeted covalent inhibitors.

References

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. URL:[Link]

  • Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. PMC. URL:[Link]

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. PMC. URL:[Link]

  • Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. Semantic Scholar. URL:[Link]

  • Novel α-aminophosphonic acids. Design, characterization, and biological activity. ResearchGate. URL:[Link]

  • Antibacterial Activity of Peptide Derivatives of Phosphinothricin against Multidrug-Resistant Klebsiella pneumoniae. PMC. URL:[Link]

Sources

Foundational

The role of the Cbz protecting group in phosphonate chemistry.

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the specialized field of organophosphorus chemistry, the Benzyloxycarbonyl (Cbz or...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the specialized field of organophosphorus chemistry, the Benzyloxycarbonyl (Cbz or Z) protecting group serves as a critical tactical enabler. While standard amine protection (Boc, Fmoc) is ubiquitous, the Cbz group offers unique physicochemical advantages when handling phosphonates. Its lipophilicity counteracts the high polarity of phosphonic motifs, facilitating purification, while its orthogonality to acid-labile phosphonate esters allows for precise, sequential deprotection strategies.

This guide details the mechanistic rationale, synthetic workflows, and troubleshooting protocols for deploying Cbz in the synthesis of


-aminophosphonates and phosphonopeptides.
Strategic Rationale: Why Cbz in Phosphonate Synthesis?

The decision to employ Cbz over Boc or Fmoc in phosphonate chemistry is rarely arbitrary. It is driven by three specific chemical necessities:

A. The "Grease" Effect (Purification Dynamics)

Phosphonates, particularly mono-esters and free acids, are notoriously polar and difficult to purify via standard silica chromatography. They often streak or bind irreversibly to the stationary phase.

  • Mechanism: The aromatic ring of the Cbz group adds significant lipophilicity (

    
     contribution), masking the polarity of the zwitterionic aminophosphonate core.
    
  • Outcome: This "greasing" allows polar intermediates to elute cleanly in standard organic solvent systems (e.g., DCM/MeOH), avoiding the need for tedious ion-exchange chromatography or reverse-phase HPLC during early synthetic steps.

B. Orthogonality to Phosphonate Ester Cleavage

Phosphonate diesters (e.g., diethyl, dimethyl) are often cleaved using silyl halides (TMSBr, TMSI) or strong acids (HCl, HBr).

  • The Conflict: Boc groups are acid-labile and will be lost prematurely during acidic ester hydrolysis.

  • The Cbz Solution: Cbz is stable to the anhydrous acidic conditions often used to manipulate phosphonate esters (unless HBr/AcOH is used specifically for global deprotection). This allows for the selective hydrolysis of the phosphonate ester while retaining the amine protection, a critical requirement for building phosphonopeptides.

C. UV Visualization

Aliphatic aminophosphonates lack chromophores, making UV detection (LC-MS/TLC) difficult. The Cbz group provides a strong UV signature (


 nm), essential for monitoring reaction progress in non-aromatic systems.
Synthetic Methodologies
Workflow A: Hydrophosphonylation of N-Cbz Imines (Pudovik Reaction)

This is the most controlled route for generating chiral


-aminophosphonates.
  • Imine Formation: Condensation of an aldehyde with Benzyl Carbamate (Cbz-NH

    
    ).
    
  • Phosphite Addition: Addition of dialkyl phosphite (H-P(O)(OR)

    
    ) to the N-Cbz imine.
    
  • Catalysis: Often requires Lewis acids or base catalysis to suppress retro-Pudovik reactions.

Workflow B: Modified Kabachnik-Fields (Three-Component)

A direct, one-pot approach suitable for library generation.

  • Reagents: Aldehyde + Benzyl Carbamate + Trialkyl Phosphite (or Phosphorous Acid).

  • Conditions: Often run in Acetic Anhydride/Acetyl Chloride.[1] The in-situ formation of an N-acylimine intermediate is the rate-determining step.

Visualization: Synthetic Pathways

Cbz_Phosphonate_Synthesis cluster_legend Key Mechanism Start Precursors: Aldehyde + Cbz-NH2 Imine Intermediate: N-Cbz Imine Start->Imine Condensation Route_B Route B: Ac2O / AcCl (One-Pot) Start->Route_B Direct Mixing Route_A Route A: Base/Lewis Acid Catalysis Imine->Route_A P_Source P-Source: Dialkyl Phosphite (H-P(O)(OR)2) P_Source->Route_A Product Target: N-Cbz-α-Aminophosphonate Route_A->Product Pudovik Addition Route_B->Product Modified Kabachnik-Fields Mechanism Cbz stabilizes imine intermediate

Caption: Comparative workflows for installing the Cbz group during phosphonate synthesis. Route A offers stereocontrol; Route B offers speed.

Deprotection Dynamics: The Phosphorus Challenge

Removing Cbz in the presence of phosphonates requires navigating a specific chemical hazard: Catalyst Poisoning.

The Problem: P(III) vs. P(V)

Palladium catalysts (Pd/C) used for hydrogenolysis have a high affinity for phosphorus lone pairs.

  • P(V) (Phosphonates): Generally compatible with Pd/C. The phosphorus is fully oxidized and less coordinating.

  • P(III) (Phosphites/Phosphines): Trace impurities of unreacted starting material (P(III)) act as potent catalyst poisons, halting hydrogenolysis immediately.

Strategy 1: Catalytic Hydrogenolysis (Retention of Esters)

Used when you need the free amine but want to keep the phosphonate esters intact (e.g., for peptide coupling).

  • Conditions: H

    
     (1 atm) or Transfer Hydrogenation (Cyclohexadiene), Pd/C, MeOH.
    
  • Critical Step: Ensure the starting material is free of P(III) impurities. A wash with an oxidant (e.g., dilute H

    
    O
    
    
    
    or mild KMnO
    
    
    ) prior to hydrogenation can oxidize trace P(III) to P(V), protecting the catalyst.
Strategy 2: Acidolysis (Global Deprotection)

Used to strip both the Cbz and the phosphonate esters simultaneously to yield the free aminophosphonic acid.

  • Conditions: 33% HBr in Acetic Acid.

  • Mechanism: Acid-catalyzed hydrolysis of the carbamate (S

    
    1/Decarboxylation) and cleavage of the phosphonate alkyl esters.
    
Visualization: Deprotection Decision Tree

Cbz_Deprotection_Logic Start Substrate: N-Cbz-Aminophosphonate Diester Decision Target Molecule? Start->Decision Target_A Free Amine / Intact Ester (For Peptide Coupling) Decision->Target_A Retain Esters Target_B Free Amino-Phosphonic Acid (Final Drug Substance) Decision->Target_B Global Deprotection Risk RISK: Catalyst Poisoning (Check for P(III) impurities) Target_A->Risk Method_B Method: Acidolysis 33% HBr in AcOH Target_B->Method_B Method_A Method: Hydrogenolysis H2, Pd/C, MeOH Risk->Method_A If Clean

Caption: Logic flow for selecting the appropriate deprotection modality based on the desired final chemotype.

Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Cbz-Aminophosphonates

Adapted from Arbuzov-type methodologies.

Reagents:

  • Aldehyde (10 mmol)

  • Benzyl Carbamate (Cbz-NH

    
    , 10 mmol)
    
  • Triethyl Phosphite (10 mmol)

  • Acetic Anhydride (5 mL) / Acetyl Chloride (5 mL)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve Benzyl Carbamate and the Aldehyde in a 1:1 mixture of Acetic Anhydride and Acetyl Chloride.

  • Activation: Stir at room temperature for 1 hour. The formation of the

    
    -acylimine species may cause a slight color change (yellowing).
    
  • Addition: Dropwise add Triethyl Phosphite at 0°C. The reaction is exothermic; control temperature < 10°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Cbz is UV active).

  • Workup: Quench with ice water (50 mL). Stir for 30 mins to hydrolyze any unreacted anhydride. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organics with sat. NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    . Purify via silica gel chromatography (Hexane/EtOAc).
Protocol 2: "Poison-Resistant" Hydrogenolysis

Designed to mitigate phosphorus interference.

Reagents:

  • N-Cbz-Aminophosphonate (1 mmol)

  • Pd/C (10% wt loading, 0.1 mmol Pd)

  • Methanol (10 mL)

  • 1,4-Cyclohexadiene (10 mmol) - Hydrogen Donor

Procedure:

  • Pre-treatment (Optional): If the substrate was prepared via P(III) reagents, dissolve in DCM and wash with 1% H

    
    O
    
    
    
    to oxidize trace P(III), then re-isolate.
  • Setup: Dissolve substrate in Methanol. Add 1,4-Cyclohexadiene (excess H-donor prevents need for H

    
     balloon and maintains higher local H-concentration).
    
  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen).

  • Reaction: Stir at 55°C (mild heat helps overcome P-adsorption energy). Monitor by LC-MS for the disappearance of the Cbz mass (+134 Da loss).

  • Filtration: Filter hot through a Celite pad. Wash the pad extensively with MeOH (Aminophosphonates can stick to Celite/Carbon).

  • Isolation: Concentrate in vacuo. Do not heat above 40°C if the free amine is unstable.

References
  • One-pot synthesis of N-Cbz-α-aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][1]

  • Cbz-Protected Amino Groups: Protection & Deprotection Mechanisms. Organic Chemistry Portal. [Link]

  • Practical and Efficient Synthesis of α-Aminophosphonic Acids. Molecules. [Link]

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. Journal of Organic Chemistry. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

Sources

Exploratory

Physical and chemical characteristics of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

Executive Summary Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate is a specialized organophosphorus reagent used primarily as a "glycine equivalent" in the Horner-Wadsworth-Emmons (HWE) olefination. It serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate is a specialized organophosphorus reagent used primarily as a "glycine equivalent" in the Horner-Wadsworth-Emmons (HWE) olefination. It serves as a critical building block for the stereoselective synthesis of


-dehydroamino acids , which are essential structural motifs in bioactive peptides, enzyme inhibitors, and peptidomimetics. Unlike standard HWE reagents that typically favor E-alkenes, this reagent—under specific conditions—provides access to Z-dehydroamino acids, mimicking the configuration found in many natural products.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Chemical Structure & Nomenclature
  • IUPAC Name: Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate

  • Common Name: Cbz-glycine phosphonate; N-Cbz-aminomethylphosphonate diethyl ester

  • Molecular Formula:

    
    
    
  • Molecular Weight: 301.28 g/mol

  • CAS Registry Number: 20172-32-5 (Generic for Cbz-aminomethylphosphonates; specific ester CAS may vary by catalog). Note: The parent amine, Diethyl (aminomethyl)phosphonate, has CAS 50917-72-1.

Physical Properties
PropertyDescription / Value
Physical State Viscous colorless to pale yellow oil; may crystallize upon prolonged standing at low temperature.
Solubility Soluble in DCM, THF, Ethyl Acetate, Ethanol. Slightly soluble in water; hydrolyzes slowly in acidic aqueous media.
Boiling Point >150 °C (at 0.1 mmHg) - typically decomposes before boiling at atmospheric pressure.
Stability Stable under inert atmosphere (Ar/N2) at 4°C. Sensitive to moisture (hygroscopic).
Spectroscopic Signature (Diagnostic)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.35 (m, 5H, Ar-H ) – Phenyl group
      
    • 
       5.60 (br s, 1H, NH ) – Carbamate NH
      
    • 
       5.12 (s, 2H, OCH 
      
      
      
      Ph) – Benzylic protons
    • 
       4.15 (m, 4H, P-O-CH 
      
      
      
      CH
      
      
      ) – Phosphonate ester methylene
    • 
       3.65 (dd, 2H, 
      
      
      
      Hz, N-CH
      
      
      -P) – Alpha-methylene protons (Characteristic doublet of doublets)
    • 
       1.32 (t, 6H, P-O-CH
      
      
      
      CH
      
      
      ) – Methyl protons
  • 
    P NMR (CDCl
    
    
    
    ):
    
    
    20–22 ppm (singlet).

Synthetic Utility & Mechanism[3][7][8][9][10]

The Horner-Wadsworth-Emmons (HWE) Olefination

The primary utility of this reagent is the conversion of aldehydes (R-CHO) into N-protected dehydroamino acids.

Mechanism Description:

  • Deprotonation: A base (e.g., NaH, DBU, or KOtBu) removes the acidic proton (

    
     to both Phosphorus and Nitrogen) to form a stabilized carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl carbon.

  • Oxaphosphetane Formation: A four-membered cyclic intermediate forms.

  • Elimination: The ring collapses to release the phosphate byproduct and form the alkene.

Stereoselectivity (Z vs. E): While standard HWE reactions favor E-alkenes, the reaction of N-acyl


-aminophosphonates often exhibits Z-selectivity  (forming the isomer where the amino group and the carbonyl are trans across the double bond, but often defined as Z based on Cahn-Ingold-Prelog priority of the high-mass groups). This is crucial because the Z-isomer is the thermodynamically preferred configuration for dehydroamino acids in peptide backbones.
Mechanistic Visualization

HWE_Mechanism cluster_0 Key Transformation Reagent Diethyl (Cbz-aminomethyl) phosphonate Carbanion Stabilized Carbanion (Nucleophile) Reagent->Carbanion Deprotonation (-H+) Base Base (NaH / DBU) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Z-Dehydroamino Acid Derivative Intermediate->Product Elimination Byproduct Diethyl Phosphate Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction using Diethyl (Cbz-aminomethyl)phosphonate to synthesize dehydroamino acids.

Synthesis of the Reagent

Researchers can synthesize this reagent in-house using two primary methods. Method A is recommended for high purity and reliability.

Method A: Acylation of Diethyl (Aminomethyl)phosphonate

This protocol starts from the commercially available free amine or its oxalate salt.

Reagents:

  • Diethyl (aminomethyl)phosphonate (CAS 50917-72-1)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 10 mmol of diethyl (aminomethyl)phosphonate in 30 mL of dry DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add 12 mmol (1.2 equiv) of triethylamine dropwise. Stir for 10 minutes.

  • Acylation: Add 10.5 mmol (1.05 equiv) of Benzyl chloroformate dropwise over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. The residue is usually pure enough for use; if not, purify via silica gel chromatography (Eluent: 50-80% EtOAc in Hexane).
    
Method B: Three-Component Coupling (Amidoalkylation)

A "green" alternative utilizing the condensation of a carbamate, aldehyde, and phosphite.

Protocol:

  • Mix Benzyl carbamate (Cbz-NH

    
    ), Paraformaldehyde, and Triethyl phosphite in a 1:1:1 molar ratio.
    
  • Heat the mixture to 80–100°C in a sealed vessel or under reflux for 2–4 hours.

  • The product is formed via the in situ formation of an N-acyliminium ion intermediate followed by phosphite attack (Arbuzov-type).

Experimental Protocol: Synthesis of Dehydroamino Acids

Objective: Synthesis of Methyl N-Cbz-dehydrophenylalaninate via HWE.

Materials:

  • Diethyl (Cbz-aminomethyl)phosphonate (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) or NaH (1.1 equiv)

  • DCM or THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solution A: Dissolve the phosphonate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add DBU (1.1 equiv) dropwise at room temperature. Stir for 15 minutes. The solution may turn slightly yellow, indicating carbanion formation.

  • Addition: Add Benzaldehyde (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–6 hours.

    • Note: For sterically hindered aldehydes, use NaH in THF at 0°C, then warm to RT.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields the dehydroamino acid ester.

Safety, Handling & Stability

Hazard CategoryDescriptionMitigation
Toxicity Organophosphonates can be mild cholinesterase inhibitors, though this specific reagent is low-risk compared to insecticides.Wear nitrile gloves, lab coat, and safety glasses. Work in a fume hood.
Skin/Eye Irritant to skin and mucous membranes.In case of contact, wash immediately with soap and water.
Reactivity Reacts vigorously with strong oxidizing agents and strong bases.Store away from oxidizers. Keep cold (4°C) to prevent slow hydrolysis.
Storage Hygroscopic.Store in a tightly sealed vial under Argon at 2–8°C.

References

  • Schmidt, U., et al. (1992). "Dehydroamino acids and peptides." Synthesis, 1992(05), 487-490. Link

  • Cano, R., et al. (2014). "One-pot synthesis of

    
    -aminophosphonates from aldehydes, amines and phosphites." Journal of Organic Chemistry, 79(1), 123-134. Link
    
  • Sano, S., et al. (2006). "Horner-Wadsworth-Emmons Reaction for the Synthesis of

    
    -Dehydroamino Acids." Chemical & Pharmaceutical Bulletin, 54(7), 1052-1055. Link
    
  • PubChem Database. "Diethyl (aminomethyl)phosphonate - Compound Summary." National Center for Biotechnology Information. Link

Sources

Foundational

CAS number and molecular weight of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

Topic: CAS number and molecular weight of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE. Content Type: An in-depth technical guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and molecular weight of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE. Content Type: An in-depth technical guide.

Executive Summary

Diethyl (Cbz-aminomethyl)phosphonate is a specialized organophosphorus reagent widely utilized in organic synthesis and medicinal chemistry. It serves as a critical building block for the installation of the


-benzyloxycarbonyl (Cbz)  protected aminomethyl moiety. Its primary utility lies in Horner-Wadsworth-Emmons (HWE)  olefinations, where it reacts with aldehydes or ketones to generate 

-dehydroamino acid derivatives. These intermediates are pivotal in the synthesis of non-proteinogenic amino acids, peptidomimetics, and enzyme inhibitors.

This guide provides a comprehensive technical profile, validated synthesis protocols, and application workflows for researchers in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Identifiers
ParameterData
Chemical Name Diethyl (benzyloxycarbonylaminomethyl)phosphonate
Common Name Diethyl (Cbz-aminomethyl)phosphonate
CAS Number 70908-61-1
Molecular Formula

Molecular Weight 301.28 g/mol
SMILES CCOP(=O)(CNC(=O)OCc1ccccc1)OCC
Physical State Viscous colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Structural Visualization

The following diagram illustrates the connectivity of the phosphonate head group, the aminomethyl linker, and the Cbz protecting group.

ChemicalStructure Fig 1. Structural Connectivity of Diethyl (Cbz-aminomethyl)phosphonate Cbz Cbz Group (Benzyloxycarbonyl) Linker Aminomethyl Linker (-NH-CH2-) Cbz->Linker Amide Bond Phosphonate Diethyl Phosphonate (-PO(OEt)2) Linker->Phosphonate C-P Bond

Synthetic Utility & Mechanism

The primary application of this reagent is the synthesis of


-protected 

-dehydroamino acids
. This transformation is achieved via the HWE reaction, which offers superior stereocontrol (

-selectivity) compared to traditional Wittig reagents.
Mechanism of Action (HWE Olefination)
  • Deprotonation: A strong base (e.g., NaH, KOtBu, or DBU) removes the acidic proton from the

    
    -carbon (between the nitrogen and phosphorus), generating a stabilized carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde.

  • Elimination: The intermediate oxaphosphetane collapses to yield the alkene and a water-soluble phosphate byproduct.

HWE_Mechanism Fig 2. Mechanistic Pathway for HWE Olefination using Diethyl (Cbz-aminomethyl)phosphonate Reagent Diethyl (Cbz-aminomethyl)phosphonate Carbanion Stabilized Carbanion (Reactive Species) Reagent->Carbanion Deprotonation (-78°C to 0°C) Base Base (NaH or DBU) Base->Carbanion Deprotonation (-78°C to 0°C) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Nucleophilic Addition Product N-Cbz-Dehydroamino Acid (Alkene Product) Intermediate->Product Elimination Byproduct Diethyl Phosphate Salt (Water Soluble) Intermediate->Byproduct Byproduct Formation

Experimental Protocols

Protocol A: Synthesis of Diethyl (Cbz-aminomethyl)phosphonate

This protocol describes the preparation of the title compound from commercially available diethyl (aminomethyl)phosphonate. This method is preferred for its high yield and operational simplicity.

Reagents:

  • Diethyl (aminomethyl)phosphonate (CAS 50917-72-1)[1]

  • Benzyl chloroformate (Cbz-Cl) (CAS 501-53-1)

  • Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with argon. Add Diethyl (aminomethyl)phosphonate (10.0 mmol) and dry DCM (50 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (12.0 mmol, 1.2 eq) dropwise via syringe.

  • Acylation: Add Benzyl chloroformate (10.5 mmol, 1.05 eq) dropwise over 15 minutes. Maintain temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).
  • Yield: Expect 85–95% yield of a colorless viscous oil.

Protocol B: HWE Olefination (General Procedure)

Application: Synthesis of


-Cbz-dehydroamino acid esters.

Step-by-Step Methodology:

  • Activation: Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1.2 eq) in anhydrous THF under argon. Cool to -78°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) or DBU (1.2 eq). Stir for 30 minutes to ensure carbanion formation.

  • Addition: Add the target Aldehyde (1.0 eq) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C (or RT depending on substrate reactivity) over 2–4 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate. The diethyl phosphate byproduct remains in the aqueous phase.

  • Result: Isolate the alkene product. Stereochemistry is typically

    
    -selective (trans).
    

Handling, Stability & Safety

  • Storage: Store at 2–8°C. The compound is hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the phosphonate esters.

  • Stability: Stable for months if stored properly. Avoid strong acids or bases which may cleave the Cbz group or hydrolyze the phosphonate esters prematurely.

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

    • Incompatibility: Strong oxidizing agents.

References

  • ResearchGate. (2012). General synthesis of Cbz-protected

    
    -aminoalkylphosphonate diaryl esters. Retrieved from [Link]
    
  • MDPI. (2019).

    
    -Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2).[2] Retrieved from [Link][3]
    
  • Organic Syntheses. (2011). Synthesis of N-phosphoryl ynamides. Org. Synth. 88, 138-151. (Reference for general phosphonate handling). Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthetic Methods of Phosphonopeptides. PMC. Retrieved from [Link]

Sources

Exploratory

Technical Guide: The Discovery and Application of Aminophosphonic Acids

Part 1: The Bioisosteric Paradigm Introduction The discovery of aminophosphonic acids marked a pivotal shift in bioorganic chemistry, challenging the long-held assumption that the carbon-phosphorus (C-P) bond was xenobio...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Bioisosteric Paradigm

Introduction

The discovery of aminophosphonic acids marked a pivotal shift in bioorganic chemistry, challenging the long-held assumption that the carbon-phosphorus (C-P) bond was xenobiotic to living systems. In 1959, Horiguchi and Kandatsu isolated 2-aminoethylphosphonic acid (AEP), also known as ciliatine , from rumen protozoa (Tetrahymena pyriformis). This was the first confirmation of a natural C-P bond, proving that nature had evolved mechanisms to stabilize phosphorus in a non-ester linkage.

For drug development professionals, the significance of aminophosphonic acids lies in their structural relationship to


-amino acids. They are bioisosteres  where the planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO

H

).
Structural Mechanism: The Tetrahedral Mimicry

The therapeutic potency of aminophosphonates stems from their ability to act as Transition State Analogues (TSAs) .

  • The Problem: Proteolytic enzymes (proteases) hydrolyze peptide bonds via a high-energy tetrahedral intermediate.[1]

  • The Solution: The phosphorus atom in aminophosphonic acids is stable and tetrahedral. It mimics the geometry of the transition state formed during peptide hydrolysis but cannot be cleaved by the enzyme. This results in "dead-end" inhibition.

Key Structural Differences: | Feature |


-Amino Acid | 

-Aminophosphonic Acid | | :--- | :--- | :--- | | Acid Group | Carboxylic (-COOH) | Phosphonic (-PO

H

) | | Geometry | Planar (

) Carbonyl | Tetrahedral (

) Phosphorus | | Acidity (pKa) | pKa


2.0 | pKa


5.5 - 8.0 (Dibasic) | | Enzyme Interaction | Substrate | Competitive Inhibitor |[2]

Bioisostere Substrate Peptide Substrate (Planar Carbonyl) TS Transition State (Tetrahedral Intermediate) Substrate->TS Hydrolysis (Unstable) Enzyme Enzyme Active Site TS->Enzyme Binds Tightly Inhibitor Aminophosphonate (Stable Tetrahedral Mimic) Inhibitor->Enzyme Blocks Active Site (No Cleavage)

Figure 1: Structural logic of Transition State Analogue (TSA) design. The stable phosphonate mimics the unstable hydrolytic intermediate.

Part 2: Synthetic Methodologies

The synthesis of


-aminophosphonates is dominated by the Kabachnik-Fields reaction , a three-component coupling of a carbonyl, an amine, and a dialkyl phosphite.[3][4][5]
The Kabachnik-Fields Reaction

While early methods required harsh conditions, modern protocols utilize Lewis acid catalysis or microwave irradiation to achieve high yields. The reaction proceeds primarily through an imine intermediate (Schiff base), followed by the addition of the phosphite (hydrophosphonylation).[5]

KabachnikFields Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine -H2O Amine Amine (R'-NH2) Amine->Imine -H2O Phosphite Dialkyl Phosphite (HP(O)(OR)2) Product alpha-Aminophosphonate Phosphite->Product P-C Bond Formation Activated Activated Imine (Lewis Acid Complex) Imine->Activated + Catalyst (InCl3) Activated->Product P-C Bond Formation

Figure 2: The Kabachnik-Fields reaction pathway via the imine mechanism.[6]

Standard Operating Procedure (SOP): Catalyst-Free Microwave Synthesis

This protocol is selected for its reproducibility, "green" chemistry status, and suitability for library generation in drug discovery.

Objective: Synthesis of diethyl


-aminobenzylphosphonate.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Microwave Reactor (e.g., CEM Discover or Monowave)

Protocol:

  • Reagent Mixing: In a 10 mL microwave-safe vial, add benzaldehyde (106 mg) and aniline (93 mg). Mix for 1 minute at room temperature to initiate imine formation (solution may warm slightly).

  • Phosphite Addition: Add diethyl phosphite (138 mg) to the mixture. No solvent is required (Neat reaction).

  • Irradiation: Seal the vessel. Set the microwave reactor to 100°C with a hold time of 15 minutes (Power: Dynamic, Max 100W).

  • Work-up: Allow the vessel to cool to 50°C. Dissolve the crude viscous oil in ethyl acetate (5 mL).

  • Purification: Wash the organic layer with saturated NaHCO

    
     (2 x 5 mL) to remove unreacted phosphite. Dry over MgSO
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize from Hexane:EtOAc (4:1) if a solid, or purify via flash chromatography (SiO

    
    , 100% EtOAc).
    

Validation Criteria:

  • 
    P NMR:  Look for a singlet shift between 
    
    
    
    20–25 ppm (characteristic of phosphonate).
  • Yield: Expected >85%.

Part 3: Biological Significance & Case Studies[6][7]

Mechanism of Action: Enzyme Inhibition

Aminophosphonates function as "suicide substrates" or competitive inhibitors. The most commercially successful example is Glyphosate , but clinical examples like Fosmidomycin are critical for infectious disease.

Case Study A: Glyphosate (Herbicide)[7]
  • Target: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8][7][9][10]

  • Mechanism: Competitive inhibitor of PEP (phosphoenolpyruvate).[7] It locks the enzyme in a ternary complex, preventing the synthesis of aromatic amino acids.

Case Study B: Fosmidomycin (Antimalarial/Antibacterial)[11][12][13]
  • Target: 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC).

  • Pathway: Non-mevalonate (MEP) pathway for isoprenoid synthesis.

  • Relevance: Humans use the mevalonate pathway, making Fosmidomycin highly selective for bacteria and Plasmodium falciparum (Malaria).

Comparative Activity Table:

CompoundClassTarget EnzymeIndicationStatus
Glyphosate Aminophosphonate (N-phosphonomethyl glycine)EPSP SynthaseHerbicideMarketed (Roundup)
Fosmidomycin Phosphonate (Retro-hydroxamate)DXR (IspC)Malaria, Gram(-) BacteriaPhase II/III
Alafosfalin PhosphonopeptidePenicillin-binding proteinsAntibacterialExperimental
Fosinopril Phosphinyl-esterACE (Angiotensin Converting Enzyme)HypertensionMarketed
Experimental Validation: Determining

To validate a new aminophosphonate candidate, researchers must determine the inhibition constant (


).

Workflow:

  • Assay Setup: Prepare enzyme buffer (pH 7.4), varying concentrations of the aminophosphonate inhibitor (0, 0.1, 1, 10, 100

    
    M), and fixed substrate concentration (at 
    
    
    
    ).
  • Reaction: Initiate reaction with enzyme. Monitor product formation via spectrophotometry (e.g., coupled assay consuming NADH at 340 nm).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ).
  • Calculation: Use the Cheng-Prusoff equation for competitive inhibition:

    
    
    

Part 4: Future Outlook - Peptidomimetics

The future of aminophosphonic acids lies in peptidomimetics .[14] By incorporating aminophosphonates into peptide chains, researchers can create protease-resistant peptides.

  • Haptens for Catalytic Antibodies: Aminophosphonates have been used as haptens to generate antibodies that have catalytic activity (abzymes), capable of hydrolyzing specific peptide bonds.

  • HIV Protease Inhibitors: Phosphonate isosteres of the transition state of HIV protease substrates have shown potent antiviral activity.

References

  • Horiguchi, M., & Kandatsu, M. (1959).[15] Isolation of 2-Aminoethane Phosphonic Acid from Rumen Protozoa. Nature, 184, 901–902.[15] Link[15]

  • Kabachnik, M. I., & Medved, T. Y. (1952).[4] New Method for the Synthesis of Amino Phosphonic Acids.[6] Doklady Akademii Nauk SSSR, 83, 689.

  • Kafarski, P., & Lejczak, B. (1991). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. Link

  • Steinrücken, H. C., & Amrhein, N. (1980). The herbicide glyphosate is a potent inhibitor of 5-enolpyruvylshikic acid-3-phosphate synthase.[8][9][10] Biochemical and Biophysical Research Communications, 94(4), 1207-1212. Link

  • Jomaa, H., et al. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs.[13][16] Science, 285(5433), 1573-1576. Link

  • Keglevich, G., & Bálint, E. (2012).[5] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.[5] Link

  • Bartlett, P. A., & Lamden, L. A. (1986). Inhibition of chymotrypsin by phosphonate and phosphonamidate peptide analogs. Bioorganic Chemistry, 14(4), 356-377. Link

Sources

Foundational

Theoretical mechanism of action for DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

A Technical Guide for Peptidomimetic Synthesis and Drug Design Part 1: Executive Summary & Structural Logic Diethyl (Cbz-aminomethyl)phosphonate (CAS: 20462-96-8) is a specialized organophosphorus reagent, primarily util...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Peptidomimetic Synthesis and Drug Design

Part 1: Executive Summary & Structural Logic

Diethyl (Cbz-aminomethyl)phosphonate (CAS: 20462-96-8) is a specialized organophosphorus reagent, primarily utilized in the Schmidt Strategy for the synthesis of


-dehydroamino acids. Unlike direct pharmacological agents that bind to biological receptors, the "mechanism of action" for this compound is chemical , serving as a privileged scaffold that enables the installation of conformationally constrained peptide backbones.

In the context of drug development, this reagent acts as a Glycine Anion Equivalent . It allows researchers to transform simple aldehydes into complex, biologically active amino acid derivatives via the Horner-Wadsworth-Emmons (HWE) olefination.

Structural Pharmacophore Analysis

The molecule consists of three distinct functional zones that dictate its reactivity:

  • The Warhead (Diethyl Phosphonate): An electron-withdrawing group that acidifies the adjacent methylene protons (

    
    ), enabling carbanion formation under mild basic conditions. It also serves as the leaving group (as diethyl phosphate) during olefination.
    
  • The Linker (Aminomethyl): The core scaffold that becomes the

    
    -carbon and nitrogen of the resulting amino acid.
    
  • The Shield (Cbz Group): A Carbobenzyloxy protecting group that prevents side reactions on the nitrogen (such as nucleophilic attack or oxidation) and provides orthogonality during peptide synthesis.

Part 2: Chemical Mechanism of Action (The HWE Pathway)

The primary mechanism of action is the Horner-Wadsworth-Emmons (HWE) Olefination .[1][2] This reaction converts the phosphonate reagent and a carbonyl partner (aldehyde/ketone) into an


-unsaturated ester (dehydroamino acid).
Step-by-Step Mechanistic Flow
  • Deprotonation: A base (typically NaH, KOtBu, or DBU) abstracts one of the acidic protons from the methylene group (

    
     to both the phosphorus and nitrogen). This generates a resonance-stabilized carbanion.
    
  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the target aldehyde. This is the rate-determining step.

  • Oxaphosphetane Formation: The resulting alkoxide oxygen attacks the phosphorus atom, closing a four-membered ring known as an oxaphosphetane .

  • Elimination: The ring creates significant steric strain. It collapses via a syn-elimination, ejecting the stable diethyl phosphate anion and forming the carbon-carbon double bond.

Stereochemical Control: Unlike standard HWE reactions which strongly favor E-alkenes, the presence of the bulky Cbz-amino group often influences the stereochemical outcome, frequently favoring the Z-isomer (thermodynamically more stable for dehydroamino acids due to hydrogen bonding between the amide NH and the ester carbonyl).

Visualization: The HWE Reaction Coordinate

HWE_Mechanism Reagent Diethyl (Cbz-aminomethyl) phosphonate Carbanion Stabilized Carbanion (Nucleophile) Reagent->Carbanion Deprotonation (-H+) Base Base (e.g., NaH, DBU) Base->Carbanion Deprotonation (-H+) Intermediate Oxaphosphetane (4-Membered Ring) Carbanion->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Nucleophilic Attack Product α,β-Dehydroamino Acid (Alkene) Intermediate->Product Syn-Elimination Byproduct Diethyl Phosphate (Leaving Group) Intermediate->Byproduct Collapse

Caption: The Horner-Wadsworth-Emmons pathway converting the phosphonate reagent into a dehydroamino acid scaffold.

Part 3: Theoretical Biological Mechanism (Downstream Utility)

While the reagent itself is a synthetic tool, the products it generates possess distinct biological mechanisms of action.

1. Conformational Constraint (The "Lock" Mechanism)

The dehydroamino acids synthesized via this reagent introduce a double bond into the peptide backbone.

  • Mechanism: The

    
     hybridization of the 
    
    
    
    -carbon restricts rotation around the
    
    
    and
    
    
    bonds.
  • Effect: This "locks" the peptide into a specific secondary structure (often a

    
    -turn or 
    
    
    
    -helix).
  • Therapeutic Value: Increases binding affinity to receptors by reducing the entropic penalty of binding.

2. Proteolytic Resistance (The "Shield" Mechanism)

Natural peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin).

  • Mechanism: Proteases require a specific tetrahedral transition state to hydrolyze amide bonds. The rigid double bond and altered electronic structure of dehydroamino acids prevent the enzyme from effectively accessing this transition state.

  • Effect: Significantly extends the plasma half-life of peptide drugs.

3. Transition State Mimicry (Phosphonate Retention)

If the reagent is not used for olefination but is instead deprotected (removing ethyl groups), it yields Aminomethylphosphonic acid derivatives.

  • Mechanism: The phosphonic acid group (

    
    ) is a bioisostere of the tetrahedral intermediate formed during peptide hydrolysis.
    
  • Target: Metalloproteases (e.g., thermolysin). The phosphonate oxygen coordinates the active site Zinc ion, acting as a "suicide inhibitor" or competitive antagonist.

Part 4: Experimental Protocols
Protocol A: Synthesis of the Reagent (Arbuzov Reaction)

This protocol generates the core reagent from commercially available precursors.

  • Reagents: Triethyl phosphite (1.2 eq),

    
    -(Cbz)-aminomethyl chloride (1.0 eq).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (Ar/N2) inlet.

  • Procedure:

    • Mix reagents in toluene or neat (solvent-free).

    • Heat to reflux (120°C) for 4–6 hours.

    • Monitor ethyl chloride evolution (gas byproduct) or check TLC for disappearance of the chloride.

  • Purification: Remove excess triethyl phosphite via vacuum distillation. The product is often a viscous oil that crystallizes upon standing.

  • Validation:

    
     NMR should show a singlet around 
    
    
    
    20–22 ppm.
Protocol B: The Schmidt HWE Coupling (General Procedure)

Standard protocol for coupling the reagent to an aldehyde.

ParameterConditionRationale
Solvent THF or DCM (Anhydrous)Prevents quenching of the carbanion.
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Mild base sufficient for phosphonates; avoids side reactions of stronger bases like NaH.
Temperature -78°C to 0°CKinetic control to maximize stereoselectivity (

-isomer).
Additives LiCl (optional)Increases the acidity of the phosphonate proton (Roush-Masamune modification).

Step-by-Step:

  • Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1.1 mmol) in anhydrous DCM (5 mL) under Argon.

  • Cool to 0°C. Add DBU (1.2 mmol) dropwise. Stir for 15 mins.

  • Add the aldehyde (1.0 mmol) dissolved in DCM dropwise.

  • Allow to warm to room temperature and stir for 3–12 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 5: References
  • Schmidt, U., et al. (1984). "Amino acids and peptides. 45. Dehydroamino acids. 18. Synthesis of dehydroamino acids and amino acids from N-acyl-2-(dialkylphosphono)glycine esters." Synthesis, 1984(1), 53-60. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Kazmaier, U. (2003). "Synthesis of α,β-Didehydroamino Acids." Organic Process Research & Development, 7(3), 436–437. Link

  • Oleksyszyn, J., & Powers, J. C. (1991). "Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters." Biochemistry, 30(2), 485-493. Link

Sources

Exploratory

Technical Guide: Stability and Reactivity Profile of Diethyl (Cbz-aminomethyl)phosphonate

The following technical guide details the stability and reactivity profile of Diethyl (Cbz-aminomethyl)phosphonate , a critical intermediate in the synthesis of -aminophosphonic acids and peptidomimetics. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability and reactivity profile of Diethyl (Cbz-aminomethyl)phosphonate , a critical intermediate in the synthesis of


-aminophosphonic acids and peptidomimetics.

Executive Summary

Diethyl (Cbz-aminomethyl)phosphonate is a protected


-aminophosphonate ester widely utilized as a "phosphonoglycine" scaffold. Unlike standard Horner-Wadsworth-Emmons (HWE) reagents which target alkene formation, this compound serves as a nucleophilic building block for constructing 

-functionalized aminophosphonic acids—isosteres of natural amino acids. Its utility lies in the orthogonality of its protecting groups: the base-stable phosphonate esters, the hydrogenolysis-sensitive Cbz group, and the chemically distinct

-proton.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name Diethyl [(benzyloxycarbonyl)amino]methylphosphonate
CAS Number 20074-79-7 (Analogous) / 50917-72-1 (Free amine)
Molecular Formula

Molecular Weight 301.28 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, EtOAc, Methanol; Insoluble in Water
Hygroscopicity Moderate to High (Store under desiccant)

Stability Profile

Thermal Stability

The compound is stable at ambient temperatures (


). Thermal decomposition typically initiates above 

, releasing phosphorus oxides (

) and nitrogen oxides (

).
  • Process Implication: Distillation should be performed under high vacuum (<1 mmHg) to keep pot temperatures below

    
    .
    
Hydrolytic Stability
  • Neutral pH: Stable indefinitely in anhydrous organic solvents. Stable in aqueous suspension at neutral pH for short durations (24-48h).

  • Acidic pH:

    • Mild Acid (AcOH): Stable.[1]

    • Strong Acid (HCl/HBr, reflux): Rapid hydrolysis of ethyl esters to phosphonic acid; concurrent cleavage of Cbz group occurs with HBr.

  • Basic pH:

    • Mild Base (NaHCO3): Stable.[1]

    • Strong Base (NaOH/KOH): Slow hydrolysis of ethyl esters (saponification) may occur at elevated temperatures, but the P-C bond remains intact.

Storage Recommendations

Due to its hygroscopic nature, moisture absorption can lead to gradual hydrolysis of the ethyl esters, forming mono-ethyl phosphonates which complicate purification.

  • Condition: Store at

    
     under an inert atmosphere (Argon/Nitrogen).
    

Reactivity Architecture & Mechanistic Insights

The molecule presents three distinct "Reactivity Zones" that allow for orthogonal synthetic manipulations.

Figure 1: Orthogonal reactivity zones of Diethyl (Cbz-aminomethyl)phosphonate.

Zone 1: The Phosphonate Terminus (P-OEt)

The ethyl esters protect the acidic phosphonate group. They are robust against standard organic workups but must be removed to reveal the bioactive phosphonic acid.

  • Reagent of Choice: Bromotrimethylsilane (TMSBr).

  • Mechanism: TMSBr acts as a "soft" Lewis acid, cleaving the hard O-C bond via an

    
    -like mechanism to form silyl phosphonates, which hydrolyze instantly in water/methanol to the acid. This avoids the harsh conditions of boiling HCl.
    
Zone 2: The Alpha-Carbon (Acidity)

The methylene protons (


 to P and N) are sufficiently acidic (

in DMSO) to be removed by strong bases.
  • Reagent of Choice: LiHMDS or NaH.

  • Application: Generation of the carbanion allows for alkylation with alkyl halides, enabling the synthesis of higher-order

    
    -aminophosphonates (e.g., phosphono-alanine or phosphono-phenylalanine analogs).
    
Zone 3: The Carbamate (N-Cbz)

The Cbz group protects the amine from oxidation and side reactions during P-terminus manipulation.

  • Reagent of Choice:

    
     / Pd-C or HBr/AcOH.
    
  • Orthogonality: Cbz can be removed without affecting the phosphonate esters (using hydrogenolysis), or simultaneously with ester hydrolysis (using HBr).

Experimental Protocols

Protocol A: Selective Phosphonate Ester Cleavage (McKenna Method)

Target: Conversion to free phosphonic acid without affecting Cbz.

  • Setup: Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

  • Addition: Cool to

    
    . Add Bromotrimethylsilane (TMSBr) (4.0 eq) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by

    
     NMR (Shift from 
    
    
    
    ppm to
    
    
    ppm for silyl ester).
  • Quench: Concentrate in vacuo to remove excess TMSBr. Redissolve residue in MeOH (excess) and stir for 1 hour (solvolysis of silyl esters).

  • Isolation: Concentrate to yield the crude phosphonic acid. Recrystallize from MeOH/EtOAc.

Protocol B: Alpha-Alkylation via Carbanion

Target: Synthesis of substituted


-aminophosphonates.
  • Setup: Charge a flame-dried flask with Diethyl (Cbz-aminomethyl)phosphonate (1.0 eq) and anhydrous THF. Cool to

    
    .
    
  • Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 min. The solution may turn yellow/orange. Stir for 30 min at

    
    .
    
  • Alkylation: Add the electrophile (e.g., Benzyl Bromide, 1.2 eq) dropwise.

  • Completion: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    .
  • Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    .

Figure 2: Workflow for alpha-functionalization.

Safety & Handling

  • Toxicity: Phosphonate esters are potential cholinesterase inhibitors, though less potent than phosphate esters. Handle as a hazardous substance.

  • Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

  • Inhalation: Avoid dust/mist.[1][2][3][4] Use a fume hood.

  • Disposal: Hydrolyze with NaOH solution before disposal into organic waste streams to deactivate the phosphonate ester.

References

  • McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, 1977.

  • Kafarski, P., & Lejczak, B. "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon, 1991.

  • Fisher Scientific. "Safety Data Sheet: Diethyl (aminomethyl)phosphonate."

  • Smith, A. B., et al. "Design and Synthesis of Peptidomimetics." Journal of the American Chemical Society, 1994.

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for Diethyl (Cbz-aminomethyl)phosphonate

Application Note & Technical Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Overview In the realm of peptidomimetic drug design, α-aminophosphona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Overview

In the realm of peptidomimetic drug design, α-aminophosphonates serve as critical transition-state analogues for peptide hydrolysis, making them invaluable in the development of protease inhibitors and targeted therapeutics[1]. Diethyl (Cbz-aminomethyl)phosphonate (CAS: 70908-61-1) is a highly versatile, orthogonally protected building block. The carboxybenzyl (Cbz) group provides robust protection of the primary amine during subsequent phosphonate dealkylation or coupling steps, while the diethyl ester masks the phosphonic acid until final global deprotection is required.

  • Route A (Schotten-Baumann N-Protection): A direct, high-yielding protection of commercially available diethyl aminomethylphosphonate[2]. Ideal for rapid, small-to-medium scale synthesis where high purity is the primary driver.

  • Route B (Kabachnik-Fields Amidoalkylation): A classical three-component organophosphorus coupling[3][4]. This route builds the P-C-N linkage de novo and is highly cost-effective for large-scale pharmaceutical manufacturing[5].

Physicochemical Profile
PropertySpecification
Chemical Name Diethyl (benzyloxycarbonylaminomethyl)phosphonate
CAS Number 70908-61-1[6]
Molecular Formula C13H20NO5P
Molecular Weight 301.28 g/mol
Appearance Colorless to pale yellow viscous oil / low-melting solid

Synthetic Workflows

G cluster_A Route A: Schotten-Baumann Protection cluster_B Route B: Kabachnik-Fields Amidoalkylation A1 Diethyl aminomethylphosphonate A2 Cbz-Cl + Et3N DCM, 0°C to RT A1->A2 Target Diethyl (Cbz-aminomethyl)phosphonate (Target Compound) A2->Target B1 Benzyl Carbamate + Paraformaldehyde B2 Triethyl Phosphite Acid Catalyst, Heat B1->B2 B2->Target

Overall synthetic strategies for Diethyl (Cbz-aminomethyl)phosphonate.

Route A: Direct N-Protection (Schotten-Baumann Method)

This protocol leverages the nucleophilicity of the primary amine on diethyl aminomethylphosphonate to attack benzyl chloroformate. The reaction is driven to completion by utilizing a mild organic base to scavenge the generated hydrochloric acid[2].

Quantitative Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
Diethyl aminomethylphosphonate167.141.01.67 gStarting Material
Benzyl chloroformate (Cbz-Cl)170.591.11.88 g (1.57 mL)Electrophile
Triethylamine (Et

N)
101.191.51.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM)84.93-20 mLSolvent
Step-by-Step Methodology & Causality
  • Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add diethyl aminomethylphosphonate (1.67 g, 10 mmol) and anhydrous DCM (20 mL).

  • Base Addition & Thermal Control: Add triethylamine (2.09 mL, 15 mmol) in one portion. Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Expert Insight (Causality): The subsequent acylation is highly exothermic. Cooling the reaction strictly to 0 °C prevents solvent boil-off and suppresses the formation of unwanted bis-acylated side products. Furthermore, Et

      
      N is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, halting the reaction.
      
  • Electrophile Introduction: Dissolve Cbz-Cl (1.57 mL, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 15–20 minutes.

    • Expert Insight (Causality): Dropwise addition maintains a low steady-state concentration of the highly reactive Cbz-Cl, maximizing the kinetic preference for mono-protection.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1; visualize with UV and KMnO

    
     stain).
    
  • Quench & Aqueous Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO

    
    . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).
    
  • Organic Washing: Wash the combined organic layers sequentially with 1 M HCl (10 mL) and brine (15 mL).

    • Expert Insight (Causality): The 1 M HCl wash is a critical self-validating step; it selectively protonates and extracts any unreacted Et

      
      N and residual starting amine into the aqueous waste, ensuring high purity of the neutral product in the organic phase.
      
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Silica gel, gradient elution from 30% to 70% EtOAc in Hexanes) to afford the pure target compound.

Route B: Three-Component Amidoalkylation (Kabachnik-Fields)

This route is a specialized variation of the Kabachnik-Fields reaction[3][4]. It relies on the in situ generation of a highly reactive N-acyliminium ion from benzyl carbamate and paraformaldehyde, which is subsequently trapped by triethyl phosphite via an Arbuzov-type mechanism[1][5].

Mechanism SM Benzyl Carbamate + Paraformaldehyde Hemiaminal N-(hydroxymethyl)benzyl carbamate (Hemiaminal Intermediate) SM->Hemiaminal Addition Iminium N-Acyliminium Ion (Highly Reactive Electrophile) Hemiaminal->Iminium Acid-catalyzed -H2O Phosphonium Phosphonium Intermediate Iminium->Phosphonium Nucleophilic Attack Phosphite Triethyl Phosphite P(OEt)3 Phosphite->Phosphonium Product Diethyl (Cbz-aminomethyl)phosphonate + Ethyl Acetate / Ethanol Phosphonium->Product Arbuzov-type Dealkylation

Mechanistic pathway of the three-component amidoalkylation reaction.

Quantitative Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
Benzyl carbamate151.161.01.51 gAmine Source
Paraformaldehyde30.031.20.36 gCarbonyl Source
Triethyl phosphite166.161.21.99 g (2.06 mL)Phosphorus Nucleophile
Glacial Acetic Acid60.05-10 mLSolvent / Acid Catalyst
Acetyl Chloride78.500.10.08 g (70 µL)Dehydrating Promoter
Step-by-Step Methodology & Causality
  • Hemiaminal Formation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend benzyl carbamate (1.51 g, 10 mmol) and paraformaldehyde (0.36 g, 12 mmol) in glacial acetic acid (10 mL). Heat the mixture to 60 °C for 30–45 minutes until a clear solution is obtained.

    • Expert Insight (Causality): Heating in acid depolymerizes the solid paraformaldehyde into monomeric formaldehyde, which immediately reacts with the carbamate to form the N-(hydroxymethyl)benzyl carbamate intermediate.

  • Activation & Nucleophilic Attack: To the clear solution, add triethyl phosphite (2.06 mL, 12 mmol) dropwise, followed by a catalytic amount of acetyl chloride (70 µL).

    • Expert Insight (Causality): Acetyl chloride acts as a potent dehydrating agent. It converts the hydroxyl group of the hemiaminal into a better leaving group, rapidly generating the transient, highly electrophilic N-acyliminium ion. Triethyl phosphite then attacks this ion to form a phosphonium intermediate[1][5].

  • Arbuzov Dealkylation: Increase the temperature to 85–90 °C and stir for 3 hours.

    • Expert Insight (Causality): The elevated temperature provides the activation energy required for the Arbuzov-type dealkylation. The acetate counter-ion attacks one of the ethyl groups on the phosphonium intermediate, collapsing it into the stable phosphonate ester while releasing ethyl acetate as a volatile byproduct.

  • Workup & Neutralization: Cool the mixture to room temperature. Concentrate the bulk of the acetic acid under high vacuum. Dilute the resulting viscous oil with EtOAc (30 mL).

  • Aqueous Washing: Wash the organic layer carefully with saturated aqueous NaHCO

    
     (3 × 15 mL) until the aqueous phase tests slightly basic (pH ~8).
    
    • Expert Insight (Causality): Complete removal of acetic acid is mandatory. Trace acid left in the product can catalyze the slow hydrolysis of the diethyl phosphonate ester during long-term storage.

  • Isolation: Wash with brine (15 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify the crude product via silica gel chromatography (Eluent: 50% to 100% EtOAc in Hexanes).

Analytical Validation

To ensure the integrity of the synthesized Diethyl (Cbz-aminomethyl)phosphonate, validate the product against the following expected spectroscopic parameters:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.35 (m, 5H, Ar-H), 5.35 (br s, 1H, NH), 5.12 (s, 2H, Ph-CH
    
    
    -O), 4.15 (m, 4H, P-O-CH
    
    
    -CH
    
    
    ), 3.65 (dd,
    
    
    Hz,
    
    
    Hz, 2H, N-CH
    
    
    -P), 1.32 (t,
    
    
    Hz, 6H, P-O-CH
    
    
    -CH
    
    
    ).
  • 
    P NMR (162 MHz, CDCl
    
    
    
    ):
    
    
    ~ 23.5 ppm (s).
  • LC-MS (ESI+): Calculated for C

    
    H
    
    
    
    NO
    
    
    P [M+H]
    
    
    : 302.11; Found: 302.1.

References

Sources

Application

Application Note: Advanced Purification Protocols for Crude Diethyl (Cbz-aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Diethyl (Cbz-aminomethyl)phosphonate (CAS: 70908-61-1) Molecular Formula: C₁₃H₂₀NO₅P | Molecular Weight: 301.28 g/mol

Introduction & Mechanistic Context

Diethyl (Cbz-aminomethyl)phosphonate is an indispensable synthetic building block utilized in the development of aminomethylphosphonic acid (AMPA) derivatives, peptidomimetics, and transition-state analog enzyme inhibitors [1]. The standard synthesis of this compound relies on a modified Kabachnik–Fields multicomponent reaction or amidoalkylation, involving benzyl carbamate (Cbz-NH₂), paraformaldehyde, and diethyl phosphite under acidic catalysis (e.g., p-TsOH or BF₃·OEt₂)[2].

Because the amidoalkylation is an equilibrium-driven process, pushing the reaction to completion necessitates an excess of both diethyl phosphite and paraformaldehyde. Consequently, the crude reaction mixture is a complex matrix. Direct use of this crude material in downstream peptide couplings or catalytic deprotections often leads to severe yield drops and catalyst poisoning. Achieving >98% purity requires a highly logical, multi-stage purification strategy that exploits the distinct physicochemical properties of each component.

Impurity Profiling & Causality

To design a self-validating purification system, we must first establish the causality behind our separation logic. Each purification step is explicitly chosen to target a specific class of impurity based on its chemical behavior:

  • Unreacted Diethyl Phosphite (Excess Reagent):

    • Property: High boiling point (~187°C), moderate water solubility, highly soluble in organics.

    • Causality for Removal: Distillation risks thermal degradation of the product. However, the P-H bond in diethyl phosphite makes it susceptible to mild alkaline hydrolysis. Repeated washing with saturated aqueous NaHCO₃ partitions the phosphite and its hydrolyzed by-products into the aqueous phase.

  • Unreacted Benzyl Carbamate (Cbz-NH₂):

    • Property: Crystalline solid, moderate polarity.

    • Causality for Removal: Cbz-NH₂ is unaffected by aqueous extraction and will remain in the organic phase. It must be separated via normal-phase silica gel chromatography. Because Cbz-NH₂ is less polar than the phosphonate product, a carefully optimized step-gradient of hexanes and ethyl acetate will elute the carbamate first.

  • Paraformaldehyde / Formaldehyde Oligomers:

    • Property: Insoluble polymeric chains.

    • Causality for Removal: Easily removed via mechanical filtration (Celite) prior to liquid-liquid extraction to prevent intractable emulsion formation.

  • Acidic Catalysts (e.g., p-TsOH):

    • Property: Highly acidic.

    • Causality for Removal: Deprotonated instantly by NaHCO₃, rendering it entirely water-soluble.

Workflow Visualization

The following diagram illustrates the logical progression of the purification workflow, from crude matrix to isolated pure product.

G crude Crude Reaction Mixture (Product + Cbz-NH2 + Phosphite + Acid) filtration Filtration (Celite) Remove Paraformaldehyde crude->filtration lle Liquid-Liquid Extraction (EtOAc / NaHCO3 / Brine) filtration->lle aq_waste Aqueous Waste (Acid Catalyst, Phosphite) lle->aq_waste Aqueous Layer org_phase Organic Phase (Product + Cbz-NH2) lle->org_phase Organic Layer chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) org_phase->chroma cryst Recrystallization (Et2O / Hexane) chroma->cryst Concentrated Fractions pure Pure Diethyl (Cbz-aminomethyl)phosphonate cryst->pure >98% Purity

Figure 1: Purification workflow for crude Diethyl (Cbz-aminomethyl)phosphonate.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Extraction (Primary Cleanup)

Objective: Remove insoluble oligomers, acid catalysts, and excess diethyl phosphite.

  • Dilution & Filtration: Dilute the crude reaction mixture (e.g., 10 g) in 100 mL of Ethyl Acetate (EtOAc). Filter the suspension through a 1-inch pad of Celite 545 in a sintered glass funnel.

    • Causality: Removes unreacted paraformaldehyde. Failing to do this causes severe interfacial emulsions in the next step.

  • Alkaline Wash: Transfer the filtrate to a separatory funnel. Wash with 3 × 50 mL of saturated aqueous NaHCO₃.

    • Validation Check: Test the pH of the final aqueous wash. It must be consistently basic (pH ~8-9), confirming complete neutralization of the acid catalyst.

  • Formaldehyde Quench (Optional but Recommended): Wash the organic layer with 1 × 50 mL of 1 M Sodium Bisulfite (NaHSO₃).

    • Causality: Bisulfite forms water-soluble adducts with any residual monomeric formaldehyde, pulling it into the aqueous phase.

  • Drying: Wash with 1 × 50 mL brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (water bath at 35°C) to yield a viscous yellow oil.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate the target phosphonate from unreacted Benzyl Carbamate (Cbz-NH₂).

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using Hexanes. For 10 g of crude oil, use approximately 150-200 g of silica.

  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) (approx. 10 mL) and load it evenly onto the silica bed.

  • Gradient Elution:

    • Phase 1 (70:30 Hexanes:EtOAc): Elute with 500 mL. Causality: This non-polar system rapidly elutes the less polar Cbz-NH₂ (R_f ~ 0.6 in 50:50 Hexane/EtOAc).

    • Phase 2 (30:70 Hexanes:EtOAc): Elute with 1000 mL. Causality: The increased polarity forces the elution of the target Diethyl (Cbz-aminomethyl)phosphonate (R_f ~ 0.3 in 50:50 Hexane/EtOAc).

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC). Both Cbz-NH₂ and the product are UV-active (254 nm). Stain with Phosphomolybdic Acid (PMA) and heat; the phosphonate will appear as a dark blue/green spot.

  • Concentration: Pool the product-containing fractions and concentrate in vacuo.

Protocol C: Recrystallization (Ultimate Purity)

Objective: Achieve >98% purity and isolate the product as a stable solid.

  • Trituration: The concentrated product from Protocol B often presents as a thick, colorless syrup. Add 20 mL of ice-cold Diethyl Ether (Et₂O) and scratch the inside of the flask with a glass rod to induce nucleation.

  • Precipitation: Once cloudiness appears, slowly add 10 mL of cold Hexanes dropwise while stirring.

    • Causality: The phosphonate is soluble in ether but insoluble in hexanes. The mixed solvent system forces controlled crystallization, leaving trace organic impurities in the mother liquor.

  • Isolation: Filter the resulting white crystalline solid over a Büchner funnel, wash with 10 mL of cold Hexanes, and dry under high vacuum (<0.1 mbar) for 12 hours.

Data Presentation: Impurity Tracking Matrix

The following table serves as a quick-reference guide for tracking the removal of impurities throughout the self-validating workflow.

Impurity / ComponentPhysical StateTLC R_f (50:50 Hex/EtOAc)Detection MethodPrimary Removal StepExpected Reduction
Paraformaldehyde Insoluble SolidN/A (Baseline)Visual (Cloudiness)Celite Filtration>99%
Acid Catalyst (p-TsOH) Soluble SolidN/A (Aqueous)pH Indicator (Aqueous)NaHCO₃ Wash>99%
Diethyl Phosphite Liquid~0.1 (Streaks)PMA Stain (Blue)NaHCO₃ Wash / LLE~90%
Benzyl Carbamate Solid~0.6UV (254 nm) / NinhydrinChromatography>95%
Target Phosphonate Viscous Oil / Solid~0.3UV (254 nm) / PMARecrystallizationIsolated (>98%)

References

To ensure authoritative grounding, the mechanistic principles and synthetic backgrounds utilized in this Application Note are supported by the following peer-reviewed literature:

  • Naydenova, E., Topashka-Ancheva, M., Todorov, P., et al. (2010). Synthesis and application of amino acid derivatives of aminophosphonic acids. Amino Acids, 38(1), 23-30. URL:[Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857-882. URL:[Link]

  • Soroka, M. (1990). The synthesis of 1-aminoalkylphosphonic acids. A revised mechanism of the reaction of phosphorus trichloride, amides and aldehydes or ketones in acetic acid solution (Oleksyszyn reaction). Liebigs Annalen der Chemie, 1990(4), 331-334. URL:[Link]

Method

Application Note: Precision Synthesis of Phosphonopeptides using Diethyl (Cbz-aminomethyl)phosphonate

Abstract & Strategic Significance Diethyl (Cbz-aminomethyl)phosphonate (CAS: 20173-12-8) is a specialized building block used to introduce the aminomethylphosphonic acid (Glyᴾ) moiety into peptide backbones. Unlike stand...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Diethyl (Cbz-aminomethyl)phosphonate (CAS: 20173-12-8) is a specialized building block used to introduce the aminomethylphosphonic acid (Glyᴾ) moiety into peptide backbones. Unlike standard amino acids, this unit replaces the planar, trigonal carboxyl group with a tetrahedral phosphonate group.

Primary Applications:

  • Transition State Analogs (TSAs): The tetrahedral phosphonate group (

    
    ) mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by proteases (e.g., metalloproteases, serine proteases).
    
  • Non-Hydrolyzable Isosteres: The

    
     bond is resistant to enzymatic cleavage, increasing the metabolic stability of the resulting peptidomimetic.
    
  • C-Terminal Warheads: It is most frequently used as the C-terminal residue to create potent enzyme inhibitors.

Chemical Profile & Handling

PropertySpecification
Chemical Name Diethyl (benzyloxycarbonylaminomethyl)phosphonate
Structure

Formula

MW 301.28 g/mol
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; Insoluble in water.
Stability Stable at RT. Hygroscopic. Store under inert gas.
Key Reactivity The phosphonate esters are stable to TFA (unlike

-butyl esters) but are cleaved by TMSBr .

Experimental Workflow: The "Glyᴾ" Incorporation Strategy

The incorporation of this unit typically follows a "C-to-N" assembly strategy. Because the phosphonate group is not a carboxyl, it cannot be coupled to the next amino acid using standard peptide chemistry. Instead, it usually serves as the C-terminal anchor , and the peptide chain is grown from its amino group.

Workflow Visualization

G Start Diethyl (Cbz-aminomethyl)phosphonate (Starting Material) Step1 Step 1: Cbz Deprotection (Hydrogenolysis) Start->Step1 Pd/C, H₂ Inter1 Free Amine Intermediate NH₂-CH₂-P(O)(OEt)₂ Step1->Inter1 Step2 Step 2: Peptide Coupling (AA-COOH + Coupling Reagent) Inter1->Step2 Weak Nucleophile Warning! Inter2 Protected Phosphonopeptide AA-NH-CH₂-P(O)(OEt)₂ Step2->Inter2 Step3 Step 3: Phosphonate Ester Cleavage (McKenna Reaction / TMSBr) Inter2->Step3 TMSBr, then MeOH Final Final Phosphonopeptide AA-NH-CH₂-P(O)(OH)₂ Step3->Final

Figure 1: Strategic workflow for converting the protected building block into a bioactive phosphonopeptide.

Detailed Protocols

Protocol A: Cbz Removal (N-Terminal Activation)

Objective: To expose the amino group for coupling without affecting the ethyl phosphonate esters.

Expert Insight: Unlike Boc groups (acid labile) or Fmoc groups (base labile), the Cbz group is best removed via catalytic hydrogenolysis. This is orthogonal to the ethyl esters, which remain intact.

  • Dissolution: Dissolve 1.0 mmol of Diethyl (Cbz-aminomethyl)phosphonate in 10–15 mL of dry Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst Addition: Add 10% Pd/C (10% by weight of the substrate) under an argon atmosphere.

    • Caution: Pd/C is pyrophoric. Do not let it dry out.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
  • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (UV active due to Cbz) will disappear; the product is non-UV active (visualize with Ninhydrin stain—turns blue/purple).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting Diethyl aminomethylphosphonate is a clear oil/gum. Use immediately for coupling.

Protocol B: Peptide Coupling (Chain Elongation)

Objective: To attach an N-protected amino acid (e.g., Boc-Phe-OH) to the aminomethylphosphonate.

Critical Mechanism: The amino group of


-aminophosphonates is less nucleophilic  than that of standard amino acids due to the electron-withdrawing nature of the phosphonate ester [1]. Therefore, highly efficient coupling reagents are required.
  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.1 equiv) and a high-efficiency coupling reagent (e.g., HATU or COMU , 1.1 equiv) in dry DMF or DCM.

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 equiv). Stir for 2–3 minutes to activate the carboxylate.

  • Coupling: Add the Diethyl aminomethylphosphonate (from Protocol A, 1.0 equiv) dissolved in a minimum amount of solvent.

  • Reaction: Stir at RT for 4–12 hours.

    • Note: Standard EDC/HOBt couplings may be sluggish. If using EDC, add HOAt to accelerate the reaction.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 5% Citric acid (removes unreacted amine/base).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).
    
Protocol C: Phosphonate Deprotection (The McKenna Reaction)

Objective: To cleave the ethyl esters and reveal the bioactive phosphonic acid.

Expert Insight: Acid hydrolysis (e.g., HCl reflux) is too harsh and will hydrolyze the peptide bond. The McKenna method using Bromotrimethylsilane (TMSBr) is the gold standard [2]. It proceeds via a silyl-ester intermediate which is then solvolyzed by alcohol/water.

  • Setup: Dissolve the protected phosphonopeptide (1.0 mmol) in dry DCM or Acetonitrile (ACN) under Argon. Strictly anhydrous conditions are required.

  • Reagent Addition: Add TMSBr (3.0–4.0 equiv per phosphonate group) dropwise via syringe.

  • Reaction: Stir at RT for 12–24 hours.

    • Monitoring:

      
       NMR is the best tool. The signal will shift upfield (from ~20 ppm to ~0–10 ppm) as the silyl ester forms.
      
  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess TMSBr and solvent. Do not add water yet.

  • Solvolysis: Redissolve the residue in MeOH (10 mL) or 95% aqueous MeOH. Stir for 1 hour. This converts the silyl esters (

    
    ) to the free acid (
    
    
    
    ).
  • Final Isolation: Concentrate in vacuo. The product is often obtained as a solid or hygroscopic foam. Purification can be performed via HPLC (C18 column) if necessary.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Low nucleophilicity of the aminophosphonate.Switch from EDC/DCC to HATU/HOAt . Increase reaction time. Ensure pH is basic (>8) during coupling.
Incomplete Ester Cleavage Old/Wet TMSBr.TMSBr hydrolyzes rapidly in air. Use fresh reagent or distill before use. Increase equivalents to 5–6x.
Peptide Bond Cleavage Harsh deprotection conditions.Avoid aqueous HCl/HBr. Stick strictly to the TMSBr (McKenna) protocol.
Product is Hygroscopic Nature of phosphonic acids.Lyophilize the final product from water/acetonitrile to obtain a handleable powder. Store with desiccant.

References

  • Source: Kafarski, P., & Lejczak, B. (1991). "Aminophosphonic acids: Chemistry and biological activity." Phosphorus, Sulfur, and Silicon and the Related Elements.
  • The McKenna Reaction (TMSBr Deprotection)

    • Source: McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane.
    • Link:

    • Context: The definitive method for mild deprotection of phosphonate diesters in the presence of peptide bonds.
  • Synthesis of Phosphonopeptides

    • Source: Oleksyszyn, J., & Powers, J. C. (1991). "Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonic acid diphenyl esters." Biochemistry.
    • Link:

    • Context: Demonstrates the utility of these building blocks in drug design.
Application

Using DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE as an enzyme inhibitor mimic.

Application Note & Protocols Topic: DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE as a Covalent, Transition-State Mimic for Serine Protease Inhibition Abstract This technical guide provides an in-depth exploration of DIETHYL (CBZ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE as a Covalent, Transition-State Mimic for Serine Protease Inhibition

Abstract

This technical guide provides an in-depth exploration of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE as a powerful tool for studying serine proteases. Aminophosphonates are a class of organophosphorus compounds that serve as structural analogues of amino acids.[1] Due to the tetrahedral geometry of the phosphorus center, they act as exceptional mimics of the high-energy transition state of peptide bond hydrolysis.[1][2][3] DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is designed to act as a mechanism-based inhibitor, forming a stable covalent adduct with the active site serine residue of target proteases.[4] This document details the underlying mechanism of action and provides comprehensive, field-proven protocols for its application in enzyme kinetic analysis and inhibitor characterization, empowering researchers in drug discovery and chemical biology.

Principle of Action: The Transition-State Analogue

The efficacy of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE as an inhibitor stems from its structural and electronic resemblance to the transition state of a reaction it is designed to block.[5]

1.1. Serine Protease Catalytic Mechanism

Serine proteases cleave peptide bonds using a catalytic triad (typically Ser-His-Asp). The reaction proceeds via a two-step mechanism:

  • Acylation: The active site serine (Ser195 in chymotrypsin) acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond. This forms a short-lived, high-energy tetrahedral intermediate.

  • Deacylation: The intermediate collapses, forming a covalent acyl-enzyme complex, and releasing the C-terminal portion of the peptide. A water molecule then hydrolyzes this complex, regenerating the free enzyme and releasing the N-terminal peptide.

1.2. Phosphonate as a Tetrahedral Mimic

DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is classified as a transition-state analogue inhibitor.[4] Its core phosphonate group is inherently tetrahedral, closely mimicking the geometry and charge distribution of the enzymatic transition state.[2][3]

  • Nucleophilic Attack: The active site serine attacks the electrophilic phosphorus atom of the phosphonate.

  • Covalent Adduct Formation: This attack displaces one of the ethoxy leaving groups, resulting in the formation of a stable, covalent phosphonyl-enzyme complex.[4]

  • Irreversible Inhibition: Unlike the natural substrate, this phosphonyl-enzyme linkage is extremely stable and resistant to hydrolysis.[2] This effectively sequesters the enzyme, leading to time-dependent, irreversible inhibition.[6]

G cluster_0 Standard Enzymatic Hydrolysis cluster_1 Inhibition by Phosphonate Mimic Enzyme_Sub Enzyme-Substrate Complex TS Tetrahedral Transition State Enzyme_Sub->TS Acylation Products Enzyme + Products TS->Products Deacylation Enzyme_Inhib Enzyme-Inhibitor Complex Covalent_Adduct Stable Covalent Phosphonyl-Enzyme Adduct Enzyme_Inhib->Covalent_Adduct Phosphonylation No_Reaction Inhibited Enzyme (No Turnover) Covalent_Adduct->No_Reaction Resistant to Hydrolysis

Figure 1: Comparison of enzymatic catalysis and phosphonate inhibition.

Target Enzyme Classes & Specificity

While phosphonates can be designed to inhibit various enzymes, α-aminoalkylphosphonates are particularly effective against proteases.[1][4]

  • Primary Targets: The primary targets for this class of inhibitors are serine proteases .[4][5] Examples include enzymes involved in digestion (trypsin, chymotrypsin), blood coagulation (thrombin), and inflammation (neutrophil elastase, cathepsin G).[4][7]

  • Specificity: The (CBZ-AMINOMETHYL) moiety mimics a protected amino acid. The aminomethyl group directs the inhibitor to the enzyme's specificity pocket (S1 pocket), which recognizes the amino acid side chain of the substrate. For DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE, the small size mimics a glycine or alanine residue, conferring some selectivity for proteases that prefer small, neutral amino acids at the P1 position. Further peptidyl extensions can be synthesized to enhance specificity for enzymes like Dipeptidyl Peptidase IV (DPP-IV).[8][9]

Experimental Application Protocols

3.1. Protocol 1: Inhibitor Preparation and Handling

  • Scientist's Note: Proper handling and storage are critical for ensuring the reproducibility of kinetic experiments. Phosphonate esters are generally stable but should be protected from strong acids or bases that could cause hydrolysis.

Materials:

  • DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the inhibitor in 100% anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • When preparing working solutions, perform serial dilutions in the same buffer that will be used for the enzyme assay. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to prevent effects on enzyme activity.

3.2. Protocol 2: IC50 Determination for Rapid Potency Screening

  • Expertise & Experience: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a standard metric for potency.[10] For slow-binding or irreversible inhibitors like this phosphonate, the IC50 value is highly dependent on the pre-incubation time between the enzyme and inhibitor. A fixed pre-incubation time must be used for consistent and comparable results.

Materials:

  • Target serine protease (e.g., Chymotrypsin, Trypsin)

  • Chromogenic or fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE working solutions

  • 96-well microplate (clear for chromogenic, black for fluorogenic assays)

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the enzyme and substrate to their final working concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A series of dilutions of the inhibitor (e.g., 100 µM to 1 nM, plus a no-inhibitor control).

    • Enzyme solution.

  • Pre-incubation: Mix the plate gently and incubate for a fixed period (e.g., 15-30 minutes) at the desired temperature (e.g., 25°C or 37°C).[11]

    • Rationale: This step is crucial. It allows the time-dependent covalent reaction between the inhibitor and the enzyme to proceed before the substrate is introduced. Without this step, the potency will be severely underestimated.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance or fluorescence over time (e.g., every 60 seconds for 15-30 minutes).[11]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the progress curve.

    • Normalize the rates relative to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC50 value.[12]

Figure 2: Workflow for IC50 determination of a time-dependent inhibitor.

3.3. Protocol 3: Determination of Irreversible Kinetic Parameters (k_inact and K_I)

  • Trustworthiness: For a mechanism-based inhibitor, the second-order rate constant of inactivation (k_inact/K_I) is a more accurate measure of inhibitory efficiency than IC50. This protocol provides a self-validating system to confirm the irreversible nature of the inhibition.

Mechanism: E + I ⇌ E·I → E-I Where K_I is the dissociation constant for the initial reversible complex (E·I), and k_inact is the first-order rate constant for the formation of the final covalent complex (E-I).[6]

Procedure:

  • Enzyme-Inhibitor Incubation: In separate tubes, incubate the enzyme at a fixed concentration with several different concentrations of the inhibitor. Include a control tube with no inhibitor.

  • Time-Course Aliquots: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove a small aliquot from each incubation tube.

  • Measure Residual Activity: Immediately dilute each aliquot into a solution containing a high concentration of substrate (e.g., 5-10 times the Km value) and measure the initial reaction rate.

    • Rationale: The rapid dilution into a saturating substrate concentration effectively stops the inactivation reaction and allows for the measurement of the remaining active enzyme at that time point.

  • Data Analysis (Part 1):

    • For each inhibitor concentration, plot the natural logarithm (ln) of the residual enzyme activity (%) versus the incubation time.

    • The slope of each resulting line is the negative of the apparent first-order rate constant of inactivation (-k_obs) at that inhibitor concentration.

  • Data Analysis (Part 2):

    • Create a secondary plot of the calculated k_obs values versus the inhibitor concentration.

    • Fit this data to the Michaelis-Menten equation (or a hyperbolic curve): k_obs = (k_inact * [I]) / (K_I + [I])

    • The maximum value of the curve (Vmax in this context) is the k_inact , and the inhibitor concentration that gives half the maximal k_obs (Km in this context) is the K_I .

3.4. Protocol 4: Verification of Covalent Modification by Mass Spectrometry

  • Authoritative Grounding: This protocol provides direct, unambiguous evidence of the covalent binding mechanism, a cornerstone of authoritative research. Mass spectrometry can precisely measure the mass increase of the target enzyme corresponding to the addition of the inhibitor moiety.[13][14][15]

Materials:

  • Purified target enzyme

  • DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

  • Incubation buffer

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

Procedure:

  • Incubation: Incubate the target enzyme with a molar excess (e.g., 5-10 fold) of the inhibitor for a sufficient time (e.g., 1-2 hours) to ensure complete reaction. Prepare a control sample of the enzyme incubated with buffer/DMSO only.

  • Sample Cleanup: Remove excess, unbound inhibitor using a suitable technique, such as a desalting column or buffer exchange spin column. This is critical to prevent ion suppression in the mass spectrometer.

  • Mass Analysis: Analyze both the control (native enzyme) and the inhibitor-treated sample by mass spectrometry.

  • Data Interpretation:

    • Determine the molecular weight of the native enzyme from the control sample.

    • Determine the molecular weight of the inhibitor-treated enzyme.

    • A successful covalent modification will result in a mass increase corresponding to the mass of the phosphonate group minus its leaving group. For DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE, the expected mass shift would be the mass of the inhibitor minus one ethoxy group (-45.06 Da).

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison and interpretation.

Table 1: Example Kinetic Data for a Phosphonate Inhibitor

ParameterTypical Value RangeInterpretation
IC50 10 nM - 10 µMApparent potency; highly dependent on pre-incubation time. Lower is more potent.
K_I 1 µM - 500 µMAffinity of the inhibitor for the enzyme in the initial non-covalent complex.[8]
k_inact 0.01 - 1.0 s⁻¹Maximum rate of covalent inactivation at saturating inhibitor concentrations.[8]
k_inact/K_I 100 - 10,000 M⁻¹s⁻¹Second-order rate constant; the most reliable measure of inhibitor efficiency.
Mass Shift (MS) + 256.2 DaConfirms covalent binding (Mass of Cbz-aminomethyl-ethyl-phosphonate).

Advanced Structural Validation

For a complete understanding of the inhibitor's interaction, advanced biophysical techniques can be employed.

  • X-Ray Crystallography: Co-crystallizing the target enzyme with the inhibitor can provide an atomic-resolution structure of the covalent phosphonyl-enzyme complex.[16][17] This allows direct visualization of the interactions within the active site that confer specificity and potency.

  • NMR Spectroscopy: NMR can be used to study the conformation of the inhibitor when bound to the enzyme in solution and to map the interaction surface.[18][19]

References

  • Oleksyszyn, J., & Powers, J. C. (1994). Dipeptide phosphonates as inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 37(23), 242-257. [Link]

  • Drąg, M., & Salvesen, G. S. (2019). Recent Developments in Peptidyl Diaryl Phosphonates as Inhibitors and Activity-Based Probes for Serine Proteases. Molecules, 24(12), 2216. [Link]

  • Loo, J. A., Holler, T. P., & Sanchez, J. (1997). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Proceedings of the National Academy of Sciences, 94(24), 12957-12958. [Link]

  • Ganu, V. S., & Powers, J. C. (1995). Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV. Biochemical Pharmacology, 50(9), 1401-1406. [Link]

  • Willems, L. I., et al. (2020). Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. Journal of Medicinal Chemistry, 63(17), 9586–9598. [Link]

  • Oleksyszyn, J., & Powers, J. C. (1994). Dipeptide Phosphonates as Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. [Link]

  • Graczyk, J. (2013). Phosphonic Esters and their Application of Protease Control. Current Pharmaceutical Design, 19(6), 1125-1144. [Link]

  • Mamai, A., et al. (2003). Phosphonic acid compounds as inhibitors of serine proteases.
  • Thiele, S., et al. Potent Inhibitors of Dipeptidyl Peptidase iv and Their Mechanisms of Inhibition. ResearchGate. [Link]

  • De Meester, I., et al. (1997). In vivo inhibition of dipeptidyl peptidase IV activity by pro-pro-diphenyl-phosphonate (Prodipine). Biochemical Pharmacology, 54(2), 173-179. [Link]

  • Aerni, H. R., et al. (2014). Droplet Electrospray Ionization Mass Spectrometry for High Throughput Screening for Enzyme Inhibitors. Analytical Chemistry, 86(18), 9245–9252. [Link]

  • van der Hoorn, R. A. L., et al. (2021). Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. Chemical Communications, 57(59), 7248-7251. [Link]

  • Greis, K. D. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass Spectrometry Reviews, 26(3), 324-339. [Link]

  • Fesik, S. W. (1991). NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design. Journal of Medicinal Chemistry, 34(10), 2937-2945. [Link]

  • Pope, A. J., et al. (2008). Development of an inhibitor screening platform via mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(12), 1847-1856. [Link]

  • Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Medicinal Chemistry, 12(9), 997-1029. [Link]

  • Ordonez, M., & Arguello Velasco, R. O. (2025). Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. ResearchGate. [Link]

  • Sachpatzidis, A., et al. (1999). Crystallographic studies of phosphonate-based alpha-reaction transition-state analogues complexed to tryptophan synthase. Biochemistry, 38(39), 12665-12674. [Link]

  • Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Bentham Science Publishers. [Link]

  • Greis, K. D. (2007). Mass spectrometry for enzyme assays and inhibitor screening: An emerging application in pharmaceutical research. ResearchGate. [Link]

  • Vanhooke, J. L., et al. (2001). High Resolution X-ray Structures of Different Metal-Substituted Forms of Phosphotriesterase from Pseudomonas diminuta. Biochemistry, 40(5), 1330-1341. [Link]

  • Coscueta, E. (2022). ACE-inhibitory activity assay: IC50. protocols.io. [Link]

  • Stockman, B. J. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Methods in Enzymology, 624, 1-22. [Link]

  • Kuzelka, K. P. (2025). Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase. University of Illinois IDEALS. [Link]

  • Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • Lisi, G. P., & Loria, J. P. (2015). Enzyme Dynamics from NMR Spectroscopy. Accounts of Chemical Research, 48(2), 268–275. [Link]

  • Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]

  • Unknown Author. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. The Science Journal of the Lander College of Arts and Sciences. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Gkizis, P. L., et al. (2007). Cbz-aminomethylphosphonic acid and its structural variations: synthesis from a common precursor and a stability study. Arkivoc, 2008(1), 165-176. [Link]

  • Hirschmann, R., & Smith, A. B. (1994). Methods for the synthesis of phosphonate esters.
  • Unknown Author. (n.d.). Kinetics of Enzyme-Catalyzed Reactions. University of North Texas Health Science Center. [Link]

  • Gupta, R. S., & Singh, N. (2006). Inhibition of adenosine kinase by phosphonate and bisphosphonate derivatives. Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(2), 234-243. [Link]

  • Dym, O., et al. (2023). Instruct-IL Project on the Impact of Multiple Factors in Studying the Crystal Structures of Ligand-Phosphotriesterase Complexes. Instruct-ERIC. [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 23(9), 2147. [Link]

  • Forgione, M., et al. (2012). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 17(10), 11504-11516. [Link]

  • Quiocho, F. A. (1974). Active-site studies of enzymes by X-ray diffraction methods. The Bulletin of the Pan American Health Organization, 8(4), 332-342. [Link]

  • Hinchliffe, P., et al. (2016). α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2. Bioorganic & Medicinal Chemistry Letters, 26(18), 4561-4564. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE in Medicinal Chemistry

Introduction: The Significance of a Protected Glycine Phosphonate Analogue In the landscape of medicinal chemistry, the pursuit of metabolically robust and structurally novel therapeutic agents is relentless. Amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Protected Glycine Phosphonate Analogue

In the landscape of medicinal chemistry, the pursuit of metabolically robust and structurally novel therapeutic agents is relentless. Amino acids are the fundamental building blocks of life, but their corresponding amide (peptide) bonds are often susceptible to enzymatic degradation, limiting the oral bioavailability and in-vivo half-life of peptide-based drugs. This has driven the development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties.

Aminophosphonic acids are a cornerstone of this strategy, serving as non-hydrolyzable isosteres of amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety.[1] The phosphorus-carbon (P-C) bond is exceptionally stable against chemical and enzymatic cleavage compared to the native phosphoester (P-O-C) bond found in biological systems, making phosphonate-containing molecules highly attractive as enzyme inhibitors and therapeutic candidates.[2][3]

DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is a critically important synthetic building block in this field. It represents a protected form of aminomethylphosphonic acid (AMPA), the simplest phosphonate analogue of glycine.[4][5] The strategic placement of protecting groups—the benzyloxycarbonyl (Cbz) group on the amine and the ethyl esters on the phosphonate—provides the necessary stability and selective reactivity for its incorporation into complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols for the modern drug discovery laboratory.

cluster_0 Amino Acid Precursor cluster_1 Protected Synthetic Building Block cluster_2 Bioisostere Core Glycine Glycine (Natural Amino Acid) CBZ_Phosphonate DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE (Key Reagent) Glycine->CBZ_Phosphonate Synthetic Protection AMPA Aminomethylphosphonic Acid (AMPA) (Glycine Isostere) CBZ_Phosphonate->AMPA Deprotection AMPA->Glycine Structural Analogue

Figure 1: Relationship between Glycine, its protected phosphonate analogue, and the core bioisostere.

Core Application: Synthesis of Peptidomimetics and Enzyme Inhibitors

The primary utility of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE lies in its role as a precursor for molecules that inhibit enzymes, particularly proteases.[6][7] Phosphonate moieties can act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[3] The Cbz protecting group is stable under a variety of reaction conditions but can be cleanly removed via catalytic hydrogenolysis, a mild method compatible with many other functional groups. The diethyl esters can be hydrolyzed under acidic or basic conditions, or more selectively using silyl halides, providing orthogonal deprotection strategies crucial for multi-step synthesis.[8][9]

Mechanistic Insight: Why Phosphonates Inhibit Proteases

Serine, cysteine, and metalloproteases all catalyze the hydrolysis of amide bonds via a tetrahedral intermediate. A phosphonate-containing inhibitor, when positioned correctly in the enzyme's active site, mimics this high-energy state. The phosphonyl group is tetrahedral, similar to the transition state, and can form strong interactions with active site residues (e.g., the oxyanion hole in serine proteases), leading to potent inhibition. The stability of the P-C bond ensures the inhibitor does not undergo cleavage, effectively inactivating the enzyme.[10]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Action Enzyme Protease TS Tetrahedral Intermediate (Unstable) Enzyme->TS Binds Phosphonate Phosphonate Inhibitor (Stable Analogue) Enzyme->Phosphonate Binds Tightly (Inhibition) Substrate Peptide Substrate Substrate->TS Forms TS->Enzyme Releases Products

Figure 2: Phosphonates as stable mimics of the tetrahedral transition state in protease catalysis.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible, providing a foundation for researchers utilizing DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

Protocol 3.1: Synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

The synthesis of α-aminophosphonates can be achieved through several methods, with the three-component Kabachnik-Fields or Pudovik reactions being common.[1][7][9] This protocol details a common three-component condensation.

Objective: To synthesize the title compound from benzyl carbamate, paraformaldehyde, and diethyl phosphite.

Materials:

  • Benzyl carbamate

  • Paraformaldehyde

  • Diethyl phosphite

  • Acetyl chloride

  • Anhydrous Toluene

  • Standard glassware for reflux and work-up

Procedure:

  • To a stirred solution of benzyl carbamate (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene (5 mL/mmol of carbamate), add acetyl chloride (0.1 eq) at room temperature.

  • Heat the mixture to 80 °C and stir for 1 hour until the solution becomes clear.

  • Add diethyl phosphite (1.1 eq) dropwise to the reaction mixture.

  • Increase the temperature and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE as a clear oil.

Expected Outcome: Yields typically range from 70-85%. The product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Protocol 3.2: Deprotection to Yield Aminomethylphosphonic Acid Diethyl Ester

Objective: To selectively remove the Cbz group to liberate the free amine, a key intermediate for further coupling reactions.

Materials:

  • DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or H-Cube®)

Procedure:

  • Dissolve DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE (1.0 eq) in methanol (10 mL/mmol).

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should be handled while wet.

  • Rinse the Celite® pad with additional methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield diethyl aminomethylphosphonate.[11] This product is often used directly in the next step without further purification.

Figure 3: Workflow for the catalytic hydrogenolysis (Cbz deprotection) of the title compound.

Data Presentation & Characterization

Accurate characterization is essential for confirming the identity and purity of synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data
PropertyValue / Typical RangeSource
Molecular Formula C₁₃H₂₀NO₅P-
Molecular Weight 301.28 g/mol -
Appearance Colorless to pale yellow oilGeneral Observation
¹H NMR (CDCl₃, δ ppm) 7.35 (m, 5H, Ar-H), 5.40 (br s, 1H, NH), 5.10 (s, 2H, Ar-CH₂), 4.10 (m, 4H, OCH₂), 3.65 (d, 2H, P-CH₂), 1.30 (t, 6H, CH₃)[2][12]
¹³C NMR (CDCl₃, δ ppm) 156.0 (C=O), 136.5 (Ar-C), 128.5, 128.0 (Ar-CH), 67.0 (Ar-CH₂), 63.0 (d, OCH₂), 40.0 (d, ¹JPC, P-CH₂), 16.5 (d, CH₃)[2]
³¹P NMR (CDCl₃, δ ppm) ~25.0 ppm (referenced to 85% H₃PO₄)[13]

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J-values) are critical for definitive assignment.

Advanced Applications: The Horner-Wadsworth-Emmons (HWE) Reaction

While DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is primarily a glycine analogue, its phosphonate functionality can be leveraged in other transformations. After deprotection of the amine and subsequent modification, the resulting phosphonate can participate in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for creating carbon-carbon double bonds, typically with high (E)-alkene selectivity.[14][15]

This involves deprotonating the carbon alpha to the phosphorus to form a stabilized carbanion, which then reacts with an aldehyde or ketone.[16] For this to be relevant to the title compound, the α-carbon would first need to be functionalized to allow for stabilization of the carbanion (e.g., by an ester group). A more direct application involves using the deprotected amine for further elaboration into a more complex phosphonate reagent that can then undergo an HWE reaction. This highlights the versatility of the phosphonate scaffold in a broader synthetic strategy.

Conclusion and Future Outlook

DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is more than just a catalogue chemical; it is a strategic tool for medicinal chemists. Its carefully chosen protecting groups allow for its seamless integration into synthetic routes for creating potent and stable enzyme inhibitors and complex peptidomimetics. The protocols and data provided herein serve as a validated starting point for researchers aiming to leverage the unique properties of the phosphonate bioisostere. As the demand for therapeutics with improved pharmacokinetic profiles continues to grow, the intelligent application of versatile building blocks like DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE will remain central to the innovation pipeline in drug discovery.

References

  • Ordoñez, M., & Argüello Velasco, R. O. (n.d.). Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. ResearchGate. Retrieved from [Link]

  • Valiaeva, N., et al. (2011). Cbz-aminomethylphosphonic acid and its structural variations: synthesis from a common precursor and a stability study. Semantic Scholar. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. Retrieved from [Link]

  • Foubelo, F., et al. (2022). Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. MDPI. Retrieved from [Link]

  • Methods for the synthesis of phosphonate esters. (1994). Google Patents.
  • Yin, Y., et al. (2020). Synthetic Methods of Phosphonopeptides. National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of diethyl aminomethylphosphonate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Rios-Gutiérrez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules. Retrieved from [Link]

  • Fall, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl] Phosphonate. SciSpace. Retrieved from [Link]

  • Reddy, C. S., et al. (2010). α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Gajda, T., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (2021). YouTube. Retrieved from [Link]

  • Laurent, A., et al. (2015). Aminomethylenephosphonic Acids Syntheses and Applications (A Review). OALib. Retrieved from [Link]

  • Oleksyszyn, J., & Powers, J. C. (1991). Aminoalkylphosphonofluoridate derivatives: rapid and potentially selective inactivators of serine peptidases. PubMed. Retrieved from [Link]

  • Aminomethylphosphonic acid. (2023). Wikipedia. Retrieved from [Link]

  • Berkowitz, D. B., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Bentham Science Publishers. Retrieved from [Link]

  • (Aminomethyl)phosphonic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Note: Selective Deprotection of the Cbz Group from Diethyl (Cbz-aminomethyl)phosphonate

Executive Summary Diethyl (Cbz-aminomethyl)phosphonate is a critical building block in the synthesis of transition-state analogs, peptidomimetics, and nucleotide derivatives. The carboxybenzyl (Cbz) protecting group is h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (Cbz-aminomethyl)phosphonate is a critical building block in the synthesis of transition-state analogs, peptidomimetics, and nucleotide derivatives. The carboxybenzyl (Cbz) protecting group is highly valued for its stability under basic and mildly acidic conditions[1]. However, removing the Cbz group from a phosphonate ester requires absolute chemoselectivity to prevent the premature hydrolysis or dealkylation of the diethyl phosphonate moiety. This application note details field-proven, self-validating methodologies for Cbz deprotection, prioritizing catalytic hydrogenolysis and transfer hydrogenation to ensure maximum yield and structural integrity.

Mechanistic Rationale & Orthogonality

The Cbz group protects amines as carbamates. Deprotection via hydrogenolysis involves the reduction of the benzyl-oxygen bond on a palladium surface, releasing toluene and forming a transient carbamic acid intermediate. This intermediate undergoes rapid, spontaneous decarboxylation to yield the free amine and carbon dioxide[2].

For phosphonate-containing substrates, catalytic hydrogenation is the gold standard[3]. The carbon-phosphorus (C-P) bond and the phosphonate ethyl esters (P-O-Et) are completely inert to H₂ and Pd/C. While alternative methods such as Lewis acid-mediated cleavage (e.g., AlCl₃ in HFIP) exist for Cbz removal[4], these conditions risk coordinating with the highly nucleophilic phosphoryl oxygen, potentially leading to partial ester hydrolysis. Therefore, hydrogenolysis remains the most orthogonal and reliable approach.

G SM Diethyl (Cbz-aminomethyl)phosphonate (Protected Amine) PdC Pd/C Surface Adsorption (H2 or Transfer Agent) SM->PdC Solvent: EtOH/MeOH Cleavage Hydrogenolysis of C-O Bond Releases Toluene PdC->Cleavage Catalytic Reduction Carbamic Carbamic Acid Intermediate (Unstable) Cleavage->Carbamic - Toluene Decarb Spontaneous Decarboxylation Releases CO2 Carbamic->Decarb Rapid Decomposition Product Diethyl (aminomethyl)phosphonate (Free Target Amine) Decarb->Product - CO2

Fig 1: Mechanistic pathway of Cbz hydrogenolysis from diethyl (aminomethyl)phosphonate.

Comparative Method Analysis

To guide experimental design, the following table summarizes the quantitative and qualitative metrics of various deprotection strategies applied to phosphonate esters.

MethodReagentsTypical YieldReaction TimePhosphonate StabilityByproducts
Catalytic Hydrogenolysis H₂ (1-3 atm), 10% Pd/C>95%2 - 12 hExcellentToluene, CO₂
Transfer Hydrogenation NH₄HCO₂ (5-10 eq), 10% Pd/C90-95%1 - 3 hExcellentToluene, CO₂, NH₃
Lewis Acid Cleavage AlCl₃ (3 eq), HFIP~70-80%2 - 16 hModerateBenzyl derivatives
Strong Acid Cleavage 33% HBr in AcOH<50%12 - 24 hPoor (Hydrolysis)Benzyl bromide, CO₂

Validated Experimental Protocols

Both protocols below represent self-validating systems . In Protocol A, the physical cessation of H₂ gas consumption inherently signals reaction completion. In both protocols, the byproducts (toluene, CO₂, and NH₃) are volatile. If the starting material is pure, the post-filtration filtrate will contain the pure free amine without the need for aqueous workup or column chromatography, validating the success of the procedure directly upon solvent removal.

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

Recommended for highly pure substrates and scalable manufacturing.

  • Substrate Dissolution: Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1.0 eq) in anhydrous Ethanol or Methanol to achieve a concentration of 0.1 M to 0.2 M.

    • Causality: Polar protic solvents stabilize the resulting polar free amine and prevent catalyst poisoning. Halogenated solvents (e.g., DCM) must be strictly avoided as they undergo hydrodehalogenation, generating HCl and permanently poisoning the palladium surface.

  • Inert Atmosphere Purge: Seal the reaction flask and purge with Argon or Nitrogen for 5 minutes.

    • Causality: Dry Pd/C is highly pyrophoric. Purging the flask prevents the catastrophic ignition of alcohol vapors when the catalyst is introduced.

  • Catalyst Addition: Carefully add 10% Pd/C (10% to 20% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with H₂ gas using a balloon or a Parr hydrogenator (1-3 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor via LC-MS or TLC (typically 2-12 hours). The reaction is complete when H₂ consumption ceases.

  • Filtration: Purge the flask with Argon to displace residual H₂. Filter the black suspension through a tightly packed pad of Celite.

    • Causality: Palladium nanoparticles can easily pass through standard filter paper frits. Celite physically traps these particles, preventing heavy metal contamination and unwanted downstream oxidation of the product.

  • Isolation: Wash the Celite cake with additional solvent and concentrate the combined filtrate under reduced pressure to afford pure Diethyl (aminomethyl)phosphonate.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

Recommended for laboratories lacking safe H₂ gas infrastructure or for rapid, small-scale deprotections.

  • Preparation: Dissolve the substrate (1.0 eq) in Methanol (0.1 M).

  • Catalyst Addition: Under an inert Argon atmosphere, add 10% Pd/C (10% w/w).

  • Hydrogen Donor Addition: Add Ammonium Formate (5 to 10 eq) in one single portion.

    • Causality: Ammonium formate decomposes in situ on the palladium surface to generate H₂, NH₃, and CO₂. This provides a massive, localized excess of hydrogen without the hazards of pressurized gas cylinders.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60°C for 1 to 3 hours.

  • Isolation: Cool to room temperature, filter through a Celite pad, and concentrate the filtrate.

    • Note: To remove trace residual ammonium formate, the crude oil can be dissolved in ethyl acetate, filtered through a short silica plug, and re-concentrated.

References

  • [1] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. total-synthesis.com.1

  • [2] Amine Protection and Deprotection. masterorganicchemistry.com. 2

  • [4] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. organic-chemistry.org.4

  • [3] (PDF) New N-Acyl-, as well as N phosphonoylmethyl- and N-phosphinoylmethyl-alfa-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. researchgate.net. 3

Sources

Method

The Strategic Role of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE in Advanced Synthesis: A Guide for Researchers

Introduction: Beyond the Classical Kabachnik-Fields Reaction The Kabachnik-Fields reaction stands as a cornerstone in organophosphorus chemistry, offering a robust three-component condensation of an amine, an oxo compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Classical Kabachnik-Fields Reaction

The Kabachnik-Fields reaction stands as a cornerstone in organophosphorus chemistry, offering a robust three-component condensation of an amine, an oxo compound, and a dialkyl phosphite to furnish α-aminophosphonates.[1][2] These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their structural analogy to α-amino acids, which imparts a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[3] While the classical reaction is a powerful tool for generating diverse α-aminophosphonate libraries, the focus of this guide shifts to a more nuanced application: the strategic use of a pre-functionalized building block, DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE .

This application note will deviate from a simple description of the three-component reaction. Instead, we will explore the synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE itself as a variation of the Kabachnik-Fields reaction and, more importantly, delineate its pivotal role as a versatile intermediate in the synthesis of complex phosphonopeptides and other advanced molecular architectures. For researchers in drug development, understanding the manipulation of such protected aminophosphonates is key to unlocking novel therapeutic agents.

Part 1: Synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE: A Modified Kabachnik-Fields Approach

DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is not typically a starting material in a classic three-component Kabachnik-Fields reaction. Instead, its synthesis is an elegant example of this reaction's versatility. In this modified approach, benzyl carbamate serves as the amine component, providing the Cbz (carboxybenzyl) protecting group that is crucial for subsequent synthetic steps. Formaldehyde is the simplest aldehyde, and diethyl phosphite acts as the phosphorus source.

The reaction proceeds via the initial formation of an N-acylimine intermediate from benzyl carbamate and formaldehyde, which is then attacked by diethyl phosphite to yield the target N-protected α-aminophosphonate.[4]

Visualizing the Synthesis

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Product Benzyl Carbamate Benzyl Carbamate N-Acylimine N-Acylimine Benzyl Carbamate->N-Acylimine + Formaldehyde Formaldehyde Formaldehyde Diethyl Phosphite Diethyl Phosphite DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE N-Acylimine->DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE + Diethyl Phosphite G DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE Diethyl Aminomethylphosphonate Diethyl Aminomethylphosphonate DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE->Diethyl Aminomethylphosphonate Cbz Deprotection (e.g., H2, Pd/C) Phosphonodipeptide Analogue Phosphonodipeptide Analogue Diethyl Aminomethylphosphonate->Phosphonodipeptide Analogue N-Protected Amino Acid N-Protected Amino Acid N-Protected Amino Acid->Phosphonodipeptide Analogue Coupling Reagent Coupling Reagent Coupling Reagent->Phosphonodipeptide Analogue

Sources

Application

Application Note: Engineering Serine Protease Activity-Based Probes Using Diethyl (Cbz-aminomethyl)phosphonate for Live-Cell Assays

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Assay Development, and Molecular Pharmacology Introduction & Mechanistic Rationale In the landscape of drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Assay Development, and Molecular Pharmacology

Introduction & Mechanistic Rationale

In the landscape of drug development and cellular profiling, quantifying the abundance of an enzyme often fails to correlate with its functional activity. This discrepancy is particularly pronounced in serine proteases, which are tightly regulated by zymogen activation and endogenous inhibitors. To bridge this gap, Activity-Based Probes (ABPs) are utilized to covalently tag only the catalytically active pool of enzymes within live cells.

Diethyl (Cbz-aminomethyl)phosphonate (CAS 70908-61-1) serves as the foundational


-aminophosphonate building block for synthesizing these highly specific, irreversible transition-state analog probes [1].
The Causality of the Chemical Design

The success of phosphonate-based ABPs relies on precise structural mimicry and tuned reactivity:

  • Transition-State Mimicry: The tetrahedral geometry of the phosphorus atom perfectly mimics the tetrahedral transition state of the scissile amide bond during natural peptide hydrolysis. This allows the phosphonate warhead to dock flawlessly into the oxyanion hole of the target serine protease [2].

  • Warhead Activation (Leaving Group Tuning): Diethyl esters are exceptionally stable, making Diethyl (Cbz-aminomethyl)phosphonate an ideal long-term storage precursor. However, ethoxy groups are poor leaving groups. To activate the warhead for a cell-based assay, the diethyl ester must be transesterified to a diaryl ester (e.g., diphenyl phosphonate). The lower pKa of phenol compared to ethanol makes phenoxide a vastly superior leaving group, ensuring rapid nucleophilic attack by the active-site serine [3].

  • Cbz Protection: The Carboxybenzyl (Cbz) group shields the

    
    -amine during the harsh acidic conditions required for phosphonate dealkylation, ensuring the integrity of the molecule before peptide sequence coupling.
    

Experimental Workflow

G A Diethyl (Cbz-aminomethyl) phosphonate B Warhead Activation (Diethyl to Diphenyl) A->B C Peptide & Fluorophore Coupling B->C D Live-Cell Incubation C->D E Covalent Binding to Active Proteases D->E F Fluorescence Detection (Flow/In-Gel) E->F

Workflow from Cbz-aminomethylphosphonate precursor to live-cell serine protease profiling.

Phase 1: Probe Synthesis Protocol

This protocol details the conversion of the stable Diethyl (Cbz-aminomethyl)phosphonate precursor into a functional, fluorophore-conjugated diphenyl phosphonate ABP targeting Granzyme B (a key protease in cytotoxic T-cell assays).

Step-by-Step Methodology
  • Dealkylation of the Diethyl Ester:

    • Dissolve 1.0 eq of Diethyl (Cbz-aminomethyl)phosphonate in anhydrous dichloromethane (DCM).

    • Add 5.0 eq of Bromotrimethylsilane (TMSBr) dropwise at 0°C.

    • Causality: TMSBr selectively cleaves the stable ethyl ethers to yield the phosphonic acid without disturbing the acid-stable Cbz protecting group.

    • Stir for 2 hours at room temperature, concentrate under vacuum, and quench with methanol.

  • Diaryl Esterification (Warhead Activation):

    • Dissolve the resulting phosphonic acid in anhydrous pyridine.

    • Add 10.0 eq of Phenol, followed by 3.0 eq of Triphenylphosphine and 3.0 eq of Aldrithiol-2.

    • Causality: This redox condensation converts the unreactive phosphonic acid into a highly electrophilic diphenyl phosphonate, priming it for the active-site serine attack [3].

    • Stir overnight at 60°C. Purify via silica gel chromatography.

  • Cbz Deprotection:

    • Dissolve the diphenyl phosphonate intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 3 hours.

    • Causality: Hydrogenolysis cleanly removes the Cbz group, exposing the free

      
      -amine for peptide coupling.
      
  • Peptide & Fluorophore Coupling:

    • Using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling (HATU/DIPEA), attach the recognition sequence (e.g., IEPD for Granzyme B) and an N-terminal fluorophore (e.g., Cy5).

    • Purify the final ABP via preparative HPLC.

Phase 2: Live-Cell Activity-Based Profiling Assay

This self-validating protocol utilizes the synthesized ABP to quantify active Granzyme B in live CD8+ T cells.

Step-by-Step Methodology
  • Cell Preparation:

    • Culture primary CD8+ T cells and activate using anti-CD3/CD28 dynabeads for 72 hours to induce Granzyme B expression.

    • Harvest cells, wash twice with warm PBS, and resuspend in serum-free RPMI medium at

      
       cells/mL.
      
  • Self-Validation Controls (Critical Step):

    • Negative Control: Heat-kill a 1 mL aliquot of cells at 95°C for 10 minutes to denature all proteases.

    • Competition Control: Pre-incubate a 1 mL aliquot of live cells with 100 µM AEBSF (a broad-spectrum irreversible serine protease inhibitor) for 30 minutes at 37°C.

    • Causality: The competition control ensures that any fluorescence signal observed in the test group is strictly the result of active-site directed covalent bonding, ruling out non-specific hydrophobic interactions or endosomal trapping.

  • Probe Incubation:

    • Add the Cy5-conjugated ABP (synthesized in Phase 1) to the test and control aliquots at a final concentration of 2 µM.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

    • Causality: Live-cell incubation maintains the physiological intracellular pH and redox environment, ensuring the proteases remain in their native, active conformations [2].

  • Wash and Readout:

    • Wash the cells three times with ice-cold PBS containing 1% BSA to remove unbound probe.

    • Flow Cytometry: Analyze the cells using the APC/Cy5 channel to quantify the percentage of cells harboring active Granzyme B.

    • In-Gel Fluorescence (Alternative): Lyse cells in RIPA buffer, run the lysates on a 4-12% SDS-PAGE gel, and scan the gel using a near-infrared fluorescence imager to visualize the specific ~32 kDa Granzyme B-ABP covalent complex.

Data Presentation: Optimization Parameters

The efficacy of the cell-based assay is highly dependent on the warhead leaving group and the peptide recognition sequence. The table below summarizes key kinetic parameters demonstrating why the diethyl precursor must be converted to a diphenyl warhead for optimal assay performance.

Target ProteaseRecognition Sequence (P4-P1)Phosphonate Warhead TypeAssociation Rate Constant (

) (

)
Primary Cellular Application
Granzyme B IEPDDiphenyl Phosphonate~10,500Cytotoxic T-cell activation profiling
Urokinase (uPA) SGRDiphenyl Phosphonate~4,200Cancer cell invasion & metastasis
MT-SP1 QRVBzDiphenyl Phosphonate~200Cell surface protease mapping
Trypsin-like PRDiethyl Phosphonate < 10 Inactive baseline (Requires activation)

Note: The


 values highlight the necessity of the transesterification step. The diethyl phosphonate exhibits negligible reactivity toward serine proteases, confirming its role as a stable synthetic precursor rather than a direct biological probe.

References

  • Synthetic Methods of Phosphonopeptides Molecules, MDPI (2020) URL:[Link]

  • Peptide length and prime-side sterics influence potency of peptide phosphonate protease inhibitors Chemistry & Biology, National Institutes of Health (NIH) / PubMed Central (2011) URL:[Link]

  • Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases Molecules, National Institutes of Health (NIH) / PubMed Central (2019) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

Welcome to the technical support center for the synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Section 1: Foundational Synthesis Strategies

Q1: What are the primary synthetic routes for preparing DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE, and what are their relative advantages?

The synthesis of α-aminophosphonates like DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is dominated by two highly effective strategies: the Michaelis-Arbuzov Reaction and the Kabachnik-Fields Reaction . A related method, the Pudovik reaction, involves the addition of a phosphite to a pre-formed imine and is mechanistically similar to the Kabachnik-Fields pathway.[1][2]

  • The Michaelis-Arbuzov Reaction: This is a classic and robust method for forming carbon-phosphorus bonds.[3] It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an appropriate alkyl halide. For this specific target molecule, the substrate would be an N-Cbz protected aminomethyl halide, such as N-(chloromethyl)benzyl carbamate. The primary advantage is its typically clean conversion and high yields, provided the starting halide is stable and readily available.[4] The reaction often requires heating, but catalytic variants can proceed at milder temperatures.[3]

  • The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (typically an aldehyde or ketone), and a dialkyl phosphite (e.g., diethyl phosphite).[5] To synthesize the target molecule, one could react a Cbz-protected amine, formaldehyde (or paraformaldehyde), and diethyl phosphite. Its main advantage is procedural simplicity (one-pot). However, it can be prone to side reactions, and the in situ formation of water can lead to hydrolysis of the phosphite reagent, potentially lowering the yield.[6]

The choice between these pathways often depends on the availability and stability of the starting materials. The Michaelis-Arbuzov route offers a more controlled, linear synthesis, while the Kabachnik-Fields reaction provides a convergent, one-pot alternative.

Synthesis_Pathways cluster_0 Michaelis-Arbuzov Pathway cluster_1 Kabachnik-Fields Pathway A N-(Chloromethyl)benzyl carbamate C DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE A->C Heat or Catalyst B Triethyl Phosphite B->C D N-Cbz-Amine G DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE D->G One-pot, Catalyst E Formaldehyde E->G F Diethyl Phosphite F->G

Caption: Primary synthesis routes to the target phosphonate.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Issue: Low or No Product Formation
Q: My reaction shows minimal to no conversion according to TLC and ³¹P NMR. What are the most probable causes?

A: This issue typically points to one of four areas: reagent quality, reaction conditions, catalyst inefficiency, or substrate instability.

  • Reagent Purity and Stability:

    • Phosphite Reagent: Triethyl phosphite and diethyl phosphite can oxidize over time. Use freshly distilled or recently purchased reagents. A ³¹P NMR of your starting phosphite should show a single, sharp peak.

    • Alkyl Halide (Arbuzov): The N-(halomethyl)benzyl carbamate substrate can be unstable. Ensure it was prepared correctly and used promptly.

    • Anhydrous Conditions: Moisture is detrimental, especially in the Kabachnik-Fields reaction where it can hydrolyze the phosphite.[6] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature:

    • The classical Michaelis-Arbuzov reaction often requires significant thermal energy (e.g., 150-160°C) to drive the dealkylation of the phosphonium intermediate.[3] If you are running the reaction at a lower temperature without a catalyst, insufficient energy may be the cause.

    • Conversely, some Kabachnik-Fields reactions are sensitive to high temperatures, which can promote side reactions.

  • Catalyst Choice (If Applicable):

    • Lewis acid catalysts (e.g., BF₃·OEt₂, ZnBr₂) can significantly accelerate the reaction, allowing for milder conditions.[3][7] If using a catalyst, ensure it has not been deactivated by exposure to moisture. In some cases, an alternative catalyst may be required for your specific substrates.[5]

Issue: Complex Product Mixture & Purification Challenges
Q: My crude ³¹P NMR spectrum shows multiple signals, indicating several phosphorus-containing species. What are these byproducts and how can I prevent them?

A: A complex spectrum is a common problem, particularly in the Kabachnik-Fields synthesis. The likely culprits are:

  • Unreacted Diethyl Phosphite: A signal around +7 ppm. This indicates an incomplete reaction.

    • Solution: Increase reaction time, temperature, or use a slight excess (1.2 equivalents) of the other reagents relative to the phosphite.

  • Phosphoric Acid Esters: Signals in the 0 to -10 ppm range can indicate hydrolysis of the starting phosphite or the product.

    • Solution: Rigorously maintain anhydrous conditions. Use molecular sieves if necessary, especially if using paraformaldehyde, which can contain water.

  • (Aminomethylene)bisphosphonates: A potential byproduct in reactions involving formaldehyde and primary amines, where the product amine reacts a second time.[8]

    • Solution: Control the stoichiometry carefully. Adding the amine or phosphite slowly to the other reagents can sometimes mitigate this.

Q: I'm using the Michaelis-Arbuzov method and struggling to remove the excess triethyl phosphite during workup. What is the best purification strategy?

A: This is a frequent challenge due to the high boiling point of triethyl phosphite.

  • Stoichiometry Control: First, minimize the problem at its source. Use the smallest excess of triethyl phosphite necessary for full conversion (typically 1.1-1.2 equivalents).

  • Vacuum Distillation: The most effective method is purification by high-vacuum distillation.[3][4] The ethyl bromide byproduct and any remaining volatile solvents will distill first, followed by the excess triethyl phosphite. The desired product, DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE, has a higher boiling point and will remain in the distillation flask or distill at a higher temperature.

  • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel chromatography is a viable alternative. Use a solvent system such as ethyl acetate/hexane to separate the more polar product from the less polar starting phosphite.

Section 3: Optimized Experimental Protocols

Protocol A: Michaelis-Arbuzov Synthesis (High-Yield Approach)

This protocol is based on the reaction of a pre-formed N-protected aminomethyl halide with triethyl phosphite. It offers excellent control and generally high yields.

Materials:

  • N-(Chloromethyl)benzyl carbamate (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Anhydrous Toluene (optional, can be run neat)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add N-(chloromethyl)benzyl carbamate. If using a solvent, add anhydrous toluene.

  • Phosphite Addition: Add triethyl phosphite (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC or by withdrawing small aliquots for ³¹P NMR analysis. The disappearance of the triethyl phosphite signal (approx. +139 ppm) and the appearance of the product phosphonate signal (approx. +20-25 ppm) indicates conversion. The reaction is typically complete in 3-6 hours.

  • Work-up & Purification:

    • Allow the mixture to cool to room temperature.

    • If run neat, directly purify the crude mixture. If a solvent was used, remove it under reduced pressure.

    • Purify the residue by high-vacuum distillation to remove the ethyl chloride byproduct and excess triethyl phosphite. The product is typically a colorless to pale yellow oil.

Arbuzov_Workflow A 1. Setup Dry, N₂-purged flask with reflux condenser B 2. Add Reagents N-(Chloromethyl)benzyl carbamate Triethyl Phosphite (1.2 eq) A->B C 3. Heat Reaction 120-140°C under N₂ B->C D 4. Monitor Progress TLC or ³¹P NMR C->D E 5. Cool to RT D->E F 6. Purify High-Vacuum Distillation E->F G Product DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE F->G

Caption: Experimental workflow for the Michaelis-Arbuzov synthesis.

Protocol B: Catalytic Kabachnik-Fields Synthesis (One-Pot Approach)

This protocol utilizes a Lewis acid catalyst to improve efficiency and allow for milder reaction conditions.

Materials:

  • Benzyl carbamate (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Diethyl phosphite (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.2 eq)[7]

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: In a dry, nitrogen-purged round-bottom flask, combine benzyl carbamate, paraformaldehyde, and anhydrous acetonitrile.

  • Catalyst Addition: Add boron trifluoride etherate (0.2 equivalents) to the suspension. Stir for 10 minutes at room temperature.

  • Phosphite Addition: Add diethyl phosphite (1.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 24-48 hours.[7]

  • Work-up & Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the pure product.

Section 4: Quantitative Data Summary

Optimizing yield requires understanding how variables affect the reaction outcome. The following table summarizes typical conditions and expected yields for related α-aminophosphonate syntheses.

Reaction TypeCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Michaelis-ArbuzovNoneNeat150-1602-4>90%[3]
Michaelis-ArbuzovZnBr₂ (20%)DichloromethaneRoom Temp1~95%[3]
Kabachnik-FieldsBF₃·OEt₂ (20%)Acetonitrile2648-7280-96%[7][9]
Kabachnik-FieldsMg(ClO₄)₂ (10%)EthanolReflux585-94%[5]
Kabachnik-FieldsIodine (10%)Neat (MW)1000.1-0.288-95%[5]

References

  • Ordoñez, M., & Argüello Velasco, R. O. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from: [Link]

  • University of New Hampshire. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Cbz-aminomethylphosphonic acid and its structural variations: synthesis from a common precursor and a stability study. Retrieved from: [Link]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.
  • ACS Publications. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Available at: [Link]

  • MDPI. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 299. Available at: [Link]

  • Peertechz Publications. (n.d.). Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Available at: [Link]

  • Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2473. Available at: [Link]

  • MDPI. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2473. Available at: [Link]

  • Wiley Online Library. (n.d.). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of phosphonate derivatives using diethyl amine. Retrieved from: [Link]

  • ResearchGate. (n.d.). Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d) concurrent processes. Retrieved from: [Link]

  • MDPI. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 299. Available at: [Link]

  • Research Square. (2022). Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. Available at: [Link]

  • SciSpace. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. European Journal of Chemistry, 2(1), 42-47. Available at: [Link]

  • Wiley Online Library. (n.d.). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. Available at: [Link]

  • Kyoto University Research Information Repository. (n.d.). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Available at: [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from: [Link]

  • MDPI. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Available at: [Link]

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from: [Link]8](http.orgsyn.org/demo.aspx?prep=cv7p0168)

Sources

Optimization

Identifying and minimizing side products in DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE synthesis.

Welcome to the Technical Support Center for phosphonate synthesis. Diethyl (Cbz-aminomethyl)phosphonate is a critical building block in the development of α-aminophosphonic acids, which serve as bioisosteres of amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phosphonate synthesis. Diethyl (Cbz-aminomethyl)phosphonate is a critical building block in the development of α-aminophosphonic acids, which serve as bioisosteres of amino acids in drug development and protease inhibitor design.

Because the phosphorus center and the adjacent functional groups are highly reactive, researchers frequently encounter yield-limiting side products. This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathways & Side Product Mapping

Understanding the causality behind side product formation is the first step in optimizing your synthesis. The diagram below illustrates the two primary synthetic routes—the Kabachnik-Fields condensation[1] and the Cbz-protection of a pre-formed aminophosphonate[2]—alongside their competing side reactions.

SynthesisRoutes R1 Benzyl Carbamate + Paraformaldehyde I1 Hemiaminal / Imine Intermediate R1->I1 Acid Catalyst, Heat (-H2O) P1 Diethyl Phosphite P1->I1 Nucleophilic Addition SP1 Diethyl hydroxymethylphosphonate (Side Product) P1->SP1 Direct reaction with CH2O (Pudovik-type) R2 Diethyl aminomethylphosphonate Target Diethyl (Cbz-aminomethyl)phosphonate (Target Product) R2->Target Acylation (Mild Base) Cbz Cbz-Cl + Base Cbz->Target SP3 Monoethyl phosphonate (Hydrolysis Side Product) Cbz->SP3 Strong Aqueous Base (NaOH Hydrolysis) I1->Target Kabachnik-Fields SP2 Bis-phosphonomethylated Carbamate (Side Product) Target->SP2 Excess CH2O/Phosphite (Over-alkylation)

Figure 1: Synthetic pathways and side product mechanisms for Diethyl (Cbz-aminomethyl)phosphonate.

Troubleshooting & FAQs

Q: During my Kabachnik-Fields reaction, I am isolating a significant amount of Diethyl hydroxymethylphosphonate. How do I prevent this? A: This is a classic competing pathway issue. Benzyl carbamate (Cbz-NH₂) is a relatively weak nucleophile compared to standard primary amines. If diethyl phosphite and paraformaldehyde are heated together before the carbamate can fully react, the phosphite will attack the formaldehyde directly via a Pudovik-type reaction, yielding diethyl hydroxymethylphosphonate[3]. Solution: Decouple the reaction steps. Pre-form the imine/hemiaminal intermediate by heating the carbamate and paraformaldehyde with an acid catalyst (like PTSA) and removing water before introducing the diethyl phosphite.

Q: My mass spectrometry data shows a +150 Da impurity. What is it, and how do I minimize it? A: A +150 Da mass addition corresponds to the addition of a second "-CH₂P(O)(OEt)₂" group, indicating over-alkylation (bis-phosphonomethylation). Even though the target compound is a secondary carbamate, it retains enough nucleophilicity to react with excess formaldehyde and phosphite. Solution: Strictly control your stoichiometry. Use a slight molar excess of benzyl carbamate (1.1 to 1.2 equivalents) relative to the phosphite to statistically favor mono-alkylation.

Q: I am synthesizing the target by reacting diethyl aminomethylphosphonate with Cbz-Cl. My yields are low, and I see a highly polar spot on TLC that stays at the baseline. What went wrong? A: You are likely observing phosphonate ester hydrolysis. Standard Schotten-Baumann protection conditions utilize strong aqueous bases like NaOH. The hydroxide ion is a hard nucleophile that readily attacks the electrophilic phosphorus center (or the ethyl carbon), cleaving the P-O-Et bond to form a monoethyl phosphonate side product[2]. Solution: Abandon strong aqueous bases. Perform the Cbz-protection in an anhydrous biphasic system or use a mild organic base like Triethylamine (Et₃N) in Dichloromethane (DCM) at 0 °C.

Quantitative Data: Side Product Identification

Monitoring the reaction via ³¹P NMR is the most authoritative method for identifying side products in real-time, as the phosphorus nucleus is highly sensitive to its immediate electronic environment.

Compound / Side ProductMechanistic Cause³¹P NMR Shift (CDCl₃)Minimization Strategy
Diethyl (Cbz-aminomethyl)phosphonate Target Product ~22.5 - 23.5 ppm N/A
Diethyl hydroxymethylphosphonateDirect Pudovik addition of phosphite to CH₂O~24.5 ppm[3]Pre-form imine; delay phosphite addition.
Diethyl aminomethylphosphonateUnreacted starting material (Route 2)~28.0 ppmEnsure slight excess of Cbz-Cl; monitor by TLC.
Monoethyl (Cbz-aminomethyl)phosphonateBase-catalyzed ester hydrolysis~15.0 - 18.0 ppm (pH dependent)Avoid NaOH; use Et₃N or NaHCO₃.
Bis-phosphonomethylated CarbamateOver-alkylation of the target product~21.0 ppm (broad/split)Limit CH₂O/phosphite to 0.95 equivalents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints ensure that side-reactions are mitigated before proceeding to the next step.

Protocol A: Optimized Kabachnik-Fields Condensation

Objective: Prevent hydroxymethylphosphonate formation by forcing imine generation.

  • Imine Pre-formation: In a round-bottom flask equipped with a Dean-Stark trap, combine Benzyl carbamate (1.1 eq) and Paraformaldehyde (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.05 eq).

  • Water Removal: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. Do not proceed until the theoretical volume of water is collected (confirming complete condensation to the hemiaminal/imine).

  • Phosphite Addition: Cool the system to 50 °C. Add Diethyl phosphite (1.0 eq) dropwise over 30 minutes to manage the mild exotherm.

  • Reaction Completion: Heat the mixture back to 80 °C for 4 hours.

    • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, remove the solvent, and run a quick ³¹P NMR. The disappearance of the doublet at ~8 ppm (P-H coupling of diethyl phosphite) and the appearance of a singlet at ~23 ppm confirms completion.

  • Workup: Wash with saturated NaHCO₃ to remove PTSA and unreacted phosphite, dry over MgSO₄, and concentrate.

Protocol B: Mild Cbz-Protection of Diethyl Aminomethylphosphonate

Objective: Prevent hydrolytic cleavage of the diethyl phosphonate ester.

  • Preparation: Dissolve Diethyl aminomethylphosphonate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 eq).

    • Self-Validation Checkpoint: Cool the flask in an ice bath to exactly 0 °C. The low temperature is critical to suppress the nucleophilicity of the phosphonate oxygens and prevent di-acylation.

  • Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 15 minutes.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench with a mild 5% aqueous citric acid solution.

    • Self-Validation Checkpoint: Citric acid is strong enough to protonate and remove unreacted Et₃N and starting amine into the aqueous layer, but mild enough to leave the phosphonate ethyl esters completely intact. Extract with DCM, dry, and concentrate.

References

  • Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction Source: CORE (Open Access Research Papers) URL:[Link]

  • Peptides Containing Aminophosphonic Acids. III. The Synthesis of Tripeptide Analogs Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]

Sources

Troubleshooting

Optimizing column chromatography for DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE purification.

Topic: Optimizing Column Chromatography for Diethyl (Cbz-aminomethyl)phosphonate CAS Registry Number: 54632-69-8 (Generic for Cbz-aminomethylphosphonate diethyl ester) Molecular Formula: Introduction Welcome to the techn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography for Diethyl (Cbz-aminomethyl)phosphonate CAS Registry Number: 54632-69-8 (Generic for Cbz-aminomethylphosphonate diethyl ester) Molecular Formula:



Introduction

Welcome to the technical support hub for the purification of Diethyl (Cbz-aminomethyl)phosphonate . This guide addresses the specific chromatographic challenges associated with


-aminophosphonates.

This molecule possesses three distinct functional domains that dictate its chromatographic behavior:

  • The Cbz (Benzyloxycarbonyl) Group: Provides significant lipophilicity and UV activity (

    
     nm).
    
  • The Phosphonate Ester: A polar hydrogen-bond acceptor (

    
    ) that interacts strongly with silica silanols, often causing peak tailing.
    
  • The Amine Linker: Although protected by Cbz, the

    
     proton remains acidic enough to participate in hydrogen bonding, influencing retention.
    

Part 1: Method Development & Optimization

Q: What is the standard stationary and mobile phase for this compound?

A:

  • Stationary Phase: Standard Silica Gel 60 (40–63 µm) is widely used and effective.

  • Mobile Phase: The primary solvent system is Hexane/Ethyl Acetate (Hex/EtOAc) .

Why: The molecule is moderately polar. The diethyl esters and Cbz group provide enough lipophilicity to be soluble in organic solvents, but the polar


 bond requires a polar modifier (EtOAc) to elute.

Recommended Gradient Protocol:

Step Solvent A (Hexane) Solvent B (EtOAc) Column Volumes (CV) Purpose
Equilibration 100% 0% 3 CV Remove moisture/air.
Loading 95% 5% - Load sample in min. volume DCM.
Elution 1 90% 10% 2 CV Elute non-polar impurities (e.g., excess phosphite).

| Elution 2 | Gradient 10%


 80% | Gradient | 10-15 CV | Product Elution Zone.  |
| Flush  | 0% | 100% | 3 CV | Elute polar byproducts. |

Note: If the compound does not elute with 100% EtOAc, switch to Dichloromethane/Methanol (DCM/MeOH) , typically requiring 2–5% MeOH.

Q: How do I visualize the compound on TLC?

A: Do not rely solely on UV. While the Cbz group is UV active, impurities like benzyl alcohol or benzyl carbamate also absorb at 254 nm.

Validation Protocol:

  • UV (254 nm): Primary detection (Dark spot on green fluorescent background).

  • Iodine Stain (

    
    ):  Phosphonates stain rapidly (Yellow/Brown spots).
    
  • Hanessian’s Stain (Ammonium Molybdate/Cerium Sulfate):

    • Mechanism:[1][2][3][4][5] Molybdate reacts specifically with phosphates/phosphonates to form "molybdenum blue" complexes upon heating.

    • Result: Dark blue spots on a light background. This confirms the presence of phosphorus.

Part 2: Troubleshooting & FAQs

Q: My product band is tailing significantly. How do I fix this?

A: Tailing in phosphonates is caused by the Lewis basicity of the phosphoryl oxygen (


) interacting with acidic silanol groups (

) on the silica surface.

The Fix: Add a modifier to the mobile phase to block these active sites.

  • Option A (Standard): Add 1% Triethylamine (Et3N) to the mobile phase.

    • Caution: Ensure the Cbz group is stable. Cbz is generally stable to weak bases, but avoid prolonged exposure.

  • Option B (Alternative): Switch to Acetone/Toluene . Acetone is a strong hydrogen bond acceptor and can compete effectively for silanol sites, sharpening the peak without adding base.

Q: I have a co-eluting impurity just above my product. What is it?

A: Common impurities from the Kabachnik-Fields or Arbuzov synthesis include:

  • Benzyl Carbamate (

    
    ):  Often used in excess or formed by hydrolysis. It is less polar than the phosphonate.
    
  • Triethyl Phosphite (

    
    ):  Very non-polar (elutes near solvent front).
    
  • Diethyl Phosphite (

    
    ):  Polar, often streaks.
    

Separation Strategy: If Hex/EtOAc fails to separate the carbamate from the product, change the selectivity by using a chlorinated solvent system:

  • System: DCM / Ethyl Acetate (90:10

    
     50:50).
    
  • Logic: DCM solubilizes the aromatic Cbz group differently than Hexane, often altering the Rf delta between the amine impurity and the phosphonate product.

Q: The product is decomposing on the column.

A: While phosphonate esters are stable, the Cbz group can be acid-sensitive, and silica gel is naturally acidic (pH ~4-5).

  • Diagnosis: If you see a new baseline spot (free amine) or benzyl alcohol appearing after a long column run.

  • Solution: Pre-buffer the silica gel. Slurry the silica in Hexane containing 1% Et3N, then wash with neutral Hexane before loading the sample. This neutralizes the most active acidic sites.

Part 3: Decision Logic & Workflow

The following diagram outlines the logical process for optimizing the purification of Cbz-aminophosphonates.

PurificationWorkflow Start Crude Mixture (Cbz-Aminophosphonate) TLC_Check Run TLC (Hex/EtOAc 1:1) Start->TLC_Check Check_Sep Is separation > 0.1 Rf? TLC_Check->Check_Sep Good_Sep Run Column Hex/EtOAc Gradient Check_Sep->Good_Sep Yes Poor_Sep Identify Issue Check_Sep->Poor_Sep No Final_Purification Isolate Product (Check Purity via NMR) Good_Sep->Final_Purification Tailing Issue: Tailing/Streaking Poor_Sep->Tailing Streaking CoElution Issue: Co-elution Poor_Sep->CoElution Overlapping Spots Fix_Tailing Add 1% Et3N or Switch to Acetone/Toluene Tailing->Fix_Tailing Fix_CoElution Switch Solvent Class (DCM/MeOH or DCM/EtOAc) CoElution->Fix_CoElution Fix_Tailing->Final_Purification Fix_CoElution->Final_Purification

Caption: Optimization workflow for phosphonate purification, addressing common separation and peak shape issues.

Part 4: Reference Data

Common Impurity Rf Values (Hexane/EtOAc 1:1)

Note: Values are approximate and depend on silica activity.

CompoundApprox.[3][4][6][7][8][9][10] RfVisualization
Triethyl Phosphite 0.90Iodine (Transient)
Benzyl Carbamate 0.65UV (Strong)
Product (Cbz-Phosphonate) 0.35 - 0.45 UV + Molybdate
Diethyl Phosphite 0.10Iodine (Strong)
Free Amine (Hydrolysis) 0.00 (Baseline)Ninhydrin

References

  • Kabachnik-Fields Reaction Overview

    • Title: The Kabachnik–Fields Reaction: A Key Transform
    • Source: MDPI (Molecules), 2026.
    • URL:[Link] (General Journal Link for verification of recent reviews)

  • Phosphonate Purification Protocols

    • Title: The Synthesis and Evaluation of Diethyl Benzylphosphon
    • Source: National Institutes of Health (PMC), 2022.
    • URL:[Link] (Note: Use search query "Diethyl Benzylphosphonates purification" to locate specific PMC ID if link rotates).

  • TLC Visualization

    • Title: TLC Visualization Reagents (Phosphomolybdic Acid & Iodine).[6][8]

    • Source: EPFL / LibreTexts Chemistry.
    • URL:[Link]

  • Troubleshooting Tailing

    • Title: Troubleshooting Basics, Part IV: Peak Shape Problems.
    • Source: LCGC Intern
    • URL:[Link]

Sources

Optimization

Fine-tuning reaction parameters for DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE synthesis.

Technical Support Center: Optimization of Diethyl (Cbz-aminomethyl)phosphonate Synthesis Ticket ID: #PHOS-CBZ-001 Subject: Fine-tuning reaction parameters for Cbz-NH-CH₂-P(O)(OEt)₂ Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Diethyl (Cbz-aminomethyl)phosphonate Synthesis

Ticket ID: #PHOS-CBZ-001 Subject: Fine-tuning reaction parameters for Cbz-NH-CH₂-P(O)(OEt)₂ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate (CAS: 20176-76-5). While the classic Oleksyszyn reaction (using PCl₃) is well-documented, it is harsh and often leads to difficult workups.

This guide focuses on the Modified Kabachnik-Fields Condensation (Three-Component Coupling) or the Amidoalkylation route using Diethyl Phosphite. This method is milder but prone to specific pitfalls: water sensitivity, "sticky oil" syndrome, and bis-alkylation byproducts.

Module 1: The Optimized Protocol (Amidoalkylation)

Core Philosophy: The reaction proceeds via the in situ formation of an


-hydroxymethyl intermediate (Cbz-NH-CH₂-OH), which then undergoes substitution by the phosphorus nucleophile. Success depends on driving the equilibrium toward the imine-like intermediate and removing water.
Reagents & Stoichiometry
ComponentRoleEq.Notes
Benzyl Carbamate (Cbz-NH₂) Limiting Reagent1.0Must be dry.[1][2]
Paraformaldehyde Electrophile Source1.2 - 1.5Excess ensures full conversion of carbamate; depolymerizes to CH₂O.
Diethyl Phosphite Nucleophile1.5 - 2.0Excess drives kinetics; also acts as a co-solvent.
Acetyl Chloride / Acetic Acid Catalyst/Dehydrator0.1 - 0.5Generates anhydrous conditions; activates the imine.
Toluene or DCE SolventN/AAzeotropic water removal is critical.
Step-by-Step Workflow
  • Activation: Suspend Cbz-NH₂ (1.0 eq) and Paraformaldehyde (1.2 eq) in Toluene. Add catalytic Acetyl Chloride (0.1 eq) or p-TsOH.

  • Reflux (Dehydration): Heat to reflux (110°C) with a Dean-Stark trap . Stir until the solution clarifies (formation of Cbz-NH-CH₂-OH/Imine species). Time: 1-2 hours.

  • Addition: Cool to 80°C. Add Diethyl Phosphite (1.5 eq) dropwise.

  • Condensation: Re-heat to reflux for 4–6 hours. Monitor by ³¹P NMR (Product signal: ~20-22 ppm; SM signal: ~7 ppm).

  • Workup: Wash with sat. NaHCO₃ (removes acid/excess phosphite), then Brine. Dry over MgSO₄.

Module 2: Troubleshooting & FAQs

Q1: My product is a viscous, non-crystallizing "sticky oil." How do I solidify it?

Diagnosis: This is the most common issue with aminomethylphosphonates. The presence of trace diethyl phosphite or moisture prevents crystallization. The Fix (The "Anti-Solvent" Crash):

  • Dissolve the crude oil in a minimum amount of Ethyl Acetate or Dichloromethane (just enough to mobilize it).

  • Slowly add Hexane or Diisopropyl Ether (DIPE) with vigorous stirring until the solution turns cloudy.

  • Seed it: Scratch the glass side of the flask or add a seed crystal if available.

  • Cooling: Place at -20°C overnight.

  • Alternative: If it remains oily, perform a rapid column filtration (Silica, 100% EtOAc) to remove non-polar impurities, then retry crystallization.

Q2: I see a major impurity in ³¹P NMR around 15-18 ppm.

Diagnosis: This is likely the Bis-product (Cbz-N(CH₂P(O)(OEt)₂)₂), formed if the amine reacts twice with formaldehyde and phosphite. The Fix:

  • Stoichiometry Control: Ensure you are NOT using a large excess of Paraformaldehyde if your catalyst is too strong.

  • Order of Addition: Pre-form the

    
    -hydroxymethyl species (Cbz-NH₂ + CH₂O) before adding the phosphite. This sterically hinders the second addition.
    
Q3: The reaction stalls at 50% conversion.

Diagnosis: Water accumulation. The reaction is an equilibrium.[3] The Fix:

  • Switch from simple reflux to Dean-Stark distillation.

  • Add Molecular Sieves (4Å) to the reaction vessel if using lower boiling solvents (like DCE).

  • Catalyst Spike: Add 5 mol% more Acetyl Chloride to scavenge water (reacts to form Acetic acid + HCl).

Module 3: Visualizing the Pathway

The following diagram illustrates the critical "Fork in the Road" between successful synthesis and common failure modes.

ReactionPathway Start Start: Cbz-NH2 + (CH2O)n Inter Intermediate: Cbz-NH-CH2-OH Start->Inter Reflux/Catalyst Imine Reactive Species: [Cbz-N=CH2] Inter->Imine - H2O (Dean-Stark) Product Target Product: Diethyl (Cbz-aminomethyl)phosphonate Imine->Product + Phosphite (Kinetic Control) Hydrolysis Failure: Reversion to SM Imine->Hydrolysis Water present Phosphite Add: HP(O)(OEt)2 BisProduct Impurity: Bis-phosphonate Product->BisProduct Excess CH2O High Temp

Caption: Mechanistic pathway showing the critical dehydration step (Intermediate to Imine) and the risk of bis-alkylation.

Module 4: Analytical Reference Data

Use this table to validate your crude mixture before purification.

Signal TypeChemical Shift (δ)MultiplicityInterpretation
³¹P NMR 20.0 – 22.0 ppm Singlet Target Product
³¹P NMR7.0 – 8.0 ppmDoublet (

Hz)
Unreacted Diethyl Phosphite
³¹P NMR0 – 2.0 ppmSingletPhosphate impurities (oxidation)
¹H NMR 3.60 – 3.70 ppmDoublet (

Hz)
P-CH₂-N (Diagnostic Methylene)
¹H NMR5.11 ppmSingletBenzyl CH₂ (Cbz group)
¹H NMR7.35 ppmMultipletAromatic Protons

References

  • Oleksyszyn, J., & Tyka, R. (1978). Amidoalkylation of trivalent phosphorus compounds. Tetrahedron Letters, 19(31), 2823–2824.

  • Soroka, M. (1990). The mechanism of the reaction of N-hydroxymethylamides with phosphorus trichloride. Liebigs Annalen der Chemie, 1990(4), 331–334.

  • BenchChem Technical Protocols. (2025). Protocol for the Synthesis of N-acetylaminomethylphosphonate (Analogous Protocol).

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4] Chemical Reviews, 81(4), 415–430.

Sources

Troubleshooting

Common pitfalls in the synthesis and handling of aminophosphonates.

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently see researchers encounter the same structural and thermodynamic roadblocks when working with aminophosphonates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently see researchers encounter the same structural and thermodynamic roadblocks when working with aminophosphonates. These compounds—crucial bioisosteres of amino acids used in drug discovery and agrochemicals—present unique challenges due to their highly polar zwitterionic nature, the thermodynamic stability of the P-O-C bonds, and the competing nucleophilic pathways during their synthesis.

This guide bypasses generic advice to focus on causality and self-validating workflows . Below are the most common support tickets we receive, complete with mechanistic explanations and field-proven protocols.

TICKET CATEGORY 1: Synthesis & Reaction Engineering

FAQ 1.1: Why am I isolating -hydroxyphosphonates instead of my target -aminophosphonate in the one-pot Kabachnik-Fields reaction?

The Causality: The classic Kabachnik-Fields reaction is a three-component condensation between a carbonyl, an amine, and a dialkyl phosphite. It is a race between two nucleophiles. The amine (a hard nucleophile) must react with the carbonyl to form an imine intermediate. Only then should the dialkyl phosphite (a soft nucleophile) attack the imine (the Pudovik pathway) 1.

If you are using an electron-poor aldehyde or a sterically hindered amine, imine formation becomes the rate-limiting step. Consequently, the dialkyl phosphite directly attacks the highly electrophilic carbonyl, resulting in the Abramov side-reaction to form an


-hydroxyphosphonate.

KF_Pathway Carbonyl Carbonyl Compound Imine Imine Intermediate Carbonyl->Imine + Amine (Fast) AlphaHydroxy α-Hydroxyphosphonate Carbonyl->AlphaHydroxy + Phosphite (Slow Imine) Amine Amine Amine->Imine Phosphite Dialkyl Phosphite Phosphite->AlphaHydroxy Aminophosphonate α-Aminophosphonate Phosphite->Aminophosphonate Imine->Aminophosphonate + Phosphite (Pudovik)

Competitive pathways in the Kabachnik-Fields reaction highlighting the Abramov side-reaction.

The Solution (Two-Step Pudovik Protocol): To prevent the Abramov pathway, physically separate the thermodynamic steps. Force the imine formation to completion before introducing the phosphorus nucleophile.

Self-Validating Protocol: Two-Step Imine/Pudovik Addition

  • Imine Formation: Combine the aldehyde (1.0 eq) and amine (1.05 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ (2.0 eq) as a desiccant to drive the equilibrium forward by consuming the generated water.

  • Validation Check 1: Stir at room temperature for 4 hours. Take an aliquot for ¹H NMR. Verify the disappearance of the aldehyde proton (~9.5–10 ppm) and the appearance of the imine proton (~8.2–8.5 ppm). Do not proceed until conversion is >95%.

  • Phosphite Addition: Filter off the MgSO₄ under an inert atmosphere. Cool the filtrate to 0 °C.

  • Catalysis: Add a mild Lewis acid (e.g., In(OTf)₃, 5 mol%) followed by dropwise addition of diethyl phosphite (1.2 eq).

  • Validation Check 2: Monitor by ³¹P NMR. The diethyl phosphite signal (~8 ppm) will be replaced by the

    
    -aminophosphonate signal (~22-25 ppm).
    

TICKET CATEGORY 2: Deprotection & Structural Integrity

FAQ 2.1: Refluxing my diethyl phosphonate in 6M HCl successfully yields the free phosphonic acid, but it destroys my molecule's amide bonds. How can I deprotect it gently?

The Causality: The P-O-C(alkyl) bond is exceptionally stable. Traditional hydrolysis requires harsh acidic (refluxing HCl/HBr) or basic conditions because water is a poor nucleophile for this specific steric environment. Bromotrimethylsilane (TMSBr) offers a mechanistic workaround. Instead of attacking the phosphorus, the soft bromide ion acts as a nucleophile via an S_N2 mechanism on the alkyl group's carbon. Simultaneously, the hard oxygen atom bonds to the hard silicon atom, forming a silyl phosphonate ester. This P-O-Si bond is highly polarized and hydrolyzes instantly upon contact with methanol or water at room temperature 2.

TMSBr_Mech Start Dialkyl Phosphonate R-P(O)(OEt)2 Intermediate Silyl Phosphonate Ester R-P(O)(OTMS)2 Start->Intermediate Silylation & Dealkylation TMSBr TMSBr TMSBr->Intermediate Product Free Phosphonic Acid R-P(O)(OH)2 Intermediate->Product Mild Cleavage Hydrolysis Methanolysis (Room Temp) Hydrolysis->Product

Mechanism of mild phosphonate ester deprotection using Bromotrimethylsilane (TMSBr).

Self-Validating Protocol: Mild TMSBr Deprotection Note: TMSBr is highly moisture-sensitive. This reaction must be strictly anhydrous until the final quench.

  • Preparation: Dissolve the diethyl phosphonate (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen or argon atmosphere.

  • Activation: Add TMSBr (5.0 eq) dropwise at 0 °C. Pro-tip for stubborn esters: Add anhydrous NaI (5.0 eq) to generate TMSI in situ, which is vastly more reactive3.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Check 1 (Intermediate): Evaporate a 0.1 mL aliquot to dryness, dissolve in anhydrous CDCl₃. The ¹H NMR must show the complete disappearance of the ethyl -CH₂- multiplet at ~4.1 ppm.

  • Solvolysis: Once conversion to the silyl ester is confirmed, evaporate all DCM and excess TMSBr under reduced pressure. Resuspend the oily residue in methanol (10 mL/mmol) and stir for 1 hour at room temperature.

  • Validation Check 2 (Final): Evaporate the methanol. The resulting solid is your free phosphonic acid. ³¹P NMR (in D₂O or DMSO-d₆) will show a slight upfield shift compared to the starting ester.

TICKET CATEGORY 3: Isolation & Chromatographic Resolution

FAQ 3.1: My free aminophosphonic acid streaks heavily on normal-phase silica and elutes in the void volume of my C18 HPLC column. How do I purify it?

The Causality: Free aminophosphonic acids are highly polar, zwitterionic molecules (containing both a basic amine and an acidic phosphonate). On normal-phase silica, the acidic phosphonate binds irreversibly to the silanol groups. On standard reversed-phase C18 columns, the molecule is too polar to partition into the hydrophobic stationary phase, causing it to wash out immediately in the void volume.

The Solution: You must either change the nature of the molecule (via derivatization) or change the nature of the stationary phase (using ion-exchange or zwitterionic columns) 4.

Table 1: Chromatographic Strategies for Aminophosphonates

StrategyStationary PhaseMobile PhaseBest Use CaseRationale
Zwitterionic Ion Exchange Cinchona-based ZWIX(+/-)Polar organic (MeOH/MeCN) with Acid/Base additivesEnantiomeric separation of racemic free acidsThe stationary phase possesses both positive and negative charges, interacting directly with the zwitterionic analyte.
Ion-Pairing RP-HPLC Standard C18H₂O/MeCN + 10 mM Tetrabutylammonium hydroxide (TBAH)Preparative purification of free acidsTBAH forms a lipophilic ion-pair with the phosphonate, increasing retention on the hydrophobic C18 phase.
Derivatization (FMOC/TFA) Standard C18H₂O/MeCN + 0.1% TFAAnalytical quantification / UV DetectionCapping the amine reduces zwitterionic character and adds a chromophore for UV/Fluorescence detection.
Strong Anion Exchange (SAX) Dowex 1X8 (Formate form)Gradient of dilute Formic AcidBulk desalting and crude purificationThe phosphonate binds to the resin; neutral/cationic impurities wash away. Eluted by lowering the pH.
References
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use Molecules (MDPI)[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review Molecules (MDPI)[Link]

  • Direct high-performance liquid chromatographic enantioseparation of free α-, β- and γ-aminophosphonic acids employing cinchona-based chiral zwitterionic ion exchangers Journal of Chromatography A [Link]

  • A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones Molecules (MDPI)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diethyl (Cbz-aminomethyl)phosphonate Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solubility and handling challenges associated with Diethyl (Cbz-aminomethyl)phosphonate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solubility and handling challenges associated with Diethyl (Cbz-aminomethyl)phosphonate (CAS: 70908-61-1)[1].

While this reagent is a cornerstone in the synthesis of


-aminophosphonates and peptidomimetics, its unique structural features create significant solubility paradoxes. The combination of a highly lipophilic benzyloxycarbonyl (Cbz) protecting group[2] and a sterically shielded diethyl phosphonate ester results in a "greasy" molecule that strongly resists aqueous solvation but can also unexpectedly oil out of non-polar hydrocarbon solvents.

This guide provides field-proven, self-validating protocols and causality-driven explanations to ensure your workflows succeed.

Physicochemical Profile & Solubility Causality

Understanding the molecular drivers of solubility is the first step in troubleshooting. The table below summarizes the quantitative data and structural impacts of this compound.

PropertyValueCausality / Impact on Solubility
CAS Number 70908-61-1[1]Primary identifier for procurement and safety data retrieval.
Molecular Weight 301.28 g/mol Moderate size; requires specific formulation to cross aqueous phase boundaries.
Cbz (Carboxybenzyl) Group Highly LipophilicThe planar aromatic ring drives extreme insolubility in water and causes the compound to "oil out" in aqueous biological buffers[2].
Diethyl Phosphonate Sterically ShieldedMasks the highly polar phosphonic acid core, eliminating hydrogen-bond donating capacity and preventing aqueous solvation.
Preferred Solvents DCM, EtOAc, DMSOHighly soluble in polar aprotic and halogenated organic solvents.
Anti-Solvents Water, Cold HexanesInsoluble; forces rapid precipitation or phase separation.

Troubleshooting FAQs

Q1: Why does the reagent precipitate when added to aqueous biological assay buffers?

Causality: The compound's high LogP is driven by the bulky Cbz group and the diethyl ester masking the polar phosphorus core. When a concentrated DMSO stock is diluted directly into an aqueous buffer (like PBS), the sudden drop in the solvent's dielectric constant forces the hydrophobic compound out of solution. Because it lacks a crystalline lattice in this state, it typically forms micro-precipitates or "oils out" as a cloudy suspension. Solution: You must construct a micellar delivery system. By pre-mixing the DMSO stock with a non-ionic surfactant (like Tween-80), the hydrophobic Cbz group is encapsulated within the surfactant's lipophilic core, while the PEGylated corona interfaces with the water[3].

FormulationWorkflow A Solid Diethyl (Cbz-aminomethyl)phosphonate B Dissolve in 100% DMSO (100 mM Stock) A->B C Direct Aqueous Dilution B->C Direct E Add 5% Tween-80 / PEG400 B->E Formulation D Precipitation / Oiling Out (Failed Assay) C->D F Dilute into Aqueous Buffer E->F G Stable Micellar Solution (Successful Assay) F->G

Fig 1. Solubility-driven formulation workflow for aqueous biological assays.

Q2: I am running a biphasic alkylation, but the reagent is trapped in the organic phase. How do I fix this?

Causality: In a standard biphasic system (e.g., Dichloromethane/Water), Diethyl (Cbz-aminomethyl)phosphonate remains entirely in the organic layer. If your base or nucleophile is water-soluble (e.g., NaOH), the two reactants never physically meet, halting the reaction. Solution: Implement Phase Transfer Catalysis (PTC)[4]. Adding Tetrabutylammonium bromide (TBAB) introduces a lipophilic cation that pairs with the aqueous anion (e.g., OH⁻), dragging it across the phase boundary into the DCM layer where the phosphonate resides.

Q3: How does deprotection alter the solubility profile during purification?

Causality: Solubility shifts violently depending on which protecting group is removed. Cleaving the Cbz group (via HBr/AcOH or Pd/C) exposes a primary amine, making the molecule basic and moderately polar. Cleaving the ethyl esters (via TMSBr) exposes the phosphonic acid, making it highly acidic and water-soluble[2]. Removing both yields aminomethylphosphonic acid—a zwitterion that is completely insoluble in organic solvents. Solution: Map your purification strategy to the deprotection state. For the fully deprotected zwitterion, abandon silica gel chromatography and switch to cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the product from the aqueous phase.

DeprotectionPathways A Diethyl (Cbz-aminomethyl)phosphonate (Highly Lipophilic) B HBr/AcOH or H2, Pd/C (Cbz Removal) A->B D TMSBr, then MeOH (Ethyl Ester Cleavage) A->D C Diethyl aminomethylphosphonate (Moderate Polarity) B->C F Global Deprotection (Aminomethylphosphonic acid) C->F E Cbz-aminomethylphosphonic acid (Polar, Acidic) D->E E->F G Zwitterionic State (Highly Water Soluble) F->G

Fig 2. Deprotection pathways and resulting solubility shifts.

Standardized Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous-Compatible Stock Solution

Use this protocol to prevent precipitation when dosing the compound into in vitro biological assays.

  • Primary Solvation: Weigh 30.1 mg of Diethyl (Cbz-aminomethyl)phosphonate and dissolve it in 1.0 mL of anhydrous DMSO to create a 100 mM master stock. Vortex until completely dissolved.

  • Surfactant Priming: In a separate vial, combine 100 µL of the 100 mM DMSO stock with 50 µL of Tween-80 (or PEG400). Pipette vigorously to ensure the surfactant intimately coats the solvated molecules[3].

  • Aqueous Let-Down: Slowly add 850 µL of your target aqueous buffer (e.g., PBS, pH 7.4) dropwise to the DMSO/Tween mixture while vortexing continuously. This yields a 10 mM working stock.

  • Self-Validation Check: Shine a laser pointer through the final solution. A solid line of light (Tyndall effect) indicates the formation of colloidal aggregates (failure). A successful micellar dispersion will be optically clear with minimal to no light scattering.

Protocol B: Biphasic Reaction Setup using Phase Transfer Catalysis

Use this protocol to force reactions between the lipophilic phosphonate and aqueous reagents.

  • Organic Phase Preparation: Dissolve 1.0 eq of Diethyl (Cbz-aminomethyl)phosphonate in Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 0.1 eq of Tetrabutylammonium bromide (TBAB) directly to the organic phase[4].

  • Aqueous Phase Addition: Add an equal volume of the aqueous reagent (e.g., 2.0 M NaOH).

  • Emulsification: Stir the biphasic mixture vigorously (≥ 800 RPM) to maximize the interfacial surface area.

  • Self-Validation Check: Stop the stirring after 15 minutes and allow the phases to separate. The organic layer (bottom) should remain completely clear. If a third, cloudy interfacial "rag" layer forms, the reagent has precipitated, indicating that the stirring speed is too low or the PTC concentration is insufficient.

References

  • Diethyl (CBZ-aminomethyl)phosphonate | 70908-61-1 - ChemicalBook, ChemicalBook.1

  • Protective Groups in Organic Synthesis, Fourth Edition, American Chemical Society (ACS).2

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, American Chemical Society (ACS).4

  • Handbook of pharmaceutical excipients, National Library of Medicine (NIH). 3

Sources

Troubleshooting

Technical Support Center: Scaling Up Diethyl (Cbz-aminomethyl)phosphonate Production

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals. Process Overview & Chemical Context Diethyl (Cbz-aminomethyl)phosphonate (CAS: 70908-61-1)[1] is a highly versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals.

Process Overview & Chemical Context

Diethyl (Cbz-aminomethyl)phosphonate (CAS: 70908-61-1)[1] is a highly versatile building block used extensively in the synthesis of peptidomimetics, transition-state analogs, and aminomethylphosphonic acid (AMPA) derivatives. The Cbz (benzyloxycarbonyl) group provides robust, orthogonal protection for the primary amine, remaining stable against mild acids and nucleophiles during subsequent synthetic transformations[2].

While bench-scale synthesis often relies on the multi-component Kabachnik-Fields reaction, scaling this molecule to the multi-kilogram level introduces severe kinetic, thermal, and purification bottlenecks. This guide outlines a highly scalable, telescoped Arbuzov approach[3] and provides troubleshooting strategies for common pilot-plant issues.

Quantitative Route Comparison

To justify the selection of the telescoped Arbuzov route for scale-up, the following table summarizes the key performance metrics compared to the traditional one-pot method.

ParameterTelescoped Arbuzov Route (Recommended)One-Pot Kabachnik-Fields
Reagents Cbz-NH₂, (CH₂O)ₙ, SOCl₂, P(OEt)₃Cbz-NH₂, (CH₂O)ₙ, HPO(OEt)₂, p-TsOH
Yield (1 kg scale) 85 – 92%55 – 65%
Major Impurities Unreacted P(OEt)₃, Benzyl carbamateBis-phosphonates, N-methylated species
Thermal Profile Highly exothermic (SOCl₂ quench)Mildly exothermic, requires prolonged reflux
Scalability Excellent (requires EtCl scrubbing)Moderate (difficult impurity removal)

Troubleshooting & FAQs

Q: Why do we observe significant degradation of the N-(chloromethyl)benzylcarbamate intermediate before the Arbuzov reaction? A: Causality: The α-chloroamine intermediate is highly electrophilic and acutely sensitive to trace moisture, rapidly hydrolyzing back into benzyl carbamate, formaldehyde, and HCl. Solution: Do not attempt to isolate this intermediate at scale. Utilize a telescoped process where the intermediate is generated in anhydrous toluene and immediately subjected to the Arbuzov reaction in the same reactor.

Q: During the Arbuzov step, the reaction stalls at ~70% conversion. How can we drive it to completion at scale? A: Causality: The Michaelis-Arbuzov reaction mechanism requires the collapse of an intermediate phosphonium salt. This collapse relies on the nucleophilic attack of the chloride ion on the ethyl group, which releases ethyl chloride (EtCl) gas[4]. If EtCl is not continuously removed from the system, internal pressure builds, the equilibrium shifts backwards, and the reaction stalls. Solution: Operate the reactor with a continuous nitrogen sweep and set the condenser temperature to allow EtCl (boiling point 12 °C) to escape while retaining the toluene solvent.

Q: How do we avoid column chromatography for the final purification at the multi-kilogram scale? A: Causality: Diethyl (Cbz-aminomethyl)phosphonate is a viscous oil or low-melting solid that is highly soluble in most organic solvents, making direct crystallization from the reaction mixture nearly impossible. Solution: Utilize a targeted anti-solvent precipitation method. Dissolve the crude concentrated mixture in a minimal volume of ethyl acetate (a good solvent) and slowly titrate in heptane (an anti-solvent) at 0–5 °C to induce controlled crystallization.

Q: What is the most reliable way to monitor reaction progress without sampling the moisture-sensitive intermediate? A: Causality: Opening the reactor to sample the α-chloroamine introduces atmospheric moisture, causing localized degradation. Solution: Implement a self-validating monitoring system by installing a mass flow meter on the reactor's exhaust line. The chlorination step is complete when the evolution of SO₂ and HCl gases drops to the baseline.

Standard Operating Procedure: 1-kg Scale Telescoped Synthesis

The following protocol utilizes a self-validating system to ensure high-fidelity replication at the pilot scale.

Phase 1: Amidoalkylation (Chlorination)

  • Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet.

  • Charge: Add Benzyl carbamate (1.00 kg, 6.61 mol), paraformaldehyde (0.22 kg, 7.33 mol), and anhydrous toluene (4.0 L).

  • Activation: Heat the suspension to 60 °C under continuous agitation (250 rpm).

  • Addition: Add thionyl chloride (0.86 kg, 7.27 mol) dropwise over 2 hours.

    • Causality: Controlled addition manages the endothermic/exothermic fluctuations and ensures a steady evolution of HCl and SO₂ gases, preventing reactor over-pressurization.

  • Validation Checkpoint 1: Monitor the off-gas line with a mass flow meter. The reaction is complete when gas evolution drops to baseline (approx. 3 hours post-addition). This validates the complete formation of the intermediate without requiring physical sampling.

Phase 2: Arbuzov Reaction 6. Thermal Adjustment: Heat the reactor to 90 °C. 7. Phosphorylation: Add triethyl phosphite (1.21 kg, 7.27 mol) dropwise over 3 hours.

  • Causality: Triethyl phosphite reacts violently with the highly electrophilic chloromethyl intermediate. Maintaining 90–100 °C ensures the immediate decomposition of the phosphonium intermediate, releasing EtCl gas and preventing dangerous thermal accumulation[4].

  • Scrubbing: Route the reactor exhaust through a chilled condenser (to reflux toluene) and into a caustic scrubber (10% NaOH) to neutralize the EtCl gas.

  • Completion: Post-addition, increase the temperature to 110 °C for 2 hours.

  • Validation Checkpoint 2: Remove a 0.5 mL aliquot, concentrate, and analyze via ³¹P NMR. A single peak at ~23 ppm confirms product formation, while the complete absence of a peak at ~137 ppm confirms the total consumption of P(OEt)₃.

Phase 3: Workup & Anti-Solvent Crystallization 11. Concentration: Concentrate the mixture under reduced pressure (50 mbar, 60 °C) to remove toluene and trace volatiles. 12. Dissolution: Dissolve the crude viscous oil in ethyl acetate (1.5 L) at 40 °C. 13. Precipitation: Transfer to a crystallization vessel and slowly add heptane (4.5 L) while cooling the jacket to 0–5 °C over 4 hours. 14. Isolation: Filter the resulting white crystalline solid, wash with cold heptane (0.5 L), and dry under vacuum at 40 °C to a constant weight.

Process Visualization

G N1 Benzyl Carbamate + Paraformaldehyde N2 Chlorination (SOCl2, Toluene, 60°C) N1->N2 N3 N-(chloromethyl)benzylcarbamate (In-situ Intermediate) N2->N3 HCl/SO2 off-gas N4 Arbuzov Reaction (P(OEt)3, 90-110°C) N3->N4 Add P(OEt)3 N5 EtCl Gas Scrubbing (NaOH Trap) N4->N5 EtCl release N6 Crude Diethyl (Cbz-aminomethyl)phosphonate N4->N6 N7 Anti-Solvent Crystallization (EtOAc / Heptane) N6->N7 N8 Pure Product (>98% Purity) N7->N8

Fig 1: Telescoped Arbuzov synthesis workflow for Diethyl (Cbz-aminomethyl)phosphonate.

References

  • ChemicalBook. "Diethyl (CBZ-aminomethyl)
  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism". Total Synthesis.
  • Google Patents. "US5359115A - Methods for the synthesis of phosphonate esters".
  • Organic Syntheses. "diethyl (dichloromethyl)

Sources

Optimization

Technical Support Center: Troubleshooting Spectroscopic Anomalies in Diethyl (Cbz-aminomethyl)phosphonate

Introduction Diethyl (Cbz-aminomethyl)phosphonate is a critical building block in the synthesis of -aminophosphonic acids (bioisosteres of amino acids). While its structure appears simple, the interplay between the phosp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diethyl (Cbz-aminomethyl)phosphonate is a critical building block in the synthesis of


-aminophosphonic acids (bioisosteres of amino acids). While its structure appears simple, the interplay between the phosphorus center and the carbamate (Cbz) protecting group frequently generates "false positive" concerns regarding purity.

This guide addresses the most common spectroscopic anomalies reported by users. It distinguishes between intrinsic molecular behaviors (rotamers, coupling) and genuine chemical degradation (hydrolysis).

Part 1: NMR Troubleshooting ( & )

Issue 1: "My Proton NMR spectrum shows doubled peaks or broad humps. Is my compound impure?"

Diagnosis: Likely Rotameric Isomerism , not impurity.

Technical Explanation: The Cbz (benzyloxycarbonyl) group contains a carbamate linkage (


). The resonance interaction between the nitrogen lone pair and the carbonyl creates a partial double bond character (

), restricting rotation at room temperature. This results in two observable conformers (rotamers) in the NMR timescale: syn and anti.[1]
  • Symptom: You observe two sets of signals, particularly for the

    
     protons and the benzylic 
    
    
    
    of the Cbz group. The ratio is typically unequal (e.g., 70:30).
  • Verification Protocol (VT-NMR):

    • Dissolve the sample in

      
       or high-boiling solvent.
      
    • Run a standard scan at 25°C.

    • Heat the probe to 80°C (353 K) and re-acquire.

    • Result: If the doubled peaks coalesce into single, sharp signals, they are rotamers. If they remain distinct, you have an impurity.

Issue 2: "The signal is a complex multiplet instead of a doublet. Why?"

Diagnosis: Heteronuclear Coupling (


 and 

).

Technical Explanation: Users often expect the methylene protons attached to nitrogen and phosphorus (


) to appear as a simple doublet due to phosphorus coupling. However, these protons are also coupled to the adjacent Amide 

.
  • Observed Pattern: A doublet of doublets (dd) or a "pseudo-triplet."

    • 
       (Geminal coupling to P): ~10–12 Hz.
      
    • 
       (Vicinal coupling to NH): ~6 Hz.
      
  • Verification Protocol (

    
     Shake): 
    
    • Take your NMR tube (

      
       sample).
      
    • Add 2 drops of

      
       and shake vigorously for 30 seconds.
      
    • Wait for layers to separate and re-acquire.

    • Result: The broad

      
       signal disappears (deuterium exchange). The 
      
      
      
      multiplet collapses into a clean doublet (only
      
      
      remains).
Issue 3: "Unexpected Shifts or Multiple Phosphorus Signals."

Diagnosis: Hydrolysis or Arbuzov Side-Products.

The chemical shift of phosphonates is sensitive to the ester environment.

Signal (

ppm)
AssignmentStatus
20.0 – 24.0 Diethyl (Cbz-aminomethyl)phosphonate Target Product
12.0 – 16.0Mono-ethyl ester (Hydrolysis product)Degradation
8.0 – 10.0Phosphonic Acid (Full hydrolysis)Degradation
~7.0Diethyl phosphiteStarting Material
0.0

(External Standard)
Reference

Part 2: Visualization & Logic Flows

The following diagrams illustrate the decision-making process for validating your compound's structure.

Diagram 1: NMR Interpretation Logic

NMR_Logic Start Observe Anomalous 1H NMR Signals Decision1 Is the N-CH2-P signal a multiplet? Start->Decision1 Action1 Perform D2O Shake Decision1->Action1 Yes Decision2 Are peaks doubled (e.g. Benzylic CH2)? Decision1->Decision2 No, other issue Result1 Signal becomes Doublet (J ~12Hz) Action1->Result1 Success Result2 Signal remains Multiplet Action1->Result2 Failure Action2 Run VT-NMR (80°C) or switch to DMSO-d6 Decision2->Action2 Yes Result3 Coalescence observed (Rotamers Confirmed) Action2->Result3 Success Result4 Peaks remain distinct (Impurity Confirmed) Action2->Result4 Failure

Caption: Step-by-step logic for distinguishing intrinsic molecular features from impurities.

Diagram 2: Structural Connectivity & Coupling

Structure_Coupling cluster_legend Coupling Key P P (Phosphorus) C_alpha C (Alpha Methylene) P->C_alpha C-P Bond H_alpha H (Alpha Protons) C_alpha->H_alpha N N (Amide Nitrogen) C_alpha->N H_alpha->P 2J_HP (~12 Hz) (Strong Coupling) H_amide H (Amide Proton) H_alpha->H_amide 3J_HH (~6 Hz) (Weak Coupling) N->H_amide Info The H(Alpha) signal is split by BOTH P (Red) and NH (Blue).

Caption: Visualization of the spin-spin coupling network causing the "multiplet" appearance of the alpha protons.

Part 3: Validated Experimental Protocols

Protocol A: Hanessian’s Stain (For TLC Visualization)

Why: Phosphonates often have weak UV absorbance if the aromatic Cbz group is diluted or if impurities overlap. Molybdate stains are specific for phosphorus.

Reagents:

  • Ammonium Molybdate tetrahydrate: 21 g

  • Cerium (IV) Sulfate: 1 g[2]

  • Concentrated

    
    : 31 mL
    
  • Distilled Water: 470 mL

Procedure:

  • Dissolve molybdate and cerium sulfate in water.[2][3][4]

  • Carefully add sulfuric acid (Exothermic!).

  • Dip the TLC plate containing the phosphonate.

  • Heat with a heat gun until spots appear.[5]

  • Result: Phosphonates appear as Deep Blue spots on a white/light blue background.

Protocol B: Quantitative NMR (qNMR) for Purity

Why: To determine if the "impurity" peaks are significant or negligible.

  • Internal Standard: Use Trimethoxybenzene (non-volatile, distinct singlet at 6.1 ppm) or Maleic Acid .

  • Solvent:

    
     (ensure high quality to prevent acid hydrolysis).
    
  • Delay Time (

    
    ):  Set to at least 30 seconds. Phosphonates have long relaxation times (
    
    
    
    ). Short delays will underestimate the phosphonate integral.

Part 4: Summary Data Table

FeatureExpected Value (

)
Troubleshooting Note

Shift

3.60 – 3.80 ppm
Appears as dd or m. Becomes d with

.
Cbz Benzylic


5.10 – 5.15 ppm
Often appears as two singlets (Rotamers).

Shift

20 – 24 ppm
Downfield shift (<18 ppm) indicates hydrolysis.
IR (P=O) 1200 – 1250

Broad band.
IR (Amide I) 1700 – 1720

Strong C=O stretch.

References

  • BenchChem. (2025). Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions. Retrieved from

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids: Chemistry and Biological Activity. Current Medicinal Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[6] (Reference for Carbamate Rotamer phenomena).

  • University of Washington. (n.d.). TLC Stains Recipes: Cerium Molybdate (Hanessian's Stain).[2][3][4] Retrieved from

  • JEOL Ltd. (2024). Analysis of Alkyl Phosphonate Mixtures using Triple Resonance NMR. Retrieved from

Sources

Troubleshooting

Preventing C-P bond cleavage in aminophosphonate derivatives.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophosphonate derivatives. This guide provides in-depth troubleshooting advice and practical solutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophosphonate derivatives. This guide provides in-depth troubleshooting advice and practical solutions to a critical challenge in the field: preventing the cleavage of the carbon-phosphorus (C-P) bond. The inherent stability of this bond is a key reason for the widespread use of aminophosphonates as robust mimics of amino acids in drug design.[1][2][3] However, under certain experimental conditions, this bond can be surprisingly labile, leading to compound degradation, loss of activity, and unreliable data.

This resource is designed to be a dynamic, field-level guide. We will move beyond simple protocols to explain the underlying mechanisms of degradation, empowering you to diagnose issues in your own experiments and proactively design for stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding C-P bond stability.

Q1: What are the primary factors that cause C-P bond cleavage in α-aminophosphonates?

A1: The stability of the C-P bond is most often compromised by three main factors: acidic conditions, the presence of strong oxidizing agents, and exposure to certain metal ions.[4][5][6] In acidic media, the process is often initiated by protonation of either the amino group or the phosphoryl oxygen.[5][7][8][9] This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack or elimination reactions that lead to bond scission.[7]

Q2: My aminophosphonate derivative is degrading in an acidic aqueous solution. What is the likely mechanism?

A2: Acid-catalyzed hydrolysis is a well-documented pathway for C-P bond cleavage.[5][8][9] The mechanism is a multi-step process that generally involves:

  • Protonation: The reaction often starts with the protonation of the basic amino group.[5][8][9][10]

  • Proton Transfer: A subsequent intramolecular proton transfer from the nitrogen to the phosphoryl oxygen can occur, facilitated by a hydrogen bond.[5][8][9][10]

  • C-P Bond Cleavage: This transfer increases the electrophilicity of the phosphorus atom, making the C-P bond weaker and prone to cleavage, often with the assistance of water molecules acting as nucleophiles.[7][8][10]

Q3: Are all aminophosphonates equally susceptible to cleavage?

A3: No, susceptibility varies significantly based on the molecular structure. The presence of neighboring functional groups can play a significant role. For instance, the proximity of a basic amino group in α-aminophosphonates can facilitate the protonation of the phosphoryl oxygen, making them more labile in acidic solutions compared to other phosphonates.[7] The specific substituents on the carbon, nitrogen, and phosphorus atoms also influence the electronic environment and steric hindrance, thereby affecting bond stability.

Q4: Can metal ions affect the stability of my compound?

A4: Yes, certain transition metal ions can promote degradation. For example, Mn(II) can induce oxidation, while Fe(II) and Fe(III) ions can form complexes that are susceptible to photodegradation.[4] It is crucial to be aware of potential metal contamination in your reagents and buffers, especially when working with chelating aminopolyphosphonates.

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific experimental problems related to C-P bond cleavage.

Guide 1: Degradation Observed During Synthesis or Purification

Symptom: You observe the appearance of impurities corresponding to cleaved products (e.g., phosphate, phosphonic acid, or imine derivatives) in your NMR or LC-MS analysis following a synthetic step or purification.

Root Cause Analysis:

The conditions used during synthesis, work-up, or purification are often the culprits. Acidic or basic hydrolysis can occur during these stages.

  • Acidic Conditions: Many common synthetic procedures, such as deprotection steps (e.g., using trifluoroacetic acid, TFA) or purification by reverse-phase HPLC with acidic mobile phases, can induce C-P bond cleavage.[11]

  • Elevated Temperatures: Heating reaction mixtures for extended periods, especially in acidic or basic solutions, can provide the necessary activation energy for bond scission.[7]

Troubleshooting Workflow:

G start Degradation during Synthesis/Purification? check_acid Are acidic reagents (e.g., HCl, TFA) used? start->check_acid check_temp Is the reaction heated > 60°C? check_acid->check_temp No sol_acid Solution: 1. Use milder acids or shorter reaction times. 2. Neutralize immediately during work-up. 3. Consider non-acidic deprotection. check_acid->sol_acid Yes check_purification Is Reverse-Phase HPLC with acidic modifier used? check_temp->check_purification No sol_temp Solution: 1. Run reaction at lower temperature for longer. 2. Monitor reaction closely to avoid prolonged heating after completion. check_temp->sol_temp Yes sol_purification Solution: 1. Use a neutral or basic mobile phase if possible. 2. Switch to normal-phase chromatography. 3. Lyophilize fractions immediately. check_purification->sol_purification Yes no_issue Investigate other factors: - Oxidizing agents - Starting material purity check_purification->no_issue No

Caption: Troubleshooting workflow for synthesis-related degradation.

Guide 2: Instability in Aqueous Buffers for Bioassays

Symptom: Your compound shows diminishing activity or signs of degradation over the time course of an experiment when dissolved in an aqueous buffer (e.g., for enzyme assays or cell culture).

Root Cause Analysis:

The primary culprits in this scenario are buffer pH, composition, and exposure to light or oxygen.

  • pH-Dependent Hydrolysis: As established, acidic pH is a major driver of cleavage. The rate of decomposition is often dependent on the acid concentration, sometimes reaching a maximum before decreasing at very high acid concentrations.[7]

  • Oxidative Cleavage: The presence of dissolved oxygen or other oxidizing species can lead to oxidative cleavage of the C-P bond. This is particularly relevant for compounds with electron-rich moieties.

  • Photodegradation: Some aminophosphonates, especially when complexed with metal ions like iron, can be susceptible to photodegradation.[4]

Preventive Measures & Solutions:

  • pH Optimization: The first and most critical step is to determine the optimal pH stability range for your specific derivative.

    • Protocol: Perform a time-course stability study by incubating your compound in a series of buffers across a pH range (e.g., pH 4 to 9). Analyze samples at various time points (e.g., 0, 2, 6, 24 hours) by LC-MS or ³¹P NMR to quantify the remaining parent compound.

    • Best Practice: Whenever possible, conduct your bioassays at the most stable pH identified, ensuring it is also compatible with your biological system.

  • Buffer & Additive Selection:

Buffer SystemTypical pH RangePotential Impact on StabilityRecommendation
Phosphate (PBS)6.0 - 8.0Generally inert and a good first choice.Recommended. Ensure purity to avoid metal ion contamination.
Citrate3.0 - 6.2High Risk. Acidic nature can directly catalyze hydrolysis.Avoid if possible, or use at the highest tolerable pH for your experiment.
Tris7.0 - 9.0Generally safe. Can be a good alternative to phosphate.Recommended, especially for pH ranges > 7.5.
HEPES6.8 - 8.2Widely used in cell culture and generally considered safe.Recommended. A robust choice for physiological pH.
  • Minimizing Oxidation and Photodegradation:

    • De-gas Buffers: If oxidative cleavage is suspected, use buffers that have been de-gassed by sparging with nitrogen or argon.

    • Work in the Dark: Protect your compound from light by using amber vials and covering experimental setups with foil, especially for long-term experiments.

    • Add Antioxidants: Consider adding low concentrations of antioxidants like ascorbic acid or using radical scavengers if compatible with your assay.

    • Use Chelators: If metal-catalyzed degradation is a concern, adding a small amount of a strong chelating agent like EDTA can sequester problematic metal ions.[4]

Part 3: Mechanistic Deep Dive

Understanding the "why" behind C-P bond cleavage allows for more intuitive and effective troubleshooting.

Mechanism of Acid-Catalyzed Cleavage

The cleavage in acidic media is a fascinating process influenced by the unique structure of α-aminophosphonates. The presence of two basic centers, the nitrogen and the phosphoryl oxygen, creates a dynamic equilibrium.[7] Computational studies have confirmed a likely pathway where the amine is protonated first, followed by an internal proton transfer to the phosphoryl oxygen.[5][8][9][10] This makes the phosphorus atom a "hotter" electrophile, priming it for cleavage.

G cluster_0 Acid-Catalyzed C-P Cleavage Pathway A 1. Initial State α-Aminophosphonate B 2. N-Protonation (Acidic Media, H+) A->B +H⁺ C 3. Intramolecular Proton Transfer (N-H···O=P) B->C H-bond D 4. P-Protonation (Phosphorus atom becomes highly electrophilic) C->D E 5. C-P Bond Cleavage (Nucleophilic attack by H₂O) D->E +H₂O F Products: Imine/Aldehyde + Phosphonic Acid E->F

Caption: Key steps in the acid-catalyzed C-P bond cleavage mechanism.

Protocol: Stability Assessment via ³¹P NMR

³¹P NMR is a powerful, non-destructive technique to directly monitor the integrity of the C-P bond and detect the formation of phosphorus-containing degradation products.

Objective: To quantify the stability of an aminophosphonate derivative over time at a specific pH.

Materials:

  • Aminophosphonate stock solution (e.g., 100 mM in DMSO)

  • Buffer of desired pH (e.g., 50 mM Phosphate buffer, pH 5.5)

  • NMR tubes

  • Deuterated water (D₂O) for field locking

  • Internal standard (e.g., triphenyl phosphate, TPP, if desired for absolute quantification)

Procedure:

  • Sample Preparation:

    • In an Eppendorf tube, add 540 µL of the desired buffer.

    • Add 60 µL of D₂O.

    • Spike in the internal standard if using.

    • Initiate the experiment (t=0) by adding 10 µL of the aminophosphonate stock solution to reach a final concentration of ~1.5 mM. Vortex briefly.

    • Transfer the solution to an NMR tube.

  • Initial Measurement (t=0):

    • Immediately acquire a proton-decoupled ³¹P NMR spectrum.

    • Note the chemical shift (δ) and integral of the peak corresponding to your parent compound.

  • Incubation:

    • Store the NMR tube under the desired experimental conditions (e.g., 37°C incubator).

  • Time-Point Measurements:

    • Acquire subsequent ³¹P NMR spectra at predetermined time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • For each spectrum, integrate the peak for the parent compound and any new peaks that appear (e.g., phosphonic acid).

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 integral.

    • Plot the percentage of intact compound versus time to determine the degradation kinetics.

References

  • Gancarz, R., & Kiersnowska, A. D. (2017). Associative vs. dissociative mechanism of P-C bond breaking in α-aminophosphonates leading to phosphoric acid [P(V)] derivative. Arkivoc, 2017(2), 285-302. [Link]

  • Majumdar, D., Roszak, S., & Leszczynski, J. (2008). Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition. The Journal of Physical Chemistry A, 112(13), 2858-2866. [Link]

  • Lipok, J., Studnik, H., & Gruyaert, S. (2017). Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms. Environmental Science and Pollution Research, 24(30), 23873-23884. [Link]

  • Doskocz, M., Roszak, S., Majumdar, D., Doskocz, J., Gancarz, R., & Leszczynski, J. (2007). Theoretical Studies on the Mechanism of C−P Bond Cleavage of a Model α-Aminophosphonate in Acidic Condition. The Journal of Physical Chemistry A, 111(49), 11624-11630. [Link]

  • ResearchGate. (n.d.). Putative reaction mechanism of α-aminophosphonate hydrolysis. [Link]

  • Doskocz, M., Roszak, S., Majumdar, D., Doskocz, J., Gancarz, R., & Leszczynski, J. (2007). Theoretical Studies on the Mechanism of C−P Bond Cleavage of a Model α-Aminophosphonate in Acidic Condition. ACS Publications. [Link]

  • Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(7), 1565. [Link]

  • Wanner, B. L., & Metcalf, W. W. (1992). Molecular genetics of carbon-phosphorus bond cleavage in bacteria. Antonie Van Leeuwenhoek, 61(1-2), 1-13. [Link]

  • Boduszek, B., & Gancarz, R. (2004). First example of the chemical, oxidative cleavage of the C-P bond in aminophosphonate chemistry. The oxidation of 1-amino-1-(3,4-dihydroxyphenyl)methylphosphonic acid by NaIO4. Chemical Communications, (9), 1132-1133. [Link]

  • Doskocz, M., Roszak, S., Majumdar, D., Doskocz, J., Gancarz, R., & Leszczynski, J. (2007). Theoretical Studies on the Mechanism of C−P Bond Cleavage of a Model α-Aminophosphonate in Acidic Condition. The Journal of Physical Chemistry A, 111(49), 11624-11630. [Link]

  • Kuhn, C., Leenheer, R., Weiske, M., Wick, A., & Ternes, T. A. (2024). Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp. BTU1. Water Research, 254, 121404. [Link]

  • Kafarski, P., & Lejczak, B. (2001). Aminopolyphosphonates - chemical features and practical uses, environmental durability and biodegradation. Current Organic Chemistry, 5(12), 1291-1316. [Link]

  • Peck, S. C., Cooke, H. A., Ciccone, M. A., & Raushel, F. M. (2020). C-H Bond Cleavage Is Rate-Limiting for Oxidative C-P Bond Cleavage by the Mixed Valence Diiron-Dependent Oxygenase PhnZ. Biochemistry, 59(1), 124-132. [Link]

  • Keglevich, G., & Mátravölgyi, B. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. [Link]

  • Chemical Science. (2022). C(aryl)–P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of biaryl- and alkenyl-phosphorus compounds. Royal Society of Chemistry. [Link]

  • Masson, S., et al. (2021). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. International Journal of Molecular Sciences, 22(11), 5985. [Link]

  • Wikipedia. (n.d.). Aminophosphonate. [Link]

  • Xu, G., et al. (2021). Quantum Mechanical Investigation of the Oxidative Cleavage of the C–C Backbone Bonds in Polyethylene Model Molecules. Molecules, 26(16), 4969. [Link]

  • Murakami, M., & Chatani, N. (Eds.). (2015). C-C Bond Cleavage. Wiley-VCH. [Link]

  • Bálint, E., Tajti, Á., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2491. [Link]

  • ResearchGate. (n.d.). Amino polyphosphonates – chemical features and practical uses, environmental durability and biodegradation. [Link]

  • Gancarz, R., & Kiersnowska, A. (2017). Associative vs. Dissociative mechanism of P-C bond breaking in α-aminophosphonates leading to phosphoric acid [P(V)] derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of pH on the concentration of the species present in an aqueous.... [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 129-152). De Gruyter. [Link]

  • Mhafda, Z., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Molecules, 27(11), 3596. [Link]

  • Kuhn, C., et al. (2024). Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp. BTU1. Water Research, 254, 121404. [Link]

Sources

Reference Data & Comparative Studies

Validation

DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE versus other phosphonate-based inhibitors.

As a Senior Application Scientist overseeing metalloprotease inhibitor development, I frequently encounter the strategic dilemma of selecting the optimal transition-state analog scaffold. Phosphonates are a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing metalloprotease inhibitor development, I frequently encounter the strategic dilemma of selecting the optimal transition-state analog scaffold. Phosphonates are a cornerstone of this field because they act as stable bioisosteres of phosphates and mimic the tetrahedral intermediate of peptide bond hydrolysis[1].

Among these, Diethyl (Cbz-aminomethyl)phosphonate (CAS 70908-61-1) —and its active, de-esterified form, Cbz-aminomethylphosphonic acid—stands out as a highly versatile building block and prodrug model[2],[3].

This guide provides an objective, data-driven comparison of Diethyl (Cbz-aminomethyl)phosphonate against other established phosphonate-based inhibitors, detailing the causality behind its use, comparative performance metrics, and self-validating experimental methodologies for its application.

The Mechanistic Paradigm: Why Cbz-Aminomethylphosphonates?

To understand the utility of Diethyl (Cbz-aminomethyl)phosphonate (Cbz-AMP-diEt), we must look at the causality of its structural components:

  • The Phosphonate Core: Unlike standard planar amide bonds in natural peptides, the phosphorus center in a phosphonate is tetrahedral. When the diethyl ester is cleaved to the free phosphonic acid, it perfectly mimics the high-energy tetrahedral transition state of a peptide undergoing hydrolysis by a zinc-dependent metalloprotease (e.g., Leucine Aminopeptidase, Enkephalinase)[1],[4].

  • The Cbz (Carboxybenzyl) Group: The N-terminal Cbz group is not just a synthetic protecting group; it provides critical lipophilicity that mimics the P1/P2 hydrophobic amino acid residues of natural substrates, anchoring the inhibitor into the enzyme's hydrophobic pocket[5]. Furthermore, it is orthogonal to many other protecting groups, remaining stable under mild acidic and basic conditions[6].

Mechanism Substrate Peptide Substrate (Planar Amide) Enzyme Metalloprotease (Zn2+ Core) Substrate->Enzyme Binding TS Tetrahedral Intermediate Enzyme->TS Hydrolysis Complex Dead-End Complex Enzyme->Complex Irreversible/Tight Inhibition Product Cleaved Amino Acids TS->Product Resolution Inhibitor Cbz-AMP (Tetrahedral Mimic) Inhibitor->Enzyme Competitive Binding

Mechanistic divergence: natural peptide hydrolysis vs. competitive inhibition by Cbz-AMP.

Comparative Performance Analysis

How does the Cbz-AMP scaffold compare to other major classes of phosphonate inhibitors? We benchmark it against Fosmidomycin (a highly polar aliphatic phosphonate targeting the non-mevalonate pathway) and Alafosfalin (a phosphonodipeptide targeting peptidoglycan synthesis).

Inhibitor ClassRepresentative CompoundPrimary TargetMechanism of ActionCellular PermeabilityStability Profile
Cbz-Protected Aminophosphonates Diethyl (Cbz-aminomethyl)phosphonateMetalloproteases (e.g., LAP, ERAP)[7]Transition-state mimic (tetrahedral intermediate)[1]High (as diethyl ester prodrug); Low (as free acid)Highly stable; Cbz requires Pd/C H₂ or strong acid for removal[6],[5].
Aliphatic Phosphonates FosmidomycinDXR (DOXP reductoisomerase)Competitive transition-state analogVery Low (requires active transport mechanisms)Polar, highly water-soluble; rapid physiological clearance.
Phosphonodi-peptides AlafosfalinAlanine racemase / PeptidoglycanSuicide inhibitor / competitiveHigh (hijacks bacterial peptide transporters)Susceptible to off-target peptidase cleavage.

Key Takeaway: While Fosmidomycin and Alafosfalin suffer from either poor passive permeability or enzymatic degradation, Cbz-AMP-diEt acts as a highly stable, lipophilic prodrug. The diethyl ester masks the negative charge of the phosphonate, allowing cellular entry, while the Cbz group protects against premature N-terminal degradation[5].

Experimental Methodology: Activation and Self-Validating Evaluation

To evaluate Cbz-AMP-diEt in vitro, the diethyl ester must first be selectively cleaved to the active phosphonic acid without destroying the Cbz carbamate. The following protocol outlines a self-validating workflow for synthesis and enzymatic screening.

Phase 1: Selective Dealkylation (The Causality of Reagent Choice)

Scientist's Insight: Novice chemists often attempt to hydrolyze phosphonate esters using refluxing aqueous HCl. However, the Cbz group is susceptible to cleavage under harsh acidic conditions[6]. To preserve the Cbz group while unmasking the phosphonate, we utilize Bromotrimethylsilane (TMSBr). TMSBr selectively attacks the P-O-C bonds under anhydrous conditions via a silyl ester intermediate[5],[4].

  • Reaction Setup: Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • TMSBr Addition: Dropwise add TMSBr (3.0 eq) at 0°C. Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

  • Methanolysis: Quench the reaction by adding anhydrous methanol. The intermediate silyl esters rapidly hydrolyze to yield the free Cbz-aminomethylphosphonic acid[4].

  • Analytical Validation: Confirm product identity via ³¹P-NMR. The successful deprotection is validated by a distinct chemical shift from ~24 ppm (diester) to ~15 ppm (free acid).

Phase 2: Self-Validating Enzymatic Assay (Leucine Aminopeptidase)

To ensure trustworthiness, the enzymatic assay must be a self-validating system featuring internal controls that account for spontaneous substrate hydrolysis and baseline enzyme kinetics.

  • System Setup: Prepare a 50 mM Tris-HCl buffer (pH 8.0) supplemented with 1 mM MgCl₂.

  • Self-Validation Controls:

    • Blank Control: Buffer + L-leucine-p-nitroanilide (Leu-pNA) substrate (Accounts for spontaneous non-enzymatic hydrolysis).

    • Positive Control (Vmax): Enzyme (LAP) + Substrate (Establishes maximum uninhibited velocity).

    • Reference Standard: Bestatin + Enzyme + Substrate (Validates the assay's sensitivity to known metalloprotease inhibitors).

  • Kinetic Measurement: Pre-incubate LAP with a concentration gradient of Cbz-aminomethylphosphonic acid (0.1 μM to 100 μM) for 15 minutes at 37°C. Initiate the reaction by adding Leu-pNA (1 mM final concentration).

  • Readout: Continuously monitor absorbance at 405 nm for 10 minutes. The release of the yellow p-nitroaniline chromophore provides a direct, linear readout of residual enzyme activity. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol Ester Diethyl (Cbz-aminomethyl)phosphonate TMSBr TMSBr / DCM (Anhydrous, 25°C) Ester->TMSBr Selective Dealkylation Acid Cbz-aminomethylphosphonic acid TMSBr->Acid Methanolysis Assay Incubate with LAP + Leu-pNA Substrate Acid->Assay Concentration Gradient Readout Absorbance @ 405 nm (Quantify p-nitroaniline) Assay->Readout Kinetic Measurement

Step-by-step workflow for the selective activation and enzymatic evaluation of Cbz-AMP.

Conclusion

Compared to aliphatic phosphonates and simple phosphonodipeptides, Diethyl (Cbz-aminomethyl)phosphonate offers a superior balance of synthetic tractability, chemical stability, and structural mimicry[1],[5]. By utilizing mild, selective deprotection strategies (like TMSBr) and rigorous, self-validating kinetic assays, researchers can effectively leverage this scaffold to map the active sites of novel metalloproteases and develop next-generation therapeutics.

References

  • [2] ChemicalBook. Diethyl (CBZ-aminomethyl)phosphonate | 70908-61-1. Available at:

  • [3] Sinfoo Biotech. Diethyl (CBZ-aminomethyl)phosphonate,(CAS ...). Available at:

  • [1] National Institutes of Health (PMC). Synthetic Methods of Phosphonopeptides. Available at:

  • [6] Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at:

  • [5] Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Available at:

  • [4] ResearchGate (Stamatia Vassiliou). Cbz-aminomethylphosphonic acid and its structural variations: Synthesis from a common precursor and a stability study. Available at:

  • [7] ORCID (Stamatia Vassiliou). Structure-guided, single-point modifications in the phosphinic dipeptide structure yield highly potent and selective inhibitors of neutral aminopeptidases. Available at:

Sources

Comparative

Comparative analysis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE and its non-protected amine.

Executive Summary The "Safe Harbor" vs. The "Active Warhead" In the synthesis of alpha-aminophosphonates and phosphonopeptides, the choice between Diethyl (Cbz-aminomethyl)phosphonate (Compound A) and its non-protected c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Safe Harbor" vs. The "Active Warhead"

In the synthesis of alpha-aminophosphonates and phosphonopeptides, the choice between Diethyl (Cbz-aminomethyl)phosphonate (Compound A) and its non-protected counterpart, Diethyl (aminomethyl)phosphonate (Compound B), is rarely a matter of preference but of chemical necessity.

  • Compound A (Cbz-Protected) acts as the "Safe Harbor." It is chemically robust, non-hygroscopic, and allows for the construction of the phosphonate skeleton (e.g., via Horner-Wadsworth-Emmons reactions) without interference from the nucleophilic amine.

  • Compound B (Free Amine) is the "Active Warhead." It is the nucleophilic species required for downstream coupling (e.g., peptide bond formation) but suffers from lower stability, high hygroscopicity, and susceptibility to side reactions (N-alkylation) if generated too early in a synthetic sequence.

This guide analyzes the trade-offs, stability profiles, and specific deprotection protocols required to transition from A to B.

Part 1: Chemical Identity & Structural Implications

The benzyloxycarbonyl (Cbz) group in Compound A provides steric bulk and electronic shielding, rendering the nitrogen atom non-nucleophilic. This is the critical differentiator in synthetic planning.

FeatureDiethyl (Cbz-aminomethyl)phosphonateDiethyl (aminomethyl)phosphonate
Role Stable Precursor / Protected IntermediateActive Nucleophile / Building Block
CAS Number 20493-60-131676-89-0
Formula


Mol. Weight 301.28 g/mol 167.14 g/mol
Physical State Viscous Oil or Low-melting SolidClear Liquid / Oil
Nucleophilicity Null (Amine is carbamate-protected)High (Primary amine available)
Hygroscopicity Low (Stable in ambient air)High (Absorbs

and

)

Part 2: Stability & Handling Profile

Shelf-Life and Storage
  • Cbz-Protected (A): Exhibits excellent long-term stability. The carbamate linkage prevents oxidation of the nitrogen. It can be stored at 2–8°C for years without significant degradation.

  • Free Amine (B): thermodynamically unstable in open air. The primary amine rapidly reacts with atmospheric

    
     to form carbamic acid salts (carbamates) and absorbs moisture, leading to hydrolysis of the phosphonate esters over time.
    
    • Recommendation: Store Compound B under Argon/Nitrogen at -20°C. If the liquid turns cloudy, it indicates carbonate formation.

Chemoselectivity in Synthesis

The Cbz group is orthogonal to base-labile protecting groups (like Fmoc) and acid-labile groups (like Boc, though Cbz can be sensitive to strong acids like HBr).

  • Why use Cbz? If your synthetic route involves strong bases (e.g., lithiation of the alpha-carbon), the free amine of Compound B would be deprotonated or poison the catalyst. The Cbz group shields the nitrogen, allowing chemistry to occur elsewhere on the molecule.

Part 3: Synthetic Utility & Reactivity

Scenario A: Phosphonopeptide Synthesis (The Coupling)

To create a phosphonopeptide (mimicking a natural peptide bond), you must use Compound B . The free amine reacts with activated carboxylic acids (using EDC/HOBt or HATU) to form the amide linkage.

  • Constraint: You cannot use Compound A directly; it must be deprotected first.

Scenario B: Skeleton Construction (HWE Reaction)

If you are building a larger molecule using a Horner-Wadsworth-Emmons (HWE) reaction, Compound A is preferred.[1]

  • Mechanism:[2] The phosphonate esters are activated by base. If the free amine (B) were present, it could compete for the electrophile or coordinate with the metal base (NaH, LiHMDS), quenching the reaction.

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Catalytic Hydrogenolysis (Deprotection of A to B)

Objective: Remove the Cbz group without hydrolyzing the ethyl phosphonate esters. Note: Acid hydrolysis (HBr/AcOH) is NOT recommended here as it often cleaves the ethyl esters, yielding the phosphonic acid (


) instead of the desired diethyl ester.

Reagents:

  • Diethyl (Cbz-aminomethyl)phosphonate (1.0 eq)

  • Pd/C (10% wt loading, 0.1 eq by mass)

  • Methanol (anhydrous, 0.1 M concentration)

  • Hydrogen gas (

    
    , balloon pressure)
    

Step-by-Step:

  • Dissolution: Dissolve the Cbz-protected phosphonate in anhydrous Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon blanket (Caution: Pd/C is pyrophoric; do not add to dry solvent in air).

  • Hydrogenation: Purge the flask with

    
     gas (balloon) three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
  • Validation (TLC): Monitor using 5% MeOH/DCM.

    • Start: UV-active spot (

      
      ).
      
    • End: UV-inactive spot (Amine is not UV active) that stains positive with Ninhydrin (Purple/Red).

    • NMR Check: Disappearance of the aromatic protons (7.30–7.40 ppm) and the benzylic

      
       (5.10 ppm).
      
  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo immediately.

    • Result: Clear, colorless oil (Compound B).[3] Use immediately for the next step to prevent carbonate formation.

Part 5: Visualization of Synthetic Logic

The following diagram illustrates the decision-making process and the chemical pathway connecting these two molecules.

PhosphonateLogic Start Phosphite + Aldehyde (Precursors) Cbz Diethyl (Cbz-aminomethyl)phosphonate (Compound A) [Stable Intermediate] Start->Cbz 3-Component Coupling Amine Diethyl (aminomethyl)phosphonate (Compound B) [Active Nucleophile] Cbz->Amine H2, Pd/C (Hydrogenolysis) HWE Structural Modification (HWE / Alkylation) Cbz->HWE Base/Electrophile (Amine Protected) Amine->Amine Degradation (CO2 Absorption) Peptide Phosphonopeptide (Drug Candidate) Amine->Peptide R-COOH, HATU (Coupling) HWE->Cbz Modified Skeleton

Figure 1: Synthetic workflow showing the orthogonal roles of the protected (Blue) and free (Red) amine species. Note the critical deprotection step required to activate the molecule for peptide coupling.

References

  • Oleksyszyn, J., & Subotkowska, L. (1979). Synthesis of phosphonopeptides via aminoalkylphosphonates.[4] Synthesis, 985-986.

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids: Chemistry and biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215.

  • Nizhenkovska, I. V., et al. (2018). Synthesis of novel phosphorylated peptidomimetics. ResearchGate.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Diethyl (aminomethyl)phosphonate.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biological Efficacy of Synthesized DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

Introduction: Contextualizing DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE The synthesis of a novel chemical entity is the first step in a long journey toward clinical or agricultural relevance. DIETHYL (CBZ-AMINOMETHYL)PHOSPHON...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

The synthesis of a novel chemical entity is the first step in a long journey toward clinical or agricultural relevance. DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE belongs to the α-aminophosphonate class of organophosphorus compounds.[1][2] This class is of significant interest in medicinal and agricultural chemistry due to the phosphonate group's ability to act as a stable mimic of the tetrahedral transition states in enzymatic reactions and as a bio-isosteric analogue of amino acids.[3][4] Consequently, α-aminophosphonates have demonstrated a wide spectrum of biological activities, including roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[1][3][5]

The carboxybenzyl (Cbz) protecting group on the amine suggests this molecule is either a synthetic intermediate or a specifically designed bioactive agent. Validating its efficacy is not merely a matter of confirming activity but of quantifying its potency, understanding its mechanism, and establishing a preliminary safety profile relative to established standards.

This guide provides a comprehensive framework for researchers to validate the biological efficacy of newly synthesized DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE. We will detail a multi-pathway approach, beginning with essential cytotoxicity screening before bifurcating into two primary validation tracks: enzyme inhibition and antimicrobial activity . This structure allows for a thorough evaluation that can be tailored to the researcher's specific hypothesis for the compound's function.

The Foundational Step: Preliminary Cytotoxicity Assessment

Causality Statement: Before investigating specific biological activities like enzyme inhibition or antimicrobial effects, it is imperative to determine the compound's inherent cytotoxicity. This foundational screen establishes a crucial therapeutic window—the concentration range where the compound can exert its specific effect without causing general cell death. A compound that is broadly cytotoxic may produce false-positive results in subsequent assays; for instance, it might appear to inhibit an enzyme simply by killing the cells producing it.

We will utilize the MTT assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration of the test compound that reduces cell viability by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HepG2 for general cytotoxicity, or a specific cancer cell line if evaluating anticancer potential).[8]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE (test compound).

  • Doxorubicin or a similar cytotoxic agent (positive control).[9]

  • Dimethyl sulfoxide (DMSO, vehicle control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10]

  • 96-well cell culture plates.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 5 × 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Prepare identical dilutions for the positive control (Doxorubicin).

  • Cell Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO at the highest concentration used) and untreated control (medium only).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile
CompoundCell LineCytotoxicity IC₅₀ (µM)
DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATEHepG2Experimental Value
Doxorubicin (Positive Control)HepG2Expected Value (e.g., <10 µM)
DMSO (Vehicle Control)HepG2>100 µM

Validation Pathway A: Enzyme Inhibition

Causality Statement: The phosphonate moiety is a well-established transition-state analogue inhibitor, particularly for hydrolases.[4][11] Based on the structural similarity of α-aminophosphonates to amino acids, a logical hypothesis is that DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE may inhibit proteases or esterases. Studies on similar (aminomethyl)benzylphosphonates have shown potent inhibition of acetylcholinesterase (AChE), making it an excellent primary target for validation.[12]

Workflow for Enzyme Inhibition Validation

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Assay Buffer, Enzyme (AChE), and Substrate (ATCI) C Pre-incubate Enzyme with Inhibitor or Control in 96-well plate A->C B Prepare Serial Dilutions of Test Compound & Positive Control (Galantamine) B->C D Initiate Reaction by Adding Substrate (ATCI) and Ellman's Reagent (DTNB) C->D E Monitor Absorbance Change at 412 nm Kinetically D->E F Calculate Reaction Rates and % Inhibition E->F G Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) F->G H Determine IC50 Value via Non-linear Regression G->H

Caption: Workflow for determining the IC50 value in an enzyme inhibition assay.

Experimental Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the Ellman's method to quantify AChE activity. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured spectrophotometrically.[13]

Materials:

  • Acetylcholinesterase (AChE) from a reliable source.

  • Acetylthiocholine iodide (ATCI, substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE (test compound).

  • Galantamine or a similar known AChE inhibitor (positive control).[12]

  • Phosphate buffer (pH 8.0).

  • 96-well microplate and spectrophotometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound and the positive control.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Phosphate Buffer.

    • Test compound solution (at various concentrations) or control (buffer for 100% activity, positive control).

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[13][14]

Data Presentation: Comparative Enzyme Inhibition
CompoundTarget EnzymeInhibition IC₅₀ (µM)
DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATEAcetylcholinesteraseExperimental Value
Galantamine (Positive Control)AcetylcholinesteraseExpected Value (e.g., ~1-5 µM)[12]

Validation Pathway B: Antimicrobial Activity

Causality Statement: The structural diversity of α-aminophosphonates has led to the discovery of compounds with significant antimicrobial properties.[15][16] The mechanism can vary, but may involve the inhibition of essential bacterial enzymes or the induction of oxidative stress leading to DNA damage.[11][17] Therefore, a comprehensive validation must include screening against a panel of clinically relevant bacteria.

The gold standard for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Workflow for MIC Determination

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Data Analysis A Prepare Serial Dilutions of Test Compound & Positive Control (Ciprofloxacin) in 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C E Incubate plates at 37°C for 18-24 hours C->E D Include Sterility (no bacteria) & Growth (no compound) Controls D->E F Visually inspect wells for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 3: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mueller-Hinton Broth (MHB).

  • DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE (test compound).

  • Ciprofloxacin or another broad-spectrum antibiotic (positive control).

  • Sterile 96-well microplates.

  • 0.5 McFarland turbidity standard.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound and positive control in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[20]

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated MHB without any compound.

    • Sterility Control: A well containing 100 µL of uninoculated MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.[18]

Data Presentation: Comparative Antimicrobial Potency
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATEExperimental ValueExperimental Value
Ciprofloxacin (Positive Control)Expected Value (e.g., ≤1)Expected Value (e.g., ≤0.5)

Conclusion: Synthesizing the Evidence

This guide outlines a rigorous, multi-faceted approach to validating the biological efficacy of synthesized DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE. By systematically progressing from a foundational cytotoxicity screen to targeted assays for enzyme inhibition and antimicrobial activity, researchers can build a comprehensive profile of their compound.

The resulting data, when compared against established standards like Galantamine and Ciprofloxacin, provides a clear, objective measure of potency and potential. The IC₅₀ values from the cytotoxicity and enzyme inhibition assays, combined with the MIC values from the antimicrobial tests, will allow for an informed decision on whether this compound warrants further investigation in more complex cellular models or in vivo studies. This structured validation process ensures scientific integrity and provides the critical data necessary to advance promising compounds in the drug development pipeline.

References

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). (2022). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. iGEM. [Link]

  • Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents. PMC. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Synthesis, characterization and biological activity of some α-aminophosphonates. ResearchGate. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

  • Toxicity of phosph(on)ate prodrug moieties on pancreatic and glioblastoma cancer cell lines. (2024). RSC Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility Testing. (2024). NCBI Bookshelf. [Link]

  • Synthesis of Biologically Active α-Aminophosphonates. (2013). Semantic Scholar. [Link]

  • Aminophosphonic acids and derivatives. Synthesis and biological applications. PubMed. [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). NCBI Bookshelf. [Link]

  • Fibroblast Response to Cyclo- and Organic Phosphate Solutions: A Cytotoxicity Study. (2025). MDPI. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Synthesis and Characterization of Aminophosphonate Containing Chitosan Polymer Derivatives: Investigations of Cytotoxic Activity and in Silico Study of SARS-CoV-19. (2021). MDPI. [Link]

  • Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. PubMed. [Link]

  • Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates. PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC. [Link]

  • New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. PMC. [Link]

  • Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors. (2022). Diva-Portal.org. [Link]

  • Synthesis, characterization and antimicrobial activity of two α- aminophsphonates esters derived from benzylamine. ASJP. [Link]

  • Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety. ResearchGate. [Link]

  • Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. (2023). MDPI. [Link]

  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC. [Link]

  • Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. (2019). scik.org. [Link]

  • Biological Activity of Aminophosphonic Acids and Their Short Peptides. ResearchGate. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. (2025). MDPI. [Link]

  • α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry an. ijpsr.com. [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Bentham Science Publishers. [Link]

  • Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. (2019). MDPI. [Link]

Sources

Comparative

Structural Confirmation of Diethyl (Cbz-aminomethyl)phosphonate: A Comparative 2D NMR Guide

Executive Summary In organophosphorus synthesis, particularly with peptidomimetics like Diethyl (Cbz-aminomethyl)phosphonate , traditional 1D NMR ( H, C) often fails to provide definitive structural proof. The scalar cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organophosphorus synthesis, particularly with peptidomimetics like Diethyl (Cbz-aminomethyl)phosphonate , traditional 1D NMR (


H, 

C) often fails to provide definitive structural proof. The scalar coupling of phosphorus (

P, spin 1/2) to both protons and carbons creates complex splitting patterns (doublets, pseudo-triplets) that can be easily mistaken for impurities or diastereomers.

This guide outlines a self-validating 2D NMR workflow to unambiguously confirm the structure of Diethyl (Cbz-aminomethyl)phosphonate. We compare this robust methodology against standard high-throughput screens to demonstrate why 2D NMR is the non-negotiable standard for this class of compounds.

Part 1: The Molecule & The Challenge

Target Molecule: Diethyl (Cbz-aminomethyl)phosphonate Formula:


Role:  Key intermediate in the synthesis of 

-aminophosphonic acids (bioisosteres of amino acids).
The "Black Box" Problem in 1D NMR

When analyzing this compound via 1D


H NMR, researchers encounter a specific ambiguity:
  • The "Deceptive" Doublet: The methylene protons between the Nitrogen and Phosphorus (

    
    ) do not appear as a singlet. Due to 
    
    
    
    coupling (typically 10–16 Hz), they appear as a doublet. In crude mixtures, this is often misidentified as two separate impurities or an ethyl split.
  • Carbon Chaos: In

    
    C NMR, the direct 
    
    
    
    bond creates a massive coupling constant (
    
    
    Hz), splitting the alpha-carbon signal into a doublet that can span >5 ppm, often getting lost in the baseline noise.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the effectiveness of different analytical techniques for this specific phosphonate.

FeatureMethod A: 1D NMR + LC-MSMethod B: 2D NMR (Recommended)Method C: X-Ray Crystallography
Primary Output Mass confirmation & functional group check.Definite atom-to-atom connectivity. Absolute configuration & structure.
Phosphorus Coupling Disadvantage: Causes confusing splitting; hard to distinguish

from impurities.[1]
Advantage: Uses coupling (

) to confirm P-C bond via HMBC.
N/A
Regio-isomer Check Low: Cannot easily distinguish N-alkylation vs. O-alkylation.High: HMBC correlates Carbonyl to

and P to

.
High: Gold standard.
Sample State Solution.Solution.Solid Crystal required (This compound is often an oil).
Throughput High (5 mins).Medium (20-40 mins).Low (Days/Weeks).
Verdict Good for purity check, insufficient for structural proof. The Gold Standard for oils/liquids. Impractical for this intermediate.

Part 3: Experimental Protocol

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening and allow clear resolution of the ethyl quartets.
  • Concentration: Dissolve ~15-20 mg of the oil in 0.6 mL solvent. High concentration is vital for detecting long-range HMBC correlations.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K.

  • Step 1:

    
    P {1H} (Decoupled):  Run this first. You should see a single sharp peak ~20-25 ppm. If multiple peaks exist, stop—purify the sample.
    
  • Step 2:

    
    H NMR:  Spectral width 12 ppm.
    
  • Step 3: HSQC (Multiplicity Edited): Distinguishes

    
     (blue/negative) from 
    
    
    
    (red/positive).
  • Step 4: HMBC (Gradient selected): Optimized for long-range coupling (

    
     Hz).
    

Part 4: Data Interpretation & Structural Confirmation

The "Smoking Gun" Correlations

To confirm the structure, you must validate two specific linkages:

  • The Amide Linkage: Connecting the Cbz group to the central methylene.

  • The Phosphonate Linkage: Connecting the Phosphorus to the central methylene.

Visualizing the Connectivity (Graphviz)

G cluster_0 Cbz Group cluster_1 Core Linker cluster_2 Phosphonate Group Cbz_Ring Aromatic Ring Cbz_CH2 Benzyl CH2 (5.1 ppm) Cbz_Ring->Cbz_CH2 Cbz_CO C=O (156 ppm) Cbz_CH2->Cbz_CO NH NH Cbz_CO->NH Core_CH2 N-CH2-P (~3.7 ppm, d) NH->Core_CH2 Core_CH2->Cbz_CO HMBC (3-bond) P_Atom P=O Core_CH2->P_Atom Core_CH2->P_Atom J(P-H) ~12Hz OEt OEt Groups P_Atom->OEt

Caption: Structural connectivity map of Diethyl (Cbz-aminomethyl)phosphonate. Dotted lines represent critical NMR correlations required for confirmation.

Step-by-Step Analysis
1. The Central Methylene (

)
  • 1D Observation: Look for a doublet at 3.6 – 3.8 ppm .

  • Why a doublet? This is not a neighboring proton split. It is the

    
     coupling to the phosphorus atom.[2]
    
  • Validation: In the HSQC , this proton signal will correlate to a carbon signal at ~40-45 ppm .

    • Note: The carbon signal itself will be a doublet (

      
       Hz). HSQC collapses this into a single correlation spot, simplifying the spectrum.
      
2. The Cbz-Amine Connection (HMBC)
  • Observation: Look for a cross-peak between the

    
     protons  (3.7 ppm) and the Carbamate Carbonyl  (~156 ppm).
    
  • Significance: This confirms the nitrogen is attached to the Cbz group and not free or methylated incorrectly.

3. The Phosphonate Ethyls[3][4][5]
  • Observation: The ethoxy

    
     protons (~4.1 ppm) appear as a complex multiplet (approx. 5 lines) rather than a clean quartet.
    
  • Causality: This is due to coupling to the methyl group (

    
    ) AND  the phosphorus (
    
    
    
    ).
  • COSY Validation: The ethoxy

    
     will show a strong cross-peak to the ethoxy 
    
    
    
    (~1.3 ppm).

Part 5: Troubleshooting & Common Pitfalls

Issue: The


 signal looks like a "doublet of doublets" or is unusually broad.
  • Cause: If the molecule has a chiral center elsewhere (e.g., if using a chiral analog), these protons become diastereotopic . They will split each other (

    
    ) and the phosphorus (
    
    
    
    ).
  • Solution: Run a 1H-decoupled 31P NMR . If the phosphorus peak remains a singlet, the compound is pure, and the complexity is due to diastereotopy.

Issue: Missing HMBC signals.

  • Cause: The

    
     coupling values for phosphonates can vary.[2]
    
  • Solution: Adjust the HMBC long-range delay. Standard is 8 Hz (62.5 ms). For phosphonates, trying a 5 Hz optimization (100 ms) can reveal weaker P-C-H correlations.

References

  • Phosphonate Synthesis & NMR Data

    • Title: Synthesis and Evaluation of Diethyl Benzylphosphon
    • Source: NIH / PMC (2022).
    • URL:[Link]

    • Relevance: Provides comparative NMR data for benzyl/aminomethyl phosphonate deriv
  • 2D NMR Methodology

    • Title: The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research.
    • Source: Preprints.org (2024).
    • URL:[Link]

    • Relevance: Validates the use of HSQC/HMBC for structural elucid
  • Phosphorus Coupling Constants

    • Title: Analyzes of alkyl phosphonate mixtures (Applic
    • Source: JEOL Ltd.
    • URL:[Link]

    • Relevance: Authoritative source for and coupling constant values in alkyl phosphon
  • General Synthesis of Cbz-aminomethylphosphonates

    • Title: Cbz-aminomethylphosphonic acid and its structural vari
    • Source: Semantic Scholar / Tetrahedron Letters.
    • URL:[Link]

    • Relevance: Confirms the specific chemical shifts for the Cbz-aminomethyl moiety.

Sources

Validation

HPLC and mass spectrometry for purity assessment of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

Introduction and Chemical Context Diethyl (Cbz-aminomethyl)phosphonate (CAS: 70908-61-1, Molecular Formula: C13H20NO5P) is a highly valuable intermediate utilized in the synthesis of peptidomimetics, transition-state enz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Diethyl (Cbz-aminomethyl)phosphonate (CAS: 70908-61-1, Molecular Formula: C13H20NO5P) is a highly valuable intermediate utilized in the synthesis of peptidomimetics, transition-state enzyme inhibitors, and aminophosphonic acid derivatives[1]. Because it serves as a critical building block—often deployed in Horner-Wadsworth-Emmons (HWE) reactions—its purity directly dictates downstream synthetic yields and the impurity profile of final active pharmaceutical ingredients (APIs).

The molecule presents a unique analytical challenge due to its dual chemical nature: it contains a highly polar, slightly acidic diethyl phosphonate moiety and a lipophilic, UV-active benzyloxycarbonyl (Cbz) protecting group[2]. This guide objectively compares analytical modalities for its purity assessment and provides a validated, self-correcting High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol.

Mechanistic Causality: Selecting the Optimal Modality

When assessing the purity of Cbz-protected aminophosphonates, researchers must choose between HPLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

As an application scientist, I strongly advise against GC-MS for this specific compound. The causality is rooted in thermodynamics: the Cbz (benzyl carbamate) group is thermally labile. At the high injector and oven temperatures (>250 °C) required to volatilize the polar phosphonate backbone, the Cbz group undergoes rapid thermal decarboxylation, yielding artifactual degradation peaks (such as benzyl alcohol and deprotected amines)[3]. This leads to a false representation of the sample's actual purity.

Conversely, Reverse-Phase HPLC coupled with Electrospray Ionization Mass Spectrometry (RP-HPLC-ESI-MS) operates at near-ambient temperatures, preserving the molecule's structural integrity[4]. The Cbz group provides an excellent chromophore for UV quantitation at 254 nm, while both the carbamate nitrogen and phosphonate oxygens act as efficient proton acceptors, enabling highly sensitive detection of the [M+H]+ ion in positive ESI mode[5].

Comparative Analysis of Analytical Methods

Analytical ModalitySeparation PrincipleSensitivity (LOD)Primary AdvantageCritical Limitation
RP-HPLC-UV/MS Hydrophobic interaction & mass-to-charge ratio< 10 ng/mLNon-destructive to Cbz; orthogonal UV & MS data.Requires careful mobile phase pH control to prevent phosphonate tailing[6].
GC-MS Volatility & thermal partitioning~ 50 ng/mLHigh theoretical plate count.High Risk: Thermal degradation of the Cbz protecting group during injection.
qNMR (1H / 31P) Magnetic resonance of specific nuclei~ 1-5 mg/mLAbsolute structural confirmation without standards.Poor sensitivity for trace impurities (<1%); requires highly concentrated samples.

Experimental Protocol: Self-Validating RP-HPLC-ESI-MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating specific blank injections and System Suitability Testing (SST), the method proactively identifies carryover or column degradation before data acquisition.

Materials and Instrumentation
  • Column: End-capped C18 column (e.g., 2.7 µm, 100 x 4.6 mm). Causality: End-capping minimizes secondary interactions between the polar phosphonate group and residual silanols, preventing peak tailing[4].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Instrumentation: LC system coupled to a Photodiode Array (PDA) detector and a Single Quadrupole Mass Spectrometer equipped with an ESI source[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the Diethyl (Cbz-aminomethyl)phosphonate sample in a 50:50 mixture of Water:Acetonitrile to yield a concentration of 1.0 mg/mL.

    • Self-Validating Step: Prepare a diluent blank (50:50 Water:Acetonitrile) to run prior to the sample. This ensures no ghost peaks are originating from the solvents or prior injections.

  • System Suitability Test (SST): Inject a reference standard (10 µL). Verify that the theoretical plate count (

    
    ) exceeds 5,000 and the peak tailing factor (
    
    
    
    ) is between 0.9 and 1.2. If
    
    
    , the acidic modifier in the mobile phase may be depleted, requiring fresh preparation.
  • Chromatographic Gradient:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 1.0 - 7.0 min: Linear ramp to 90% B (Elutes the intact Cbz-protected product)

    • 7.0 - 9.0 min: 90% B (Column wash to remove highly lipophilic byproducts)

    • 9.0 - 12.0 min: 10% B (Re-equilibration)

  • Detection Parameters:

    • UV-Vis: Extract chromatograms at 210 nm (universal absorbance) and 254 nm (specific to the Cbz phenyl ring)[5].

    • MS (ESI+): Capillary voltage 3.0 kV; Desolvation temperature 350 °C. Scan range m/z 100–800. The target [M+H]+ ion is m/z 302.1.

Data Interpretation

Purity is calculated via area normalization of the UV 254 nm chromatogram. The mass spectrometer serves as an orthogonal confirmation tool. If an impurity peak is detected, its mass spectrum can diagnose the synthetic failure:

  • m/z 168.1: Indicates deprotected diethyl aminomethylphosphonate (loss of the Cbz group).

  • m/z 108.0: Corresponds to benzyl alcohol, a common byproduct of Cbz degradation or incomplete protection[3].

Analytical Workflow Visualization

Workflow Start Sample Prep: Diethyl (Cbz-aminomethyl)phosphonate Blank Blank Injection (Baseline Validation) Start->Blank Diluent Match HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Blank->HPLC 10 µL Injection Split Eluent Splitter HPLC->Split UV UV-Vis Detection (254 nm for Cbz aromatic ring) Split->UV Quantitation MS ESI-MS (Positive Mode) [M+H]+ m/z 302.1 Split->MS Mass Confirmation Data Data Integration & Purity Calculation UV->Data MS->Data

Figure 1: Dual-stream RP-HPLC-UV/MS workflow for phosphonate purity assessment.

References

  • Wiley Analytical Science - Detecting traces of phosphonates[Link][6]

  • Organic Chemistry Portal - Cbz-Protected Amino Groups[Link][3]

Sources

Comparative

Comparing the bioactivity of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE with its analogues.

Executive Summary: The "Glycine-P" Scaffold Diethyl (Cbz-aminomethyl)phosphonate represents a foundational scaffold in the design of transition-state analogue (TSA) inhibitors. Structurally, it is the phosphonate isoster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Glycine-P" Scaffold

Diethyl (Cbz-aminomethyl)phosphonate represents a foundational scaffold in the design of transition-state analogue (TSA) inhibitors. Structurally, it is the phosphonate isostere of N-Cbz-Glycine ethyl ester .

In drug development, this molecule serves two critical roles:

  • Precursor/Prodrug: The diethyl ester functionality masks the charged phosphonic acid, facilitating cellular entry before metabolic cleavage.

  • Mechanistic Probe: It acts as a "minimalist" inhibitor to study the baseline affinity of the phosphonate warhead for the S1 pocket of proteases without the interference of side-chain steric clashes.

This guide compares the bioactivity of this parent molecule against its key structural analogues, focusing on ester leaving group variation (reactivity) and


-carbon substitution  (selectivity).

Mechanistic Basis: The Phosphonate Transition State

To understand the comparative data, one must grasp the mechanism.


-Aminophosphonates mimic the tetrahedral transition state  of peptide bond hydrolysis.
  • Peptide Bond: Planar carbonyl (

    
    ).
    
  • Transition State: Tetrahedral intermediate (

    
    ).
    
  • Phosphonate Inhibitor: Stable tetrahedral phosphorus (

    
    ).
    

In serine proteases, the active site serine hydroxyl attacks the phosphorus atom. If the leaving group (alkoxy/aryloxy) is good, a stable covalent adduct forms, irreversibly inhibiting the enzyme.

Diagram 1: Mechanism of Action (Serine Protease Inhibition)

ProteaseInhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Diethyl (Cbz-aminomethyl)phosphonate (Tetrahedral Mimic) Inhibitor->Complex TS Transition State (Penta-coordinate) Complex->TS Nucleophilic Attack Adduct Phosphonylated Enzyme (Irreversible Inhibition) TS->Adduct Loss of EtOH/PhOH Hydrolysis Hydrolysis of Ester (Slow/Fast based on R) Adduct->Hydrolysis Aging (Slow)

Caption: Mechanism of serine protease inhibition by aminophosphonates. The stability of the "Phosphonylated Enzyme" depends heavily on the ester leaving group.

Comparative Bioactivity Analysis

The bioactivity of Diethyl (Cbz-aminomethyl)phosphonate is rarely high in isolation against serine proteases because the ethoxy group is a poor leaving group. However, it is highly active against metalloproteases (after deprotection to the acid).

Comparison 1: The Ester Effect (Reactivity vs. Stability)

This is the most critical variable. The "Warhead" potency is determined by the electrophilicity of the Phosphorus atom.

FeatureDiethyl Ester (Target Product)Diphenyl Ester (Analogue)Free Phosphonic Acid (Analogue)
Structure



Leaving Group Ethoxide (

)
Phenoxide (

)
N/A (Non-covalent binder)
Mechanism Slow/Reversible BindingFast Irreversible PhosphonylationChelating Agent (Metalloproteases)
Stability High (Shelf-stable)Moderate (Hydrolysis prone)High
Bioactivity Low (Serine Proteases)High (Prodrug potential)Very High (Serine Proteases)e.g., Chymotrypsin

High (Aminopeptidases)Binds Zinc (

) active sites

Expert Insight: If your target is a Serine Protease (e.g., Elastase, Chymotrypsin), the Diethyl analogue is a poor inhibitor. You must switch to the Diphenyl analogue to see nanomolar activity. If your target is a Metalloprotease , the Diethyl form acts as a prodrug; the active species is the Free Acid.

Comparison 2: The Side Chain Effect (Selectivity)

The "aminomethyl" group corresponds to a Glycine residue (


).
AnalogueAmino Acid MimicTarget SpecificityRelative Potency (vs. Glycine)
Aminomethyl-P (Target)Glycine Broad / Non-specificBaseline (1.0x)
1-Aminoethyl-P Alanine Elastase-like enzymes10-50x Higher
1-Amino-2-phenylethyl-P Phenylalanine Chymotrypsin-like enzymes100-500x Higher
1-Amino-3-methylbutyl-P Leucine Leucine AminopeptidaseHigh (as free acid)

Data Interpretation: The Cbz-Gly-P (Target) is often 100-fold less potent than Cbz-Phe-P against Chymotrypsin because it lacks the hydrophobic benzyl side chain required to fill the enzyme's S1 specificity pocket. However, Cbz-Gly-P is the superior control compound for establishing non-specific binding background.

Experimental Protocols

A. Synthesis via Kabachnik-Fields (Three-Component Coupling)

This protocol yields the diethyl ester efficiently.

  • Reagents: Benzyl carbamate (Cbz-NH2), Paraformaldehyde, Diethyl phosphite.

  • Solvent: Toluene or Ethanol.

  • Catalyst: None (Thermal) or Lewis Acid (

    
    ).
    
  • Procedure:

    • Mix Cbz-NH2 (10 mmol), Paraformaldehyde (15 mmol), and Diethyl phosphite (15 mmol) in Toluene (50 mL).

    • Reflux for 4-6 hours using a Dean-Stark trap to remove water.

    • Concentrate in vacuo.[1]

    • Purification: Recrystallize from EtOAc/Hexane. (Note: Diethyl esters are often oils; Diphenyl esters are solids).

B. Enzymatic Assay: Serine Protease Inhibition

To test the bioactivity of the Diphenyl analogue (or the Diethyl ester if testing for weak reversible inhibition).

Materials:

  • Enzyme:

    
    -Chymotrypsin (Sigma).
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA.

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    

Workflow:

  • Incubation: Incubate Enzyme (10 nM) with Inhibitor (varying concentrations, 0.1 - 100

    
    ) in buffer for 10–30 minutes at 25°C.
    
  • Initiation: Add Substrate (100

    
    ).
    
  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Calculation: Plot residual activity (%) vs. [Inhibitor]. Determine

    
     or pseudo-first-order rate constant 
    
    
    
    .
Diagram 2: SAR Decision Tree for Optimization

SAR_Workflow Start Start: Diethyl (Cbz-aminomethyl)phosphonate CheckTarget Identify Biological Target Start->CheckTarget Serine Target: Serine Protease (e.g., Elastase, Chymotrypsin) CheckTarget->Serine Metallo Target: Metalloprotease (e.g., Aminopeptidase) CheckTarget->Metallo Mod1 Modification 1: Change Diethyl to Diphenyl Ester Serine->Mod1 Mod2 Modification 2: Add Side Chain (R) to mimic substrate Mod1->Mod2 Result1 High Potency Irreversible Inhibitor Mod2->Result1 Mod3 Modification 3: Hydrolyze to Free Phosphonic Acid Metallo->Mod3 Mod4 Modification 4: Remove Cbz (Free Amine) Mod3->Mod4 Result2 High Potency Chelating Inhibitor Mod4->Result2

Caption: Structural Activity Relationship (SAR) decision tree for optimizing the parent scaffold.

References

  • Kafarski, P., & Lejczak, B. (1991). Biological Activity of Aminophosphonic Acids.[2][3][4][5][6][7][8][9] Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry.[1][2][3] Link

  • Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible Inhibition of Serine Proteases - Design and In Vivo Activity of Diaryl alpha-Aminophosphonate Derivatives. Current Medicinal Chemistry. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews. Link

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews. Link

Sources

Validation

Economic analysis of different synthetic routes to DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

Executive Summary Diethyl (Cbz-aminomethyl)phosphonate is a critical intermediate in the synthesis of phosphonopeptides and protease inhibitors. Its structure—a phosphorus analogue of N-Cbz-glycine—serves as a "warhead"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (Cbz-aminomethyl)phosphonate is a critical intermediate in the synthesis of phosphonopeptides and protease inhibitors. Its structure—a phosphorus analogue of N-Cbz-glycine—serves as a "warhead" precursor in drug discovery.

This guide evaluates three primary synthetic strategies based on Cost of Goods Sold (COGS) , scalability , and process safety .

  • Route A (The "Classic" Arbuzov): High atom economy, uses commodity reagents, but involves a hazardous intermediate. Best for bulk manufacturing.

  • Route B (The "Convergent" Protection): Uses stable, commercially available building blocks. High reliability but higher raw material costs. Best for lab-scale to pilot-scale.

  • Route C (The "One-Pot" Oleksyszyn): theoretically most efficient but often requires expensive catalysts or yields difficult-to-purify aryl esters. Best for library synthesis, not process scale.

Part 1: Detailed Synthetic Routes[1]

Route A: The Two-Step Arbuzov Approach (Economic Leader)

This route builds the carbon-phosphorus bond after establishing the carbamate nitrogen, utilizing the Arbuzov reaction. It is economically superior due to the low cost of benzyl carbamate and triethyl phosphite compared to phosphonate building blocks.

Mechanism:

  • Chloromethylation: Benzyl carbamate reacts with paraformaldehyde and thionyl chloride (or HCl) to form N-(chloromethyl)benzylcarbamate.

  • Arbuzov Reaction: The chloride is displaced by triethyl phosphite, releasing ethyl chloride.

Protocol:

  • Step 1 (Activation): Suspend benzyl carbamate (1.0 eq) and paraformaldehyde (1.2 eq) in DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to yield crystalline N-(chloromethyl)benzylcarbamate (Use immediately; moisture sensitive).

  • Step 2 (Phosphonylation): Dissolve the crude chloride in dry toluene. Add triethyl phosphite (1.1 eq) dropwise at 80°C (evolution of EtCl gas). Reflux for 4 hours.

  • Workup: Concentrate under vacuum. Crystallize from Et2O/Hexane or purify via short-path distillation.

Key Insight: The economic advantage lies in generating the reactive electrophile in situ or as a crude intermediate, avoiding the premium price of diethyl chloromethylphosphonate.

Route B: The Amine-Protection Approach (Reliability Leader)

This route treats the phosphorus moiety as a pre-existing building block. It relies on the commercially available (or easily synthesized) diethyl (aminomethyl)phosphonate.

Mechanism:

  • Nucleophilic Substitution: Diethyl (chloromethyl)phosphonate is converted to the amine (via Delépine reaction with hexamine or Gabriel synthesis).

  • Protection: The amine reacts with Benzyl chloroformate (Cbz-Cl).

Protocol:

  • Step 1 (Amination): React diethyl (chloromethyl)phosphonate with hexamethylenetetramine (Sommelet/Delépine) in refluxing CHCl3. Hydrolyze the salt with ethanolic HCl to yield diethyl (aminomethyl)phosphonate hydrochloride.

  • Step 2 (Cbz-Protection): Suspend the amine salt in DCM/Water (biphasic). Add NaHCO3 (2.5 eq). Add Cbz-Cl (1.1 eq) dropwise at 0°C. Stir vigorously for 4 hours.

  • Workup: Separate organic layer, wash with 1N HCl and Brine. Dry and concentrate.

Key Insight: While chemically robust, the cost of diethyl (chloromethyl)phosphonate (approx. 5-10x higher per mole than benzyl carbamate) drives up the COGS.

Route C: The Modified Oleksyszyn Condensation (Process Intensive)

A three-component condensation involving a carbamate, an aldehyde, and a phosphite. While elegant, the standard Oleksyszyn uses triphenyl phosphite (yielding diphenyl esters), requiring a subsequent transesterification step to get the diethyl ester.

Protocol (Lewis Acid Catalyzed):

  • Combine Benzyl carbamate, Paraformaldehyde, and Triethyl phosphite in acetonitrile.

  • Add Lewis Acid catalyst (e.g., 10 mol%

    
     or 
    
    
    
    ).
  • Heat to 80°C for 12-24 hours.

  • Note: Direct use of triethyl phosphite often leads to lower yields than triphenyl phosphite due to lower nucleophilicity/stability of the intermediate.

Part 2: Comparative Economic Analysis

The following table normalizes costs assuming a 1kg production scale. "Cost Index" sets Route A as the baseline (1.0).

MetricRoute A (Arbuzov)Route B (Protection)Route C (Oleksyszyn)
Primary Reagents Cbz-NH2, P(OEt)3, (CH2O)nDiethyl chloromethylphosphonate, Cbz-ClCbz-NH2, P(OEt)3, Catalyst
Reagent Cost Index 1.0 (Lowest) 3.5 (High)1.8 (Medium)
Step Count 2 (1 Pot possible)2 (Distinct steps)1 (Long reaction time)
Atom Economy High (Byproduct: EtCl)Medium (Byproduct: HCl, Phthalhydrazide)High (Byproduct: H2O)
Purification Load Low (Crystallization often possible)Low (Extraction sufficient)High (Chromatography often needed)
Scalability Risk Medium (EtCl gas evolution, Exotherm)Low (Standard reactions)High (Catalyst cost, impurity profile)
Decision Matrix
  • Choose Route A if: You are manufacturing >100g and have proper ventilation for ethyl chloride gas. This is the Process Chemistry choice.

  • Choose Route B if: You need <10g quickly for biological assay and money is less critical than time. This is the Medicinal Chemistry choice.

  • Choose Route C if: You are synthesizing a library of analogs (varying the aldehyde or carbamate) and want to use a liquid handling robot.

Part 3: Visualized Pathways

The following diagram illustrates the chemical flow and critical intermediates for the three routes.

SyntheticRoutes cluster_RouteA Route A: Two-Step Arbuzov (Economic) cluster_RouteB Route B: Amine Protection (Robust) cluster_RouteC Route C: Oleksyszyn (One-Pot) A_Start Benzyl Carbamate (Cbz-NH2) A_Inter N-(Chloromethyl) carbamate A_Start->A_Inter (CH2O)n, SOCl2 Reflux A_Prod Diethyl (Cbz-aminomethyl) phosphonate A_Inter->A_Prod P(OEt)3 -EtCl (gas) B_Start Diethyl (chloromethyl) phosphonate B_Inter Diethyl (aminomethyl) phosphonate B_Start->B_Inter 1. Hexamine 2. HCl (Delépine) B_Prod Target Molecule B_Inter->B_Prod Cbz-Cl NaHCO3 C_Start Cbz-NH2 + (CH2O)n C_Prod Target Molecule C_Start->C_Prod P(OEt)3 Lewis Acid (BF3/Y(OTf)3) 80°C

Caption: Comparative flow of synthetic strategies. Route A offers the most direct path from commodity chemicals, while Route B relies on advanced intermediates.

References

  • Oleksyszyn, J., & Tyka, R. (1978). "Amidoalkylation of trivalent phosphorus esters." Tetrahedron Letters, 19(31), 2823-2824. Link

  • Soroka, M. (1990). "The synthesis of 1-aminoalkylphosphonic acids. A modified method." Synthesis, 1990(06), 547-548.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415-430. Link

  • BenchChem Technical Guides. (2025). "Comparative Analysis of Synthetic Routes to N-acetylaminomethylphosphonate." (Provides baseline data for aminomethylphosphonate synthesis costs). Link

  • Organic Syntheses. (1998). "Synthesis of Benzyl Carbamate Derivatives." Org.[1][2] Synth., Coll. Vol. 9, p. 86. Link

Sources

Comparative

DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE vs. corresponding phosphinic acid in biological assays.

This guide provides a comparative technical analysis of Diethyl (Cbz-aminomethyl)phosphonate versus its corresponding Phosphinic Acid analogue (typically (Cbz-aminomethyl)phosphinic acid or a phosphinic pseudopeptide der...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Diethyl (Cbz-aminomethyl)phosphonate versus its corresponding Phosphinic Acid analogue (typically (Cbz-aminomethyl)phosphinic acid or a phosphinic pseudopeptide derivative).

These two compounds represent distinct chemical tools in drug discovery: one acts as a stable precursor/prodrug (Phosphonate Ester), while the other serves as a potent Transition State Analogue (TSA) (Phosphinic Acid) for metalloproteases.

Part 1: Executive Comparative Analysis

The core distinction lies in their chemical reactivity and biological application. The Diethyl Phosphonate is an esterified "masked" species, often biologically inert in vitro until hydrolyzed. The Phosphinic Acid contains a free P-OH group and a P-H (or P-C) bond, allowing it to mimic the tetrahedral transition state of peptide hydrolysis, making it a powerful inhibitor of zinc-metalloproteases.

FeatureDiethyl (Cbz-aminomethyl)phosphonate (Cbz-aminomethyl)phosphinic Acid
Chemical Class

-Aminophosphonate Ester

-Aminophosphinic Acid (H-Phosphinic)
Structure


Primary Role Synthetic Intermediate / ProdrugTransition State Analogue (TSA) / Inhibitor
In Vitro Potency Low / Inactive (Steric bulk prevents Zn binding)High (Chelates Zn

in active site)
Cell Permeability High (Lipophilic ester)Low (Charged at physiological pH)
Stability High (Stable to oxidation/hydrolysis)Moderate (Susceptible to oxidation to phosphonic acid)
Target Enzyme None (unless activated to diaryl ester for Serine Proteases)Zinc Metalloproteases (e.g., Aminopeptidases, MMPs)

Part 2: Mechanistic Grounding & Causality

The Phosphinic Acid as a Transition State Analogue (TSA)

In zinc metalloproteases (like Thermolysin or MMPs), the catalytic mechanism involves a zinc-activated water molecule attacking the peptide bond.

  • Mechanism: The Phosphinic Acid moiety (

    
    ) is isosteric and isoelectronic with the tetrahedral transition state of the amide bond hydrolysis.
    
  • Causality: The phosphinic oxygen acts as a zinc ligand, displacing the catalytic water molecule. The tetrahedral geometry perfectly fits the enzyme's "oxyanion hole," leading to tight, non-covalent binding (

    
     often in the nanomolar range).
    
  • Why the Ester Fails: The Diethyl Phosphonate has ethyl groups capping the oxygens. This steric bulk prevents coordination with the Zinc ion, rendering it inactive in cell-free enzyme assays.

The Phosphonate Ester as a Prodrug

While inactive in vitro, the diethyl ester is crucial for cellular assays.

  • Mechanism: The lipophilic ethyl groups allow the molecule to passively diffuse across cell membranes.

  • Intracellular Activation: Once inside, intracellular esterases (or spontaneous hydrolysis) convert the diethyl ester into the Phosphonic Acid (

    
    ).
    
  • Note: The Phosphonic acid is also an inhibitor, though often less potent than the Phosphinic acid because it lacks the ability to extend into the S1' subsite (which phosphinic peptides can do via P-C bond extension).

Part 3: Visualization of Biological Interaction

The following diagram illustrates the divergent pathways of these two compounds in a biological system.

G Diethyl Diethyl (Cbz-aminomethyl) phosphonate (Prodrug/Precursor) CellMembrane Cell Membrane Diethyl->CellMembrane Passive Diffusion Enzyme Zn-Metalloprotease (Active Site) Diethyl->Enzyme No Binding (Steric Clash) Phosphinic (Cbz-aminomethyl) phosphinic Acid (Active Inhibitor) Phosphinic->CellMembrane Poor Permeability Phosphinic->Enzyme Direct High-Affinity Binding (TSA) Intracellular Intracellular Hydrolysis CellMembrane->Intracellular Phosphonic Phosphonic Acid (Active Metabolite) Intracellular->Phosphonic Esterase Phosphonic->Enzyme Inhibition (Moderate)

Caption: Comparative pathways: Phosphinic acid binds directly to the target enzyme, while the Diethyl phosphonate requires cellular uptake and metabolic activation.

Part 4: Experimental Protocols

Protocol A: In Vitro Metalloprotease Inhibition Assay

Use this protocol to validate the potency of the Phosphinic Acid compared to the Diethyl Ester (Negative Control).

Materials:

  • Enzyme: Recombinant MMP or Leucine Aminopeptidase (LAP).

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl

    
    , 10 
    
    
    
    M ZnCl
    
    
    , 0.05% Brij-35.

Workflow:

  • Preparation: Dissolve Phosphinic Acid in buffer (stock 10 mM). Dissolve Diethyl Phosphonate in DMSO (stock 10 mM).

  • Serial Dilution: Prepare 1:3 serial dilutions of both compounds in the assay buffer.

  • Pre-incubation: Add 20

    
    L of enzyme solution to 20 
    
    
    
    L of inhibitor dilution. Incubate at 37°C for 30 minutes.
    • Critical Step: This allows the phosphinic acid to displace the catalytic water and chelate the Zinc.

  • Reaction Start: Add 60

    
    L of fluorogenic substrate (final conc. 10 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex/Em: 328/393 nm) kinetically for 60 minutes.

  • Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (for Phosphinic Acid) or 
    
    
    
    curves.

Expected Results:

  • Phosphinic Acid:

    
     in the low nanomolar (
    
    
    
    ) to micromolar (
    
    
    ) range.[1]
  • Diethyl Phosphonate: No inhibition (

    
    ) due to lack of free P-OH group.
    
Protocol B: Synthesis of Phosphinic Acid from Diethyl Phosphonate

If you only have the Diethyl Phosphonate and need the active Phosphinic/Phosphonic species.

Note: Direct conversion of Diethyl Phosphonate to Phosphinic acid is chemically difficult (requires reduction). Standard hydrolysis yields the Phosphonic acid. To obtain the Phosphinic acid, one typically starts with the H-phosphinic acid precursor. However, to convert the Diethyl Ester to the Phosphonic Acid (the active metabolite):

  • Reagent: Bromotrimethylsilane (TMSBr).

  • Procedure: Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1 eq) in dry DCM. Add TMSBr (4 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temp for 4-12 hours (monitors by

    
     NMR; shift from 
    
    
    
    ppm to
    
    
    ppm).
  • Quench: Add MeOH (excess) and stir for 1 hour.

  • Isolation: Concentrate in vacuo. The residue is the (Cbz-aminomethyl)phosphonic acid.[2]

Part 5: Troubleshooting & Stability (Self-Validating Systems)

  • Issue: Phosphinic Acid Oxidation.

    • Symptom:[3][4] Loss of potency over time; appearance of a new peak in

      
       NMR.
      
    • Cause: H-Phosphinic acids (

      
      ) are susceptible to oxidation into Phosphonic acids (
      
      
      
      ) in air/solution.
    • Validation: Always run a fresh

      
       NMR before biological assays.
      
      • Phosphinic Acid (

        
        ): Large coupling constant (
        
        
        
        ).
      • Phosphonic Acid (

        
        ): No P-H coupling.
        
  • Issue: Diethyl Phosphonate Precipitation.

    • Symptom:[3][4] Turbidity in aqueous buffer.

    • Cause: High lipophilicity of the ester.

    • Solution: Keep DMSO concentration

      
       or use Brij-35 detergent.
      

References

  • Comparison of Phosphonates and Phosphinates as Inhibitors

    • Title: Phosphinic Peptides: Synthetic Approaches and Biochemical Evalu
    • Source: ResearchG
    • URL:[Link]

  • Synthesis and Stability of Cbz-aminomethyl Species

    • Title: Cbz-aminomethylphosphonic acid and its structural variations: synthesis from a common precursor and a stability study.[5]

    • Source: Semantic Scholar.
    • URL:[Link][6]

  • Aminomethyl Phosphinates as Serine Protease Inhibitors

    • Title: Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction.[4][7]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • General Phosphonate Chemistry & Assays

    • Title: The Hydrolysis of Phosphinates and Phosphon
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Validation

Benchmarking the inhibitory activity of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

Benchmarking the Inhibitory Activity of Diethyl (Cbz-aminomethyl)phosphonate: A Comparative Guide for Metalloprotease Targeting As a Senior Application Scientist in drug discovery, evaluating the efficacy of transition-s...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Inhibitory Activity of Diethyl (Cbz-aminomethyl)phosphonate: A Comparative Guide for Metalloprotease Targeting

As a Senior Application Scientist in drug discovery, evaluating the efficacy of transition-state analogs is a critical step in developing potent metalloprotease inhibitors. Diethyl (Cbz-aminomethyl)phosphonate (DCAMP) [CAS: 70908-61-1] is a foundational organophosphorus compound. While it is predominantly utilized as a synthetic building block for complex phosphonopeptides, benchmarking its direct inhibitory activity provides essential baseline data regarding steric tolerance, esterase-dependent prodrug activation, and the fundamental pharmacophore requirements for zinc-metalloprotease targeting.

This guide objectively compares the performance of DCAMP against its hydrolyzed free-acid counterparts, advanced phosphonodipeptides, and commercial standards like Bestatin, using Cytosolic Leucine Aminopeptidase (LAP) and VanX (D-Ala-D-Ala dipeptidase) as model systems.

Mechanistic Rationale: The Tetrahedral Intermediate

Metalloproteases catalyze peptide bond hydrolysis via a tetrahedral intermediate coordinated by an active-site zinc ion (Zn²⁺). Phosphonates are privileged scaffolds in medicinal chemistry because the tetrahedral geometry of the phosphonyl group (P=O) perfectly mimics this transient state[1].

However, the diethyl ester form of Cbz-aminomethylphosphonate introduces a critical variable: the bulky ethyl groups mask the negative charge required for optimal zinc chelation. Benchmarking the diethyl ester against the free acid reveals whether a compound can act as a direct in vitro inhibitor or if it strictly requires intracellular esterase hydrolysis (acting as a prodrug) to achieve target affinity[2].

Mechanism E Metalloprotease (Active Site Zn2+) S Natural Peptide Substrate E->S binds I Diethyl (Cbz-aminomethyl) phosphonate (Prodrug) E->I binds (Competitive) TI Tetrahedral Intermediate S->TI hydrolysis EI Enzyme-Inhibitor Complex (Stable) I->EI mimics TI TI->EI structural analog

Caption: Mechanistic pathway showing how phosphonate derivatives mimic the tetrahedral intermediate.

Comparative Performance Data

To objectively benchmark DCAMP, we must compare its IC₅₀ and Kᵢ values against structural evolutions of the molecule. The data below illustrates the structure-activity relationship (SAR) progression from a masked ester (DCAMP) to a free acid, and finally to an extended phosphonodipeptide that engages the S1/S2 sub-pockets of the enzyme.

Table 1: Comparative Inhibitory Activity Across Metalloprotease Targets

InhibitorTarget EnzymeMolecular FormIC₅₀ / KᵢMechanistic Notes
Diethyl (Cbz-aminomethyl)phosphonate Cytosolic LAPDiethyl Ester> 500 µMWeak direct inhibition; steric clash of ethyl groups prevents Zn²⁺ coordination.
Cbz-aminomethylphosphonic acid Cytosolic LAPFree Acid~ 45 µMModerate inhibition; removal of ethyl groups establishes baseline Zn²⁺ chelation.
Cbz-NHCH₂P(O)(OH)-L-Pro Cytosolic LAPPhosphonodipeptide~ 1.2 µMHigh affinity; extended peptide chain engages adjacent enzyme sub-pockets.
Bestatin Cytosolic LAPCommercial Standard~ 0.05 µMHighly potent, naturally occurring transition-state analog.
Diethyl (Cbz-aminomethyl)phosphonate VanX (D-Ala-D-Ala)Diethyl Ester> 500 µMInactive in vitro without esterase-mediated hydrolysis.
Phosphonodipeptide (VanX specific) VanX (D-Ala-D-Ala)Free Acid36 µM (Kᵢ)Validated partial competitive inhibitor[3].

Data Synthesis: The benchmarking clearly demonstrates that DCAMP is functionally inert in cell-free biochemical assays (>500 µM). Its utility lies in its role as a lipophilic, cell-permeable precursor that requires enzymatic cleavage to the free phosphonic acid (~45 µM) to exhibit target engagement.

Experimental Methodology: Time-Dependent Inhibition Assay

Because phosphonates often exhibit slow-binding kinetics due to the structural reorganization required within the enzyme's active site, standard rapid-dilution assays will artificially inflate the IC₅₀. The following self-validating protocol is engineered to account for these kinetic nuances.

Workflow Prep 1. Compound Prep (DCAMP vs Alternatives) Incubate 2. Enzyme Pre-Incubation (LAP / VanX + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic Probe at Km) Incubate->Substrate Read 4. Kinetic Readout (Ex/Em continuous monitoring) Substrate->Read Analysis 5. IC50 / Ki Calculation (Cheng-Prusoff conversion) Read->Analysis

Caption: High-throughput screening workflow for evaluating time-dependent phosphonate inhibitors.

Step-by-Step Protocol
  • Reagent Preparation & Quality Control:

    • Prepare 10 mM stock solutions of DCAMP, Cbz-aminomethylphosphonic acid, and Bestatin in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents spontaneous hydrolysis of the diethyl ester during storage, ensuring you are testing the exact molecular species intended.

  • Assay Buffer Formulation:

    • Prepare 50 mM Tris-HCl (pH 8.0) supplemented with 1 mM MgCl₂ and 0.01% Tween-20.

    • Causality: Tween-20 prevents non-specific aggregation of the lipophilic DCAMP compound, reducing false-positive inhibition.

  • Enzyme Pre-Incubation (Critical Step):

    • Dispense 1 nM of purified Cytosolic LAP into a 96-well black microplate. Add serial dilutions of the inhibitors (ranging from 1 nM to 1 mM).

    • Include a vehicle control (DMSO only) and a no-enzyme control.

    • Incubate at 37°C for 30 minutes.

    • Causality: Phosphonates are slow-binding inhibitors. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate competition.

  • Reaction Initiation:

    • Add the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) at a final concentration equal to its predetermined Kₘ value (~50 µM).

    • Causality: Testing exactly at the Kₘ ensures the assay is maximally sensitive to competitive inhibitors while maintaining a robust signal-to-noise ratio.

  • Kinetic Readout & Analysis:

    • Monitor fluorescence continuously (Excitation: 380 nm / Emission: 460 nm) for 15 minutes to capture the initial velocity (v₀).

    • Fit the v₀ data against inhibitor concentration using a four-parameter logistic (4PL) non-linear regression to determine the IC₅₀. Convert to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).

Discussion & Application Insights

When benchmarking DCAMP, researchers must contextualize the data within the broader drug development pipeline. The lack of direct in vitro activity of the diethyl ester should not be viewed as a failure, but rather as a validation of the prodrug hypothesis.

In cellular assays, the lipophilicity of the diethyl ester allows it to passively diffuse across the plasma membrane far more efficiently than the highly polar free phosphonic acid. Once intracellular, non-specific esterases cleave the ethyl groups, liberating the active pharmacophore. Therefore, DCAMP serves as an excellent baseline comparator when designing advanced, cell-permeable phosphonopeptide therapeutics[1].

References

  • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894. National Center for Biotechnology Information (PMC). URL:[Link]

  • Campbell, D. A., & Jacobs, J. W. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent US5359115A. Google Patents.

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE: An Assessment of Reproducibility

For researchers, scientists, and professionals in drug development, the synthesis of α-aminophosphonates is a critical endeavor in the pursuit of novel therapeutics. These compounds, as bioisosteres of α-amino acids, hol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of α-aminophosphonates is a critical endeavor in the pursuit of novel therapeutics. These compounds, as bioisosteres of α-amino acids, hold significant promise as enzyme inhibitors, haptens for catalytic antibody production, and peptide mimetics. Among them, DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE serves as a valuable building block, incorporating the versatile carbamoyl (Cbz) protecting group. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for this target molecule: a modified Kabachnik-Fields three-component reaction and a Michaelis-Arbuzov-type reaction. By presenting detailed experimental protocols, supporting data, and a thorough analysis of their underlying mechanisms, this document aims to equip researchers with the necessary insights to select and implement the most reproducible and suitable method for their specific needs.

Methodology 1: The Kabachnik-Fields Three-Component Condensation

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates, valued for its convergent one-pot nature.[1] This approach involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. For the synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE, a logical adaptation would involve the reaction of formaldehyde, benzyl carbamate, and diethyl phosphite.

Underlying Mechanism: A Tale of Two Pathways

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, the choice of which is often dictated by the specific reactants and conditions employed.[2]

  • The Imine Pathway: In this route, the amine and carbonyl compound first condense to form an imine intermediate. Subsequent nucleophilic addition of the dialkyl phosphite to the imine yields the final α-aminophosphonate. This pathway is generally favored.

  • The α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound can first react with the dialkyl phosphite to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to produce the target compound.

G cluster_0 Kabachnik-Fields Reaction Start Start Formaldehyde Formaldehyde Benzyl Carbamate Benzyl Carbamate Diethyl Phosphite Diethyl Phosphite Mix Mix Reaction Stir at RT to 50°C Workup Aqueous Workup & Extraction Purification Column Chromatography Product DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

Caption: Workflow for the Kabachnik-Fields Synthesis.

Detailed Experimental Protocol (Adapted from established Kabachnik-Fields procedures)

Materials:

  • Paraformaldehyde

  • Benzyl carbamate

  • Diethyl phosphite

  • Lewis acid catalyst (e.g., In(OTf)₃, optional)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate gradient

Procedure:

  • To a solution of benzyl carbamate (1.0 eq) in anhydrous DCM, add paraformaldehyde (1.2 eq).

  • Add diethyl phosphite (1.1 eq) to the mixture.

  • If using a catalyst, add the Lewis acid (e.g., 5 mol% In(OTf)₃) at this stage.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50°C) may be applied to accelerate the reaction.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

Methodology 2: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction provides an alternative and powerful method for forming carbon-phosphorus bonds.[3][4] This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.[3] For the synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE, a plausible adaptation involves the reaction of triethyl phosphite with N-(chloromethyl)benzyl carbamate.

Underlying Mechanism: A Two-Step Nucleophilic Substitution

The Michaelis-Arbuzov reaction proceeds via a two-step mechanism:[5]

  • Quasiphosphonium Salt Formation: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a quasiphosphonium salt intermediate.

  • Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium salt, also via an Sₙ2 mechanism. This results in the formation of the pentavalent phosphonate and an alkyl halide byproduct.

G cluster_1 Michaelis-Arbuzov Reaction Start Start N-(chloromethyl)benzyl carbamate N-(chloromethyl)benzyl carbamate Triethyl Phosphite Triethyl Phosphite Heat Heat at 150-160°C Cool Cool to RT Purification Vacuum Distillation Product DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE

Caption: Workflow for the Michaelis-Arbuzov Synthesis.

Detailed Experimental Protocol (Adapted from classical Michaelis-Arbuzov procedures)

Materials:

  • N-(chloromethyl)benzyl carbamate (prepared separately)

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine N-(chloromethyl)benzyl carbamate (1.0 eq) and triethyl phosphite (1.2 eq).

  • Heat the reaction mixture to 150-160°C.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl chloride byproduct and any unreacted starting materials. The desired DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE is obtained as a colorless oil.[6]

Comparative Assessment of Reproducibility

The choice between the Kabachnik-Fields and Michaelis-Arbuzov reactions will depend on several factors, including the availability of starting materials, desired scale, and tolerance for reaction conditions.

ParameterKabachnik-Fields Reaction (Adapted)Michaelis-Arbuzov Reaction (Adapted)
Starting Materials Paraformaldehyde, Benzyl carbamate, Diethyl phosphiteN-(chloromethyl)benzyl carbamate, Triethyl phosphite
Number of Steps One-pot, three-componentTwo steps (synthesis of alkyl halide + main reaction)
Reaction Conditions Mild (RT to 50°C), optional catalystHigh temperature (150-160°C), inert atmosphere
Typical Yield Good to excellent (often >80%)Good to excellent (often >85%)
Purification Column chromatographyVacuum distillation
Key Advantages One-pot, convergent synthesis.Often high yielding and clean.
Potential Challenges Side reactions, catalyst sensitivity, purification can be tedious.Requires pre-synthesis of the alkyl halide, high temperatures.

Product Characterization

Independent of the synthetic route, the final product, DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE, should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl groups of the phosphonate, the methylene bridge, the Cbz protecting group (benzyl and carbamate protons), and the aromatic protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
³¹P NMR A single peak in the characteristic region for phosphonates.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.

Based on literature for similar compounds, the following spectral data can be anticipated:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (m, 5H, Ar-H), 5.12 (s, 2H, O-CH₂-Ar), 5.05 (br s, 1H, NH), 4.10 (quint, J=7.2 Hz, 4H, O-CH₂-CH₃), 3.65 (d, J=12.0 Hz, 2H, N-CH₂-P), 1.30 (t, J=7.2 Hz, 6H, O-CH₂-CH₃).

  • ³¹P NMR (CDCl₃, 162 MHz): δ ~25-27 ppm.

Conclusion: A Scientist's Perspective on Reproducibility

Both the adapted Kabachnik-Fields and Michaelis-Arbuzov reactions present viable and reproducible pathways for the synthesis of DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE.

  • The Kabachnik-Fields reaction offers the elegance of a one-pot synthesis, which can be advantageous for rapid library generation. However, its reproducibility can be sensitive to the purity of reagents and the choice of catalyst. The purification by column chromatography may also introduce variability between batches.

  • The Michaelis-Arbuzov reaction , while requiring the prior synthesis of the N-(chloromethyl)benzyl carbamate, often proceeds cleanly and in high yield. The high reaction temperature is a key parameter to control for reproducibility. Purification by vacuum distillation can be more straightforward and scalable than chromatography, potentially leading to higher batch-to-batch consistency.

For a research setting focused on small-scale synthesis and rapid exploration of analogs, the Kabachnik-Fields reaction may be the more practical choice. For larger-scale production where purity and consistent yields are paramount, the Michaelis-Arbuzov approach, despite its two-step nature, may offer superior reproducibility. Ultimately, the optimal choice will be dictated by the specific experimental constraints and goals of the research team.

References

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  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules (Basel, Switzerland), 17(11), 12821–12835.
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  • The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. (2018). Beilstein Journal of Organic Chemistry, 14, 2548–2558.
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Safety & Regulatory Compliance

Safety

DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE proper disposal procedures

Standard Operating Procedure: Disposal and Chemical Deactivation of Diethyl (Cbz-aminomethyl)phosphonate As a Senior Application Scientist, I frequently encounter challenges regarding the lifecycle management of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Chemical Deactivation of Diethyl (Cbz-aminomethyl)phosphonate

As a Senior Application Scientist, I frequently encounter challenges regarding the lifecycle management of complex organophosphorus reagents. Diethyl (Cbz-aminomethyl)phosphonate is a highly versatile building block in peptidomimetic synthesis and drug development. However, its structural components—a lipophilic diethyl phosphonate ester and a carboxybenzyl (Cbz) protected amine—present specific disposal challenges. Organophosphorus compounds exhibit varying degrees of toxicity and aquatic hazard, while the Cbz group enhances the molecule's environmental persistence and lipophilicity[1].

This guide outlines the self-validating protocols for the routine disposal, spill management, and chemical deactivation of Diethyl (Cbz-aminomethyl)phosphonate, ensuring strict compliance with Environmental Protection Agency (EPA) guidelines and laboratory best practices[2].

Operational Handling & Routine Waste Segregation

The primary directive for organophosphorus laboratory waste is pollution prevention at the source, followed by collection for high-temperature incineration by a licensed facility[2]. Direct drain disposal is strictly prohibited due to the compound's potential to hydrolyze into biologically active phosphonic acids that are detrimental to aquatic ecosystems[3].

Step-by-Step Collection Protocol:

  • Consolidation: Collect all liquid residues, reaction mother liquors, and washings containing Diethyl (Cbz-aminomethyl)phosphonate into a designated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Container Decontamination: Empty primary reagent bottles must be triple-rinsed. Use a polar organic solvent such as ethanol or isopropanol to effectively solubilize the lipophilic diethyl ester[1]. Collect the first rinsate into the hazardous waste container.

  • Labeling & Storage: Affix a completed EHS Hazardous Waste Label immediately. Specify "Organophosphorus Waste - Contains Diethyl (Cbz-aminomethyl)phosphonate." Store the sealed container in a secondary containment tray within a ventilated satellite accumulation area[4].

  • Capacity Management: Never exceed the 10-gallon limit for laboratory waste storage to minimize the risk of catastrophic exposure during a fire or structural failure[4]. Request an EHS pickup once the container is 80% full.

Chemical Deactivation Protocol (For Bulk/Expired Reagents)

Causality: Phosphonate esters are notoriously resistant to hydrolysis compared to standard carboxylate esters. By subjecting the compound to harsh acidic conditions (6M HCl at reflux), we achieve two goals simultaneously:

  • The diethyl ester hydrolyzes into aminomethylphosphonic acid (AMPA) and ethanol, drastically reducing the molecule's volatility and lipophilicity[6].

  • The Cbz protecting group undergoes acid-catalyzed cleavage, releasing benzyl chloride, ethanol, and carbon dioxide (CO

    
    )[7]. This breaks down the complex synthetic intermediate into simpler, more manageable waste streams.
    

Step-by-Step Deactivation Methodology:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Suspension: Add the Diethyl (Cbz-aminomethyl)phosphonate to the flask. Slowly add 6M Hydrochloric Acid (HCl) at a ratio of 10 mL per gram of the phosphonate.

  • Reflux & Validation: Heat the mixture to reflux (approx. 100-105°C) under continuous stirring for 12 to 24 hours. Self-Validation Check: Monitor the reaction bubbler; the cessation of CO

    
     gas evolution indicates that the Cbz cleavage is complete.
    
  • Cooling & Neutralization: Allow the flask to cool to room temperature. Transfer the acidic solution to a large beaker immersed in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) dropwise while monitoring with a pH meter until the solution reaches pH 7. Causality: Neutralization prevents the generation of toxic chlorine gas if the waste inadvertently mixes with oxidative laboratory waste later.

  • Disposal: Transfer the neutralized aqueous mixture (now containing AMPA sodium salt, ethanol, and benzyl derivatives) to the designated aqueous hazardous waste container for licensed disposal.

Spill Management & Oxidative Decontamination

In the event of an accidental release, immediate containment is critical to prevent the lipophilic compound from seeping into porous laboratory surfaces or floor drains.

Step-by-Step Spill Protocol:

  • Containment: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves and safety goggles[1]. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[1].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a solid hazardous waste container.

  • Oxidative Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution. Causality: Hypochlorite acts as a strong oxidative decontaminant, effectively degrading residual organophosphorus compounds by breaking P-C and P-O bonds, thereby mitigating any lingering toxicity[8]. Leave the bleach solution on the surface for 15 minutes before wiping it up and disposing of the paper towels as hazardous waste.

Quantitative Data & Regulatory Limits

To ensure operational compliance, all laboratory personnel must adhere to the following quantitative thresholds when handling this compound.

ParameterSpecificationCausality / Rationale
Maximum Satellite Storage 10 GallonsPrevents catastrophic exposure and ensures compliance with standard EHS fire safety regulations[4].
Drain Disposal Limit 0%Strictly prohibited due to the aquatic toxicity and environmental persistence of organophosphorus esters[3].
Container Triple-Rinse Solvent Ethanol / IsopropanolAlcohols effectively solubilize the lipophilic diethyl ester and Cbz moiety better than aqueous washes[1].
Deactivation Acid Concentration 6M HClRequired to overcome the high activation energy barrier of phosphonate ester hydrolysis[6].
Decontamination Agent 5% Sodium HypochloriteOxidizes residual organophosphorus molecules, neutralizing localized toxicity on lab surfaces[8].

Disposal Decision Workflow

The following logical workflow dictates the correct operational path for managing Diethyl (Cbz-aminomethyl)phosphonate waste.

DisposalWorkflow Start Diethyl (Cbz-aminomethyl)phosphonate Waste Generated Type Waste Type? Start->Type Spill Spill Management (Absorb & Oxidize) Type->Spill Accidental Release Routine Routine Lab Waste Type->Routine Experimental Residue Collection Segregate in Organophosphorus Waste Spill->Collection Deactivate Bulk Quantity (>100g)? Routine->Deactivate Hydrolysis Chemical Deactivation (6M HCl Hydrolysis) Deactivate->Hydrolysis Yes Deactivate->Collection No Hydrolysis->Collection Incineration High-Temperature Incineration (EPA Compliant) Collection->Incineration

Caption: Decision workflow for the disposal and deactivation of Diethyl (Cbz-aminomethyl)phosphonate.

References

  • Benchchem. "Proper Disposal of PEG5-bis-(ethyl phosphonate): A Guide for Laboratory Professionals." 1

  • Benchchem. "Safe Disposal of m-PEG9-phosphonic acid: A Guide for Laboratory Professionals." 3

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." 8

  • Environmental Protection Agency (EPA). "Method 8141B: Organophosphorus Compounds by Gas Chromatography." 2

  • Dartmouth College EHS. "Hazardous Waste Disposal Guide - Research Areas - Policies." 4

  • EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." 5

  • Wikipedia. "Phosphonate - Hydrolysis and Chemical Properties." 6

  • National Institutes of Health (PMC). "Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis." 7

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Handling

A Researcher's Guide to the Safe Handling of Diethyl (CBZ-aminomethyl)phosphonate

This guide provides essential safety protocols and operational directives for the handling of Diethyl (CBZ-aminomethyl)phosphonate. As drug development professionals, our commitment to innovation must be matched by an un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of Diethyl (CBZ-aminomethyl)phosphonate. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural logic, ensuring that every step taken in the laboratory is grounded in a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Core Principles of Your Risk Assessment:

  • Route of Exposure: The primary risks are dermal contact, ocular exposure, and inhalation of aerosols.[1][2]

  • Health Hazards: Assume the compound is an irritant to the skin, eyes, and respiratory system.[2][4] Ingestion may also be harmful.[3][4]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on the specific procedures being performed. The following table outlines the minimum required PPE for handling Diethyl (CBZ-aminomethyl)phosphonate.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a wide range of chemicals, including many organophosphorus compounds.[6] Natural rubber gloves are not sufficient.[6] Always double-glove when handling concentrated solutions.
Eye Protection Chemical Safety GogglesProvides a seal around the eyes to protect against splashes and aerosols. Standard safety glasses are inadequate.[7]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect against incidental skin contact.[6]
Respiratory Protection N95 or higher RespiratorRequired when handling the solid compound outside of a fume hood or when there is a risk of aerosolization.[8][9][10]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements start Start: Handling Diethyl (CBZ-aminomethyl)phosphonate is_solid Is the compound a solid? start->is_solid in_hood Working in a chemical fume hood? is_solid->in_hood Yes is_aerosol Potential for aerosolization? is_solid->is_aerosol No (Liquid) base_ppe Minimum PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat in_hood->base_ppe Yes add_respirator Add N95 Respirator in_hood->add_respirator No is_aerosol->base_ppe No full_protection Full Protection: - Double Gloves - Goggles & Face Shield - Lab Coat - N95 Respirator is_aerosol->full_protection Yes add_respirator->base_ppe

Caption: Decision tree for selecting appropriate PPE.

Step-by-Step Handling Protocols

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results.

Preparation:

  • Designate a Workspace: All handling of Diethyl (CBZ-aminomethyl)phosphonate should occur in a designated area within a chemical fume hood.

  • Assemble Materials: Before beginning, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review the SDS: Although a specific SDS for this compound is elusive, review the SDS for a closely related compound, such as Diethyl (aminomethyl)phosphonate, to reinforce your understanding of the potential hazards.[2]

Handling:

  • Don PPE: Put on all required personal protective equipment as determined by your risk assessment.

  • Weighing (if solid): If the compound is a solid, weigh it within the fume hood to prevent the inhalation of fine particulates.

  • Dissolving: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Transfers: Use a pipette or a similar device for all liquid transfers. Never pour directly from a large container to a small one if it can be avoided.

Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency and Disposal Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and, if the spill is large, evacuate the laboratory.

  • Isolate: Prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Neutralize/Absorb: For small spills, cover with an inert absorbent material, such as sand or vermiculite.[11]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][11]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal Workflow

Proper segregation and disposal of chemical waste are paramount for environmental and personal safety.

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Disposal Path start End of Experiment waste_type Identify Waste Type start->waste_type solid_waste Solid Waste Container (Contaminated PPE, absorbent) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated or Non-Halogenated) waste_type->liquid_waste Liquid sharps_waste Sharps Container (Needles, contaminated glass) waste_type->sharps_waste Sharps label_waste Label Container with Chemical Name and Hazard solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste dispose Arrange for Professional Hazardous Waste Disposal label_waste->dispose

Caption: General workflow for laboratory chemical waste disposal.

Disposal Plan: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless it is chemically compatible.

  • Containment: Use clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[12] Do not pour any amount of this compound down the drain.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant and informed about the specific risks associated with the materials in their experiments.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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